molecular formula C29H34ClN3O B1682612 SR144528 CAS No. 192703-06-3

SR144528

Número de catálogo: B1682612
Número CAS: 192703-06-3
Peso molecular: 476.1 g/mol
Clave InChI: SUGVYNSRNKFXQM-XRHWURSXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SR 144528 is a secondary carboxamide resulting from the formal condensation of the carboxy group of 5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylic acid with the amino group of (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine. A potent and selective cannabinoid receptor type 2 (CB2 receptor) inverse agonist (Ki = 0.6 nM). It has a role as a CB2 receptor antagonist and an EC 2.3.1.26 (sterol O-acyltransferase) inhibitor. It is a member of pyrazoles, a secondary carboxamide, a member of monochlorobenzenes and a bridged compound.
a CB2 cannabinoid receptor antagonist;  structure in first source

Propiedades

IUPAC Name

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34ClN3O/c1-18-6-8-20(9-7-18)17-33-25(21-10-11-23(30)19(2)14-21)15-24(32-33)26(34)31-27-28(3,4)22-12-13-29(27,5)16-22/h6-11,14-15,22,27H,12-13,16-17H2,1-5H3,(H,31,34)/t22-,27-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGVYNSRNKFXQM-XRHWURSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)NC3C(C4CCC3(C4)C)(C)C)C5=CC(=C(C=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)N[C@H]3[C@]4(CC[C@H](C4)C3(C)C)C)C5=CC(=C(C=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940947
Record name 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192703-06-3
Record name 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192703-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SR 144528
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192703063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Synthesis of SR144528: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of SR144528, a pivotal tool in cannabinoid research. This compound was the first potent and highly selective antagonist for the CB2 cannabinoid receptor, paving the way for detailed investigation into the physiological and pathophysiological roles of the CB2 receptor system.[1][2] This document consolidates key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for the scientific community.

Discovery and Pharmacological Profile

This compound, chemically identified as 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide, emerged from the research efforts at Sanofi Recherche and was first reported in 1998.[1][3] It is characterized by its high affinity and selectivity for the CB2 receptor over the CB1 receptor.[1][2][4] Notably, subsequent studies have also classified this compound as an inverse agonist, meaning it can inhibit the constitutive activity of the CB2 receptor.[5][6][7][8]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: Receptor Binding Affinities of this compound

ReceptorSpecies/SystemKi (nM)Selectivity (CB1/CB2)Reference
CB2Rat Spleen0.6~700-fold[1][2]
CB2Cloned Human (CHO cells)0.6~730-fold[2][4]
CB1Rat Brain400-[1][2]
CB1Cloned Human (CHO cells)437-[4]

Table 2: Functional Activity of this compound

AssayCell LineAgonistParameterValue (nM)Reference
Adenylyl Cyclase InhibitionCHO-hCB2CP 55,940EC5010[1][2]
MAP Kinase ActivationCHO-hCB2CP 55,940IC5039[1][2]
B-cell ActivationHuman Tonsillar B-cellsCP 55,940IC5020[1][2]

Table 3: In Vivo Activity of this compound

AssayAnimal ModelAdministrationED50EffectReference
[3H]-CP 55,940 Binding DisplacementMouse SpleenOral0.35 mg/kgTotal displacement[1][2]
Carrageenan-induced Paw EdemaMouse-0.01 mg/kgReduced paw swelling[4]

Synthesis of this compound

While the seminal publication by Rinaldi-Carmona et al. (1998) established the biological activity of this compound, it did not provide a detailed synthetic route. The synthesis was conducted at Sanofi (then Sanofi Recherche). However, a publication by Ragusa et al. in 2013, focusing on deaza-analogues, alludes to the general structural components and potential synthetic strategies for this class of pyrazole (B372694) carboxamides. The core structure consists of a central pyrazole ring with three key substituents:

  • A 5-(4-chloro-3-methylphenyl) group.

  • A 1-[(4-methylphenyl)methyl] group.

  • A 3-carboxamide moiety linked to an endo-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl (fenchyl) group.

A plausible, generalized synthetic approach, based on common pyrazole synthesis methods, would involve the condensation of a β-ketoester with a substituted hydrazine (B178648) to form the pyrazole core, followed by N-alkylation and subsequent amidation.

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of this compound, primarily based on the foundational study by Rinaldi-Carmona et al. (1998).

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Materials:

  • Membrane preparations from rat brain (for CB1) or spleen (for CB2), or from CHO cells stably expressing human CB1 or CB2 receptors.

  • [3H]-CP 55,940 (radioligand).

  • This compound (competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.7).

  • Whatman GF/C filters.

  • Scintillation counter.

Protocol:

  • Incubate membrane preparations (10–30 µg protein) with a fixed concentration of [3H]-CP 55,940 (e.g., 0.2 nM) and increasing concentrations of this compound.[2]

  • Incubate for 60 minutes at 30°C in the binding buffer.[2]

  • Terminate the reaction by rapid filtration through Whatman GF/C filters (pre-soaked in 0.5% polyethyleneimine).[2]

  • Wash the filters rapidly with cold binding buffer containing 0.25% BSA.[2]

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.[2]

  • Define non-specific binding in the presence of a high concentration of an unlabeled agonist (e.g., 1 µM CP 55,940).[2]

  • Calculate Ki values from the IC50 values (concentration of this compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

Objective: To assess the functional antagonist activity of this compound at the CB2 receptor.

Materials:

  • CHO cells stably expressing human CB2 receptors (CHO-hCB2).

  • Forskolin (B1673556) (adenylyl cyclase activator).

  • CP 55,940 (CB receptor agonist).

  • This compound.

  • Assay buffer (e.g., PBS).

  • Reagents for cAMP quantification (e.g., cAMP assay kit).

Protocol:

  • Incubate CHO-hCB2 cells with various concentrations of this compound for 15 minutes at 37°C.[9]

  • Add a fixed concentration of CP 55,940 to inhibit adenylyl cyclase.

  • Stimulate the cells with forskolin (e.g., 3 µM final concentration) for 20 minutes at 37°C to induce cAMP production.[9]

  • Terminate the reaction and lyse the cells.

  • Quantify the intracellular cAMP levels using a suitable assay kit.

  • Determine the ability of this compound to reverse the CP 55,940-induced inhibition of forskolin-stimulated cAMP accumulation and calculate the EC50.[1][2]

Mitogen-Activated Protein (MAP) Kinase Assay

Objective: To measure the antagonist effect of this compound on agonist-induced MAP kinase activation.

Materials:

  • Growth-arrested CHO cells expressing human CB1 or CB2 receptors.

  • CP 55,940.

  • This compound.

  • Reagents for cell lysis and Western blotting or a specific MAPK activity assay kit.

Protocol:

  • Treat growth-arrested CHO-hCB2 cells with the CB2 agonist CP 55,940 (e.g., 6 nM) in the presence of varying concentrations of this compound for 15 minutes.[2]

  • Lyse the cells to obtain protein extracts.

  • Measure the activity of MAP kinase (specifically p42/p44 ERK) in the cell lysates, often by quantifying the phosphorylated form of the enzyme via Western blot.[2]

  • Determine the concentration of this compound required to inhibit 50% of the CP 55,940-induced MAP kinase stimulation (IC50).[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB2 CB2 Receptor Gi Gi/o Protein CB2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits MAPK_path MAPK Pathway (e.g., ERK) Gi->MAPK_path Activates cAMP cAMP AC->cAMP Decreases Production pMAPK Phosphorylated MAPK MAPK_path->pMAPK Increases Agonist Cannabinoid Agonist (e.g., CP 55,940) Agonist->CB2 Activates This compound This compound This compound->CB2 Blocks/Inhibits Response Cellular Response (e.g., Immune Modulation) cAMP->Response pMAPK->Response

Caption: CB2 receptor signaling pathway modulated by this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis of this compound Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding Radioligand Binding Assays (Determine Ki for CB1/CB2) Purification->Binding Functional Functional Assays (Adenylyl Cyclase, MAPK) Binding->Functional Selectivity Selectivity Profiling (vs. other receptors) Functional->Selectivity PK Pharmacokinetics (Oral Bioavailability) Selectivity->PK PD Pharmacodynamics (Receptor Occupancy) PK->PD Efficacy Efficacy Models (e.g., Inflammation) PD->Efficacy Final Characterized as Selective CB2 Antagonist/Inverse Agonist Efficacy->Final

Caption: Workflow for the characterization of this compound.

Conclusion

This compound remains a cornerstone tool for dissecting the function of the CB2 receptor. Its discovery provided researchers with an unprecedented ability to selectively block CB2-mediated signaling, thereby differentiating the roles of CB1 and CB2 receptors in various physiological and pathological processes, particularly within the immune system. This guide has synthesized the critical data and methodologies associated with this compound, offering a comprehensive resource for professionals in pharmacology and drug development. Its high selectivity and established in vitro and in vivo activity profiles ensure its continued relevance in the exploration of the endocannabinoid system.

References

SR144528 mechanism of action as a CB2 antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of SR144528 as a CB2 Antagonist

Introduction

This compound is a well-characterized pharmacological tool extensively used in the study of the cannabinoid system. It is recognized as the first potent and highly selective antagonist for the peripheral cannabinoid receptor, CB2.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its binding characteristics, functional effects on intracellular signaling pathways, and detailed experimental protocols for its characterization. The information presented is intended for researchers, scientists, and professionals involved in drug development and cannabinoid research.

Binding Affinity and Selectivity

This compound exhibits a high affinity for the CB2 receptor with subnanomolar potency.[1][2] Its selectivity for the CB2 receptor over the CB1 receptor is a key feature, making it an invaluable tool for isolating and studying CB2 receptor function.[1][3]

Quantitative Binding Data

The binding affinities of this compound for the human and rat CB2 and CB1 receptors are summarized in the table below. The data is primarily derived from radioligand displacement assays using [³H]-CP55,940.

ReceptorSpeciesPreparationRadioligandKᵢ (nM)Reference
CB2 Human (cloned)CHO cell membranes[³H]-CP55,9400.6[1]
CB2 RatSpleen membranes[³H]-CP55,9400.6[1]
CB1 Human (cloned)CHO cell membranes[³H]-CP55,940400[1]
CB1 RatBrain membranes[³H]-CP55,940400[1]

Mechanism of Action: Inverse Agonism

While initially described as a neutral antagonist, subsequent studies have firmly established that this compound acts as an inverse agonist at the CB2 receptor.[4][5][6] This means that in addition to blocking the effects of CB2 agonists, this compound can also inhibit the constitutive activity of the receptor.[5][7] The CB2 receptor has been shown to exhibit spontaneous, ligand-independent activity, and this compound effectively suppresses this basal signaling.[5][6]

Modulation of Intracellular Signaling Pathways

The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gᵢ/ₒ proteins.[8] Activation of the CB2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway.[1][8] As an inverse agonist, this compound has the opposite effect on these pathways.

Adenylyl Cyclase/cAMP Pathway

In cell lines expressing the CB2 receptor, this compound antagonizes the inhibitory effect of CB2 agonists, such as CP55,940, on forskolin-stimulated adenylyl cyclase activity.[1] Furthermore, due to its inverse agonist properties, this compound alone can increase cAMP levels by inhibiting the constitutive activity of the CB2 receptor on adenylyl cyclase.[2][4][5]

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound is also capable of blocking the activation of the MAPK pathway induced by CB2 receptor agonists.[1][9] Studies have shown that the CB2 receptor can be constitutively active and phosphorylated at a basal level; treatment with this compound inhibits this constitutive phosphorylation, leading to an upregulation of the receptor at the cell surface and enhanced sensitivity to subsequent agonist stimulation.[6][10][11]

Signaling Pathway Diagram

CB2_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB2 CB2 Receptor Gi Gαi/βγ CB2->Gi Activates G-protein AC Adenylyl Cyclase Gi->AC Inhibits MAPK_inactive MAPK (Inactive) Gi->MAPK_inactive Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., CP55,940) Agonist->CB2 Activates This compound This compound This compound->CB2 Inhibits (Inverse Agonist) ATP ATP ATP->AC MAPK_active MAPK (Active) MAPK_inactive->MAPK_active Phosphorylation Cellular_Response Cellular Response MAPK_active->Cellular_Response Leads to

Caption: CB2 receptor signaling pathway modulated by agonists and this compound.

Experimental Protocols

The characterization of this compound as a selective CB2 inverse agonist has been established through various in vitro assays. Detailed methodologies for key experiments are provided below.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the CB2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Kᵢ of this compound at the human CB2 receptor.

Materials:

  • Membrane preparations from CHO-K1 cells stably expressing the human CB2 receptor.[12]

  • [³H]-CP55,940 (radioligand).[12]

  • This compound (test compound).

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4.[12]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[12]

  • Unifilter GF/B plates.[12]

  • Scintillation fluid.[12]

Procedure:

  • Incubate the CB2 receptor-expressing cell membranes with a fixed concentration of [³H]-CP55,940 (e.g., 0.8 nM).[12]

  • Add increasing concentrations of this compound to the incubation mixture.

  • Total binding is determined in the absence of any competing ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled agonist (e.g., 100 nM CP55,940).[12]

  • Incubate the mixture for 60-90 minutes at 30°C.[2][12]

  • Terminate the reaction by rapid filtration through Unifilter GF/B plates using a cell harvester.[12]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Dry the filter plates and add scintillation fluid to each well.[12]

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value from the competition curve and then determine the Kᵢ value using the Cheng-Prusoff equation.[13]

Binding_Assay_Workflow start Start prepare Prepare reagents: - CB2 membranes - [3H]-CP55,940 - this compound dilutions start->prepare incubate Incubate membranes, radioligand, and this compound prepare->incubate filter Rapidly filter through GF/B plates incubate->filter wash Wash filters with ice-cold buffer filter->wash dry Dry filter plates wash->dry scintillate Add scintillation fluid dry->scintillate count Quantify radioactivity scintillate->count analyze Analyze data: - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand displacement binding assay.

cAMP Accumulation Assay

This functional assay measures the effect of this compound on adenylyl cyclase activity by quantifying intracellular cAMP levels.

Objective: To determine the functional activity (EC₅₀/IC₅₀) of this compound on cAMP production.

Materials:

  • CHO cells stably expressing the human CB2 receptor (CHO-CB2).[2]

  • Forskolin (B1673556) (an adenylyl cyclase activator).[2]

  • This compound.

  • CP55,940 (agonist control).

  • Phosphate-buffered saline (PBS).[2]

  • cAMP assay kit (e.g., cAMP-Glo™, HTRF, or AlphaScreen).[14][15][16]

Procedure (for antagonist/inverse agonist activity):

  • Wash CHO-CB2 cells with PBS.[2]

  • Incubate the cells with various concentrations of this compound for 15 minutes at 37°C.[2]

  • To measure antagonist activity, add a fixed concentration of an agonist (e.g., CP55,940) to the cells.

  • To measure inverse agonist activity, proceed to the next step without adding an agonist.

  • Add forskolin (e.g., 3 μM final concentration) to stimulate adenylyl cyclase and incubate for another 20 minutes at 37°C.[2]

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.[14][15][16]

  • Plot the cAMP levels against the concentration of this compound to determine the IC₅₀ (for antagonism) or EC₅₀ (for inverse agonism).

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB2 receptor.

Objective: To assess the effect of this compound on G-protein activation by the CB2 receptor.

Materials:

  • Membrane preparations from cells expressing the human CB2 receptor.[12]

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[17]

  • GDP.

  • This compound.

  • CP55,940 (agonist control).

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.

  • Non-specific binding control: unlabeled GTPγS.[12]

Procedure:

  • Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

  • Add various concentrations of this compound to the membranes.

  • To measure antagonist activity, also add a fixed concentration of an agonist (e.g., CP55,940).

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the mixture for 60 minutes at 30°C.[12]

  • Terminate the reaction by filtration through GF/B plates.[12]

  • Wash the filters with ice-cold buffer.[12]

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.[12]

  • The inverse agonist activity of this compound is demonstrated by a decrease in basal [³⁵S]GTPγS binding.[18]

Functional Effects of this compound

The functional consequences of this compound's interaction with the CB2 receptor have been demonstrated in various cellular systems.

AssayCell LineEffect of this compoundIC₅₀/EC₅₀Reference
Adenylyl Cyclase (Antagonism of CP55,940)CHO-hCB2Blocks agonist-induced inhibition of adenylyl cyclaseEC₅₀ = 10 nM[1]
Adenylyl Cyclase (Inverse Agonism)CHO-hCB2Stimulates forskolin-sensitive adenylyl cyclaseEC₅₀ = 26 nM[2]
MAPK Activity (Antagonism of CP55,940)CHO-hCB2Blocks agonist-induced MAPK activationIC₅₀ = 39 nM[1][9]
B-cell Activation (Antagonism of CP55,940)Human tonsillar B-cellsAntagonizes agonist-stimulated activationIC₅₀ = 20 nM[1][9]
[³⁵S]GTPγS Binding (Inverse Agonism)hCB2-CHO membranesInhibits basal [³⁵S]GTPγS bindingpEC₅₀ = 9.1[18]

Conclusion

This compound is a potent and selective inverse agonist of the CB2 receptor. Its mechanism of action involves binding with high affinity to the CB2 receptor and inhibiting its constitutive activity, in addition to blocking the effects of agonists. This leads to the modulation of downstream signaling pathways, including the adenylyl cyclase and MAPK pathways. The detailed experimental protocols provided in this guide serve as a resource for the continued investigation of the CB2 receptor and the broader endocannabinoid system. The high selectivity of this compound continues to make it an indispensable tool for delineating the physiological and pathophysiological roles of the CB2 receptor.

References

SR144528: An In-Depth Technical Guide to its Inverse Agonist Properties and Signaling at the Cannabinoid Receptor 2 (CB2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR144528 is a well-characterized and widely utilized pharmacological tool in the study of the endocannabinoid system. Initially identified as a potent and selective antagonist of the cannabinoid receptor 2 (CB2), subsequent research has firmly established its classification as an inverse agonist. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a specific focus on its inverse agonism and the resultant impact on intracellular signaling pathways. Quantitative data from key in vitro assays are presented in structured tables for comparative analysis. Detailed experimental methodologies for these assays are provided, and the associated signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language. This document is intended to serve as a detailed resource for researchers and professionals engaged in cannabinoid receptor research and the development of novel therapeutics targeting the CB2 receptor.

Introduction

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells and to a lesser extent in the central nervous system.[1][2] Like many GPCRs, the CB2 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist.[3][4] this compound, a pyrazole (B372694) derivative, was one of the first selective ligands developed for the CB2 receptor.[5] While initially described as a neutral antagonist, extensive studies have demonstrated that this compound can inhibit the basal, constitutive activity of the CB2 receptor, a hallmark of inverse agonism.[3][6] This property makes this compound an invaluable tool for investigating the physiological and pathophysiological roles of constitutively active CB2 receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound at cannabinoid receptors.

Table 1: Binding Affinity of this compound

ReceptorPreparationRadioligandKi (nM)Reference(s)
Human CB2CHO Cell Membranes[3H]-CP 55,9400.6[7][8]
Rat CB2Spleen Membranes[3H]-CP 55,9400.6[8]
Human CB1CHO Cell Membranes[3H]-CP 55,940400[8]
Human CB1HEK293 Cell Membranes[3H]-CP 55,940437[9]

Table 2: Functional Activity of this compound as an Antagonist

AssayCell LineAgonistParameterValue (nM)Reference(s)
Adenylyl CyclaseCHO-hCB2CP 55,940EC5010[8][9]
MAPK ActivationCHO-hCB2CP 55,940IC5039[8]
B-cell ActivationHuman Tonsillar B-cellsCP 55,940IC5020[8]

Table 3: Functional Activity of this compound as an Inverse Agonist

AssayCell LineParameterValue (nM)Emax (% of basal)Reference(s)
Adenylyl Cyclase (forskolin-stimulated)CHO-hCB2EC50264-fold stimulation[7]
[35S]GTPγS BindingCHO-hCB2EC5010.448.5 ± 2.9% inhibition[10]

Signaling Pathways Modulated by this compound

The CB2 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11] Agonist activation of CB2 also stimulates the mitogen-activated protein kinase (MAPK) pathway.[8][11] Due to the constitutive activity of the CB2 receptor, there is a basal level of Gi/o protein activation and downstream signaling.

As an inverse agonist, this compound binds to the CB2 receptor and stabilizes it in an inactive conformation. This action inhibits the basal signaling activity of the receptor. The primary consequences of this compound binding are:

  • Increased Adenylyl Cyclase Activity: By inhibiting the constitutive activity of the Gi/o-coupled CB2 receptor, this compound removes the basal inhibition of adenylyl cyclase, leading to an increase in cAMP production.[3][7]

  • Decreased MAPK Activity: this compound blocks the constitutive activation of the MAPK pathway that is mediated by the autoactivated CB2 receptor.[12]

  • Receptor Phosphorylation and Trafficking: The constitutively active CB2 receptor can be basally phosphorylated. Treatment with this compound leads to dephosphorylation of the receptor, an increase in its cell surface expression, and enhanced sensitivity to subsequent agonist stimulation.[12][13][14]

SR144528_Signaling_Pathway CB2 CB2 Receptor (Constitutively Active) Gi Gαi/o CB2->Gi Constitutive Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gi->AC Inhibition Gbg Gβγ MAPK_pathway MAPK Pathway (e.g., ERK) Gbg->MAPK_pathway Activation This compound This compound (Inverse Agonist) This compound->CB2 ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream MAPK_pathway->Downstream

Figure 1. Signaling pathway of this compound at the CB2 receptor.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inverse agonist properties of this compound.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation. Inverse agonists inhibit the basal binding of [35S]GTPγS to G proteins in membranes containing constitutively active receptors.[15]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB2 receptor (e.g., CHO-hCB2 or HEK293-hCB2).

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 0.2 mM EGTA, and 100 mM NaCl.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (5-20 µg protein), various concentrations of this compound, and GDP (typically 10-30 µM) in the assay buffer.

  • Initiation of Reaction: Add [35S]GTPγS (typically 0.05-0.1 nM) to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Termination of Reaction: Terminate the assay by rapid filtration through a GF/C filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.[16]

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Calculate the specific binding and plot the concentration-response curve for this compound to determine its EC50 and Emax for the inhibition of basal [35S]GTPγS binding.

GTPgS_Assay_Workflow start Start mem_prep Prepare CB2-expressing cell membranes start->mem_prep reagents Combine membranes, this compound, and GDP in assay buffer mem_prep->reagents initiate Add [35S]GTPγS to initiate reaction reagents->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate by rapid filtration incubate->terminate wash Wash filters terminate->wash detect Add scintillant and count radioactivity wash->detect analyze Analyze data to determine EC50 and Emax detect->analyze end End analyze->end

Figure 2. Experimental workflow for the [³⁵S]GTPγS binding assay.

cAMP Accumulation Assay

This assay measures the intracellular concentration of cAMP, a second messenger produced by adenylyl cyclase. Inverse agonists at Gi/o-coupled receptors increase cAMP levels by removing the constitutive inhibition of adenylyl cyclase.[7]

Protocol:

  • Cell Culture: Culture CHO cells stably expressing the human CB2 receptor (CHO-hCB2) to near confluency.

  • Cell Plating: Seed the cells in 24-well plates and grow to the desired confluency.

  • Pre-incubation: Wash the cells with phosphate-buffered saline (PBS) and pre-incubate them for 15 minutes at 37°C in PBS containing a phosphodiesterase inhibitor (e.g., 0.1 mM IBMX) and varying concentrations of this compound.[17]

  • Stimulation: Add forskolin (B1673556) (typically 1-3 µM) to stimulate adenylyl cyclase and incubate for a further 20 minutes at 37°C.[7][17]

  • Lysis: Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8, 4 mM EDTA).

  • Sample Preparation: Scrape the cells, transfer the lysate to tubes, boil, and centrifuge to remove cell debris.

  • cAMP Quantification: Measure the cAMP concentration in the supernatant using a commercially available cAMP assay kit (e.g., radioimmunoassay or a competitive binding assay).[7][17]

  • Data Analysis: Plot the concentration-response curve for this compound-induced potentiation of forskolin-stimulated cAMP accumulation to determine the EC50.

cAMP_Assay_Workflow start Start cell_culture Culture and plate CHO-hCB2 cells start->cell_culture pre_incubate Pre-incubate cells with This compound and PDE inhibitor cell_culture->pre_incubate stimulate Stimulate with forskolin pre_incubate->stimulate lyse Lyse cells to release intracellular contents stimulate->lyse prepare_sample Prepare lysate for cAMP measurement lyse->prepare_sample quantify Quantify cAMP levels using an assay kit prepare_sample->quantify analyze Analyze data to determine EC50 quantify->analyze end End analyze->end

Figure 3. Experimental workflow for the cAMP accumulation assay.

Mitogen-Activated Protein Kinase (MAPK) Assay

This assay measures the activity of MAPK (e.g., ERK1/2), a key downstream effector of CB2 receptor signaling. Inverse agonists will decrease the basal level of MAPK phosphorylation in cells with constitutively active CB2 receptors.

Protocol:

  • Cell Culture and Serum Starvation: Culture CHO-hCB2 cells to approximately 80% confluency and then serum-starve them for 24 hours in a medium containing 0.5% fetal calf serum to reduce basal MAPK activity.[7]

  • Treatment: Treat the serum-starved cells with varying concentrations of this compound for a specified period (e.g., 15-20 minutes) at 37°C.[7][8]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., phospho-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities for phosphorylated MAPK and normalize to a loading control (e.g., total MAPK or a housekeeping protein like GAPDH). Plot the concentration-response curve for this compound-induced inhibition of basal MAPK phosphorylation.

Conclusion

This compound is a foundational pharmacological agent for probing the function of the CB2 receptor. Its well-documented inverse agonist properties are crucial for understanding the physiological relevance of the receptor's constitutive activity. The data and protocols presented in this guide offer a comprehensive technical resource for researchers utilizing this compound in their investigations of the endocannabinoid system and for those involved in the development of novel CB2-targeted therapeutics. The clear delineation of its binding affinities, functional potencies, and effects on key signaling pathways underscores its utility and provides a solid basis for experimental design and data interpretation.

References

The Structure-Activity Relationship of SR144528: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Seminal CB2 Receptor Antagonist

SR144528 stands as a landmark molecule in cannabinoid research, being one of the first highly potent and selective antagonists for the cannabinoid receptor type 2 (CB2).[1][2] Its discovery provided researchers with a powerful chemical tool to investigate the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in the immune system. This technical guide delves into the core structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Core Compound Profile: this compound

This compound is a pyrazole (B372694) derivative characterized by its high binding affinity and remarkable selectivity for the CB2 receptor over the CB1 receptor.[1][3] This selectivity is crucial for elucidating the distinct functions of the CB2 receptor without the confounding psychoactive effects associated with CB1 receptor modulation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo binding affinities and functional activities of this compound.

Parameter Receptor Species/System Value Reference
Binding Affinity (Ki) CB2Rat Spleen0.6 nM[1][2]
CB2Human (recombinant)0.6 nM[1][4]
CB1Rat Brain400 nM[1][3]
CB1Human (recombinant)400 nM[1]
Functional Activity (IC50) CB2Human (CHO cells)10 nM[1][4]
CB1Human (CHO cells)>10 µM[1][4]
CB2 (MAP Kinase)Human (CHO cells)39 nM[1]
CB2 (B-cell activation)Human Tonsillar B-cells20 nM[1]
In Vivo Activity (ED50) CB2Mouse Spleen0.35 mg/kg (oral)[1]

Table 1: In Vitro and In Vivo Activity of this compound

Structure-Activity Relationship (SAR) of the this compound Core

The SAR of this compound and its analogs has been explored to understand the key molecular features governing its high affinity and selectivity for the CB2 receptor. The core structure can be dissected into three main regions: the central pyrazole ring, the N1-substituent, and the C3-carboxamide moiety.

SAR_this compound cluster_SAR Structure-Activity Relationship Insights Pyrazole_Core Pyrazole Core (Central Scaffold) Pyrazole_SAR Essential for core scaffold; Bioisosteric replacements (e.g., isoxazole) can be tolerated but may reduce affinity. Pyrazole_Core->Pyrazole_SAR N1_Substituent N1-Substituent (p-tolyl-methyl group) N1_SAR Aromatic ring contributes to affinity; Modifications affect selectivity. N1_Substituent->N1_SAR C3_Carboxamide C3-Carboxamide (Bornyl group) C3_SAR Bulky, lipophilic group is critical; Amide linker is key for interaction. C3_Carboxamide->C3_SAR C5_Substituent C5-Substituent (4-chloro-3-methylphenyl) C5_SAR Substituted phenyl ring is crucial for high affinity; Substitution pattern influences potency. C5_Substituent->C5_SAR

Key structural regions and SAR insights for this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway affected by this compound and a typical experimental workflow for its characterization.

CB2 Receptor Signaling Pathway

This compound acts as an inverse agonist at the CB2 receptor, which is a Gi/o-coupled G protein-coupled receptor (GPCR). Its activation by an agonist typically leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this effect.

CB2_Signaling cluster_membrane Cell Membrane CB2R CB2 Receptor G_protein Gi/o Protein CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->CB2R Activates This compound This compound This compound->CB2R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

CB2 receptor signaling pathway modulated by this compound.
Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of compounds like this compound is the competitive radioligand binding assay.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Membranes (with CB2 receptors) Start->Prepare_Membranes Incubate Incubate with Radioligand (e.g., [3H]-CP55940) and this compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 and Ki determination) Quantify->Analyze End End Analyze->End

References

SR144528: A Technical Guide to a Selective CB2 Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR144528 is a well-characterized and widely utilized pharmacological tool in cannabinoid research. It is a potent and highly selective antagonist of the cannabinoid CB2 receptor, also exhibiting inverse agonist properties in various cellular systems.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting key quantitative data in structured tables, detailing experimental methodologies, and illustrating relevant signaling pathways and workflows using Graphviz diagrams. This document is intended to serve as an in-depth resource for researchers and professionals in drug development engaged in the study of the endocannabinoid system, particularly the role of the CB2 receptor.

Core Pharmacological Profile

This compound is distinguished by its high affinity and remarkable selectivity for the CB2 receptor over the CB1 receptor.[1][4] This selectivity is a critical attribute, enabling the specific investigation of CB2 receptor function both in vitro and in vivo.[1]

Binding Affinity and Selectivity

The binding affinity of this compound for cannabinoid receptors has been consistently demonstrated across multiple studies. It exhibits sub-nanomolar affinity for the CB2 receptor, while its affinity for the CB1 receptor is significantly lower, establishing its high selectivity.[1][2]

Table 1: Binding Affinity (Ki) of this compound for Cannabinoid Receptors

ReceptorSpecies/SystemKi (nM)Selectivity (CB1/CB2)Reference
CB2Human (cloned)0.6~700-fold[1][4]
CB2Rat (spleen)0.6-[1][4]
CB1Human (cloned)400-[1][4]
CB1Rat (brain)400-[1][4]
CB1CHO cells (human)437~728-fold[5]
Functional Activity: Antagonism and Inverse Agonism

This compound functions as a potent antagonist, blocking the effects of CB2 receptor agonists.[1][3] Furthermore, it displays inverse agonist activity, inhibiting the constitutive, ligand-independent signaling of the CB2 receptor.[3][6][7] This dual functionality makes it a versatile tool for probing CB2 receptor signaling.

Table 2: Functional Activity of this compound

AssaySystemAgonist ChallengedMeasured EffectPotency (IC50/EC50)Reference
Adenylyl CyclaseCHO cells (human CB2)CP 55,940Antagonism of forskolin-stimulated adenylyl cyclase inhibitionEC50 = 10 nM[1][4]
Adenylyl CyclaseCHO-CB2 cells-Stimulation of forskolin-sensitive adenylyl cyclase (Inverse Agonism)EC50 = 26 ± 6 nM[8]
Mitogen-Activated Protein Kinase (MAPK)CHO cells (human CB2)CP 55,940Blockade of MAPK activationIC50 = 39 nM[1][4]
B-cell ActivationHuman tonsillar B-cellsCP 55,940Antagonism of B-cell activationIC50 = 20 nM[1][4]
[³⁵S]GTPγS BindingMouse brainstem membranesDAMGO (μ-opioid agonist)Decrease in maximal stimulation-[9]
krox24 Reporter ActivityCHO cells (human CB2)-Reduction of basal activity (Inverse Agonism)-[6]
In Vivo Pharmacology

In vivo studies have confirmed the oral bioavailability and CB2 receptor-specific activity of this compound.[1][3]

Table 3: In Vivo Activity of this compound

ModelSpeciesAdministrationEffectPotency (ED50/Dose)Reference
Ex vivo [³H]-CP 55,940 bindingMouseOralDisplacement from spleen membranesED50 = 0.35 mg/kg[1][4]
Carrageenan-induced paw edemaMouse-Reduction of paw swelling0.01 mg/kg[5]
Gastrointestinal motilityRati.p.Enhancement of WIN 55,212-2's acute effect1 mg/kg[8]
Off-Target Activity

It is important to note that at higher concentrations, this compound has been shown to inhibit microsomal acyl-coenzymeA:cholesterol acyltransferase (ACAT) activity with an IC50 of 3.6 ± 1.1 μM.[8] This off-target effect appears to be independent of its action on CB2 receptors.[2]

Signaling Pathways and Experimental Workflows

The interaction of this compound with the CB2 receptor modulates several key intracellular signaling pathways. The following diagrams illustrate these interactions and a typical experimental workflow for assessing its antagonist activity.

CB2_Signaling_Pathway cluster_agonist Agonist Activation cluster_antagonist This compound Antagonism cluster_inverse_agonist Inverse Agonism Agonist CB2 Agonist (e.g., CP 55,940) CB2_Agonist CB2 Receptor Agonist->CB2_Agonist Gi Gi Protein CB2_Agonist->Gi B_cell_activation B-cell Activation CB2_Agonist->B_cell_activation AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit MAPK_pathway MAPK Pathway (Activation) Gi->MAPK_pathway cAMP_down ↓ cAMP AC_inhibit->cAMP_down MAPK_up ↑ pERK MAPK_pathway->MAPK_up This compound This compound CB2_Antagonist CB2 Receptor This compound->CB2_Antagonist CB2_Constitutive Constitutively Active CB2 Receptor Gi_basal Basal Gi Signaling CB2_Constitutive->Gi_basal Basal_AC Basal Adenylyl Cyclase Activity Gi_basal->Basal_AC SR144528_inverse This compound SR144528_inverse->CB2_Constitutive

Caption: this compound's dual action on CB2 receptor signaling pathways.

Adenylyl_Cyclase_Workflow start CHO-CB2 cells wash Wash cells with PBS start->wash preincubation Pre-incubate with this compound (various concentrations) 15 min at 37°C wash->preincubation agonist_addition Add CB2 Agonist (e.g., CP 55,940) preincubation->agonist_addition forskolin_stimulation Add Forskolin (B1673556) (3 μM) Incubate 20 min at 37°C agonist_addition->forskolin_stimulation terminate Terminate reaction (ice-cold buffer) forskolin_stimulation->terminate cAMP_measurement Measure intracellular cAMP levels terminate->cAMP_measurement analysis Data Analysis: Calculate IC50/EC50 cAMP_measurement->analysis

Caption: Experimental workflow for assessing this compound antagonist activity.

Detailed Experimental Methodologies

Radioligand Binding Assay (for Ki determination)
  • Source: Adapted from Rinaldi-Carmona et al., 1998.[4]

  • Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human CB1 or CB2 receptor, or from rat brain and spleen tissues.[4] Protein concentration is determined using a standard protein assay.[4]

  • Incubation: Membranes (10-30 µg of protein) are incubated with a fixed concentration of the radioligand [³H]-CP 55,940 (e.g., 0.2 nM) and increasing concentrations of this compound.[4] The incubation is carried out in a Tris-HCl buffer (50 mM, pH 7.4) at 30°C for 60-90 minutes.[4]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C), pre-soaked in polyethyleneimine.[4]

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.[4]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled cannabinoid agonist (e.g., 1 µM CP 55,940).[4] The Ki values are calculated from the IC50 values (concentration of this compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.[4]

Adenylyl Cyclase Activity Assay (for functional antagonism)
  • Source: Adapted from Rinaldi-Carmona et al., 1998.[1][8]

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor are used.[1][8]

  • Assay Protocol:

    • Cells are washed with phosphate-buffered saline (PBS).[8]

    • Cells are pre-incubated with varying concentrations of this compound for 15 minutes at 37°C.[8]

    • A CB2 receptor agonist (e.g., CP 55,940) is added to the cells.

    • Adenylyl cyclase is stimulated by the addition of forskolin (e.g., 3 µM final concentration), and cells are incubated for a further 20 minutes at 37°C.[8]

    • The reaction is terminated by the addition of an ice-cold lysis buffer.[8]

  • cAMP Quantification: Intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay.[6]

  • Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and an EC50 value is determined.[1]

In Vivo Oral Administration and Ex Vivo Binding
  • Source: Adapted from Rinaldi-Carmona et al., 1998.[1][4]

  • Animal Model: Male Swiss mice are typically used.[4]

  • Drug Formulation and Administration: this compound is dissolved in a vehicle suitable for oral administration (e.g., Tween 80 and dimethylsulfoxide in distilled water).[4] The compound is administered orally (p.o.) at various doses.[1][4]

  • Tissue Collection: At different time points after administration, animals are euthanized, and spleens (for CB2) and brains (for CB1) are collected.[1][4]

  • Ex Vivo Binding: Membranes are prepared from the collected tissues, and a radioligand binding assay is performed as described in section 3.1 to measure the occupancy of the cannabinoid receptors by this compound.[1][4]

  • Data Analysis: The dose of this compound required to displace 50% of the specific binding of the radioligand (in vivo) is determined as the ED50.[1][4]

Conclusion

This compound is a cornerstone pharmacological tool for the investigation of the CB2 receptor. Its high potency, selectivity, and well-documented antagonist and inverse agonist properties make it an invaluable asset for elucidating the physiological and pathophysiological roles of the CB2 receptor. This guide provides a consolidated resource of its key pharmacological characteristics and methodologies for its use, intended to support and facilitate further research in the field of cannabinoid science and drug discovery. Researchers should, however, remain mindful of its potential off-target effects at higher concentrations.

References

SR144528: A Technical Guide to its High Selectivity for the Cannabinoid CB2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity of SR144528 for the cannabinoid CB2 receptor over the CB1 receptor. This document consolidates quantitative data, details key experimental methodologies, and visualizes associated signaling pathways and workflows to serve as a vital resource for researchers in the field of cannabinoid pharmacology and drug development.

Executive Summary

This compound is a well-established and highly selective antagonist for the cannabinoid CB2 receptor. With a binding affinity in the sub-nanomolar range for the CB2 receptor, it exhibits a remarkable several hundred-fold selectivity over the CB1 receptor. This high degree of selectivity makes this compound an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the CB2 receptor, without the confounding psychoactive effects associated with CB1 receptor modulation. This guide presents the binding and functional data that quantitatively define this selectivity, outlines the experimental protocols used to determine these parameters, and illustrates the key signaling pathways involved.

Quantitative Selectivity Profile of this compound

The selectivity of this compound is robustly demonstrated through radioligand binding assays and functional assays. The data consistently show a significantly higher affinity and antagonist potency at the CB2 receptor compared to the CB1 receptor.

ParameterReceptorSpeciesExperimental SystemValueUnitsReference
Ki CB2HumanCloned hCB2 Receptors (CHO cells)0.6nM[1]
CB1HumanCloned hCB1 Receptors (CHO cells)400nM[1]
CB2RatSpleen Membranes0.6nM[1]
CB1RatBrain Membranes400nM[1]
IC50 CB2HumanhCB2-expressing cells (Adenylyl Cyclase Assay)10nM[1]
CB1HumanhCB1-expressing cells (Adenylyl Cyclase Assay)>10,000nM[1]
CB2HumanhCB2-expressing cells (MAPK Assay)39nM[1]
CB1HumanhCB1-expressing cells (MAPK Assay)>1,000nM[1]
CB2HumanHuman Tonsillar B-cell Activation20nM[1]

Table 1: Quantitative data demonstrating the selectivity of this compound for the CB2 receptor over the CB1 receptor.

CB2 Receptor Signaling Pathways

Activation of the CB2 receptor, a Gi/o protein-coupled receptor, primarily leads to the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK) pathway. This compound acts as an antagonist (and in some systems, an inverse agonist) at the CB2 receptor, blocking these downstream signaling events.

CB2_Signaling_Pathways cluster_adenylyl_cyclase Adenylyl Cyclase Pathway cluster_mapk MAPK Pathway CB2_AC CB2 Receptor Gi_AC Gi Protein CB2_AC->Gi_AC Activation AC Adenylyl Cyclase Gi_AC->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC SR144528_AC This compound SR144528_AC->CB2_AC Antagonism CB2_MAPK CB2 Receptor Gbg_MAPK Gβγ Subunit CB2_MAPK->Gbg_MAPK Activation MAPK_Cascade MAPK Cascade (e.g., ERK1/2) Gbg_MAPK->MAPK_Cascade Activation Transcription Gene Transcription MAPK_Cascade->Transcription Regulation SR144528_MAPK This compound SR144528_MAPK->CB2_MAPK Antagonism

CB2 Receptor Signaling Pathways

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the selectivity of this compound.

Radioligand Binding Assay

This assay measures the affinity of this compound for CB1 and CB2 receptors by competing with a radiolabeled ligand.

1. Membrane Preparation:

  • Membranes are prepared from CHO cells stably expressing either human CB1 or CB2 receptors, or from rat brain and spleen tissues.

  • Tissues or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Reaction:

  • Incubate a fixed amount of membrane protein (e.g., 10-30 µg) with a constant concentration of the radioligand [3H]CP55,940 (e.g., 0.2 nM).

  • Add increasing concentrations of this compound to compete for binding.

  • The incubation is carried out in a final volume of 1 ml of binding buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, 5 mg/ml BSA, pH 7.4).

  • Incubate at 30°C for 90 minutes.

3. Filtration and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., 1 µM CP55,940).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start mem_prep Membrane Preparation (CB1 or CB2 expressing cells/tissues) start->mem_prep incubation Incubation (Membranes + [3H]CP55,940 + this compound) mem_prep->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Measure bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow
Forskolin-Stimulated Adenylyl Cyclase Activity Assay

This functional assay assesses the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

1. Cell Culture and Treatment:

  • CHO cells stably expressing either human CB1 or CB2 receptors are used.

  • Cells are pre-incubated with various concentrations of this compound for 15 minutes at 37°C.

  • Adenylyl cyclase is then stimulated with forskolin (B1673556) (e.g., 1 µM) in the presence of a CB receptor agonist like CP55,940 (e.g., 10 nM) for 10 minutes at 37°C.

2. cAMP Extraction:

  • The reaction is stopped by adding an ice-cold solution (e.g., 50 mM Tris-HCl, 4 mM EDTA, pH 7.5).

  • The cells are lysed, and the supernatant containing cAMP is collected after centrifugation.

3. cAMP Measurement:

  • The concentration of cAMP is determined using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified.

  • The EC50 value (concentration of this compound that produces 50% of its maximal antagonist effect) is determined.

Adenylyl_Cyclase_Workflow start Start cell_culture Culture CHO cells (expressing CB1 or CB2) start->cell_culture pre_incubation Pre-incubate with this compound cell_culture->pre_incubation stimulation Stimulate with Forskolin + Agonist (CP55,940) pre_incubation->stimulation extraction Stop reaction and Extract cAMP stimulation->extraction measurement Measure cAMP levels (RIA/ELISA) extraction->measurement analysis Data Analysis (Determine EC50 for antagonism) measurement->analysis end End analysis->end

Adenylyl Cyclase Assay Workflow
Mitogen-Activated Protein Kinase (MAPK) Activation Assay

This assay determines the ability of this compound to block agonist-induced phosphorylation of MAPK (e.g., ERK1/2).

1. Cell Culture and Treatment:

  • CHO cells expressing either human CB1 or CB2 receptors are serum-starved to reduce basal MAPK activity.

  • Cells are pre-incubated with this compound before being stimulated with a CB receptor agonist (e.g., CP55,940) for a short period (e.g., 5-15 minutes).

2. Cell Lysis and Protein Quantification:

  • Cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • The total protein concentration in the lysates is determined.

3. Western Blotting:

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is probed with a primary antibody specific for the phosphorylated form of the MAPK (e.g., anti-phospho-ERK1/2).

  • The membrane is then stripped and re-probed with an antibody for the total form of the MAPK to ensure equal protein loading.

  • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence.

4. Data Analysis:

  • The intensity of the bands corresponding to the phosphorylated and total MAPK is quantified.

  • The ratio of phosphorylated MAPK to total MAPK is calculated to determine the level of activation.

  • The IC50 value for this compound's inhibition of agonist-induced MAPK activation is determined.

MAPK_Workflow start Start cell_culture Culture and serum-starve CHO cells (expressing CB1 or CB2) start->cell_culture treatment Pre-incubate with this compound, then stimulate with Agonist cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western_blot Western Blotting (Probe for phospho-MAPK and total-MAPK) lysis->western_blot detection Chemiluminescent Detection western_blot->detection analysis Densitometry and Data Analysis (Determine IC50 for inhibition) detection->analysis end End analysis->end

MAPK Activation Assay Workflow

Conclusion

The extensive body of evidence from binding and functional assays unequivocally establishes this compound as a highly potent and selective antagonist of the CB2 receptor. Its approximately 700-fold greater affinity for the CB2 receptor over the CB1 receptor, coupled with its potent functional antagonism of CB2-mediated signaling pathways, underscores its utility as a critical tool in cannabinoid research. The detailed protocols provided in this guide offer a framework for the consistent and reproducible assessment of CB2 receptor ligands, facilitating further exploration of the therapeutic potential of targeting this important receptor.

References

SR144528: A Technical Guide to Binding Affinity and Ki Value Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SR144528, a potent and selective antagonist of the Cannabinoid Receptor 2 (CB2). The document details its binding affinity, Ki value determination, and the experimental protocols utilized for its characterization. Furthermore, it elucidates the key signaling pathways modulated by this compound.

Quantitative Data Summary

The binding affinity and functional potency of this compound have been determined through various in vitro assays. The data presented below is a summary of values obtained from studies utilizing cell lines expressing human or rat CB2 receptors, as well as native tissues.

Parameter Receptor Cell Line/Tissue Value Assay Type Radioligand
Ki Human CB2CHO Cells0.6 nM[1][2][3]Radioligand Binding[³H]CP 55,940
Ki Rat CB2Rat Spleen0.6 nM[2][3]Radioligand Binding[³H]CP 55,940
Ki Human CB1CHO Cells400 nM[2][3]Radioligand Binding[³H]CP 55,940
Ki Rat CB1Rat Brain400 nM[2][3]Radioligand Binding[³H]CP 55,940
IC50 Human CB2CHO-hCB2 Cells10 nM[2][3]Adenylyl Cyclase Assay-
IC50 Human CB2hCB2-expressing cells39 nM[2][3]MAPK Assay-
EC50 Human CB2CHO-CB2 Cells26 ± 6 nM[1]Adenylyl Cyclase Assay-

Experimental Protocols

The determination of this compound's binding affinity and functional activity relies on a suite of well-established in vitro assays. Below are detailed methodologies for the key experiments.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the CB2 receptor by measuring its ability to displace a radiolabeled ligand.

a. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor (CHO-hCB2) are cultured in appropriate media until they reach confluency.

  • Cells are harvested and washed with phosphate-buffered saline (PBS).

  • The cell pellet is resuspended in an ice-cold hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.

b. Binding Assay Protocol:

  • The assay is performed in a 96-well plate format.

  • To each well, add:

    • A fixed concentration of the radioligand [³H]CP 55,940 (typically around 0.2 nM).

    • Increasing concentrations of the competitor ligand, this compound.

    • Cell membranes (typically 20-50 µg of protein).

  • For determining non-specific binding, a high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2) is added to a set of wells.

  • The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Forskolin-Stimulated Adenylyl Cyclase Assay

This functional assay assesses the ability of this compound to antagonize the inhibition of adenylyl cyclase by a CB2 receptor agonist.

a. Cell Culture:

  • CHO-hCB2 cells are seeded in 24-well plates and grown to near confluency.

b. Assay Protocol:

  • The cell culture medium is removed, and the cells are washed with PBS.

  • Cells are pre-incubated with various concentrations of this compound for 15-20 minutes at 37°C.

  • A CB2 receptor agonist (e.g., CP 55,940) is added to the wells, followed by the adenylyl cyclase activator, forskolin (B1673556) (typically at a final concentration of 1-10 µM).

  • The incubation continues for another 15-20 minutes at 37°C.

  • The reaction is stopped by the addition of a lysis buffer.

  • The amount of cyclic AMP (cAMP) produced in the cell lysate is measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • The IC50 value is determined by plotting the percentage of inhibition of the agonist-induced effect against the concentration of this compound.

Mitogen-Activated Protein Kinase (MAPK) Activation Assay

This assay measures the effect of this compound on the phosphorylation of MAP kinases (like ERK1/2), a downstream signaling event of CB2 receptor activation.

a. Cell Culture and Treatment:

  • CHO-hCB2 cells are grown in culture dishes and serum-starved for several hours before the experiment to reduce basal MAPK activity.

  • Cells are pre-treated with different concentrations of this compound before being stimulated with a CB2 agonist.

b. Western Blotting Protocol:

  • After treatment, the cells are lysed, and the protein concentration of the lysates is determined.

  • Equal amounts of protein from each sample are separated by SDS-PAGE.

  • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The signal is detected using a chemiluminescent substrate, and the band intensity is quantified.

  • The membrane is often stripped and re-probed with an antibody for total ERK to normalize the data.

Signaling Pathways and Mechanisms

This compound acts as a selective antagonist or inverse agonist at the CB2 receptor. Its binding prevents the receptor from being activated by agonists and can also reduce the basal, constitutive activity of the receptor.

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2R CB2 Receptor G_protein Gi/o Protein CB2R->G_protein Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition MAPK_cascade MAPK Cascade (Raf -> MEK -> ERK) G_protein->MAPK_cascade Activation cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation pERK p-ERK MAPK_cascade->pERK Phosphorylation Transcription_Factors Transcription Factors pERK->Transcription_Factors Activation Cellular_Response Cellular Response Transcription_Factors->Cellular_Response Gene Expression This compound This compound This compound->CB2R Blocks Agonist (Antagonist) Agonist Agonist Agonist->CB2R

Caption: CB2 Receptor Signaling Pathways modulated by this compound.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (with CB2R) - Radioligand ([3H]CP 55,940) - this compound (competitor) - Buffers start->prepare_reagents incubation Incubate at 30°C prepare_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis: - Calculate IC50 - Determine Ki using  Cheng-Prusoff equation scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Inverse_Agonist_Mechanism cluster_receptor_states CB2 Receptor States cluster_ligands Ligands R_inactive Inactive State (R) R_active Constitutively Active State (R*) R_inactive->R_active Spontaneous Isomerization Basal_Activity Basal Signaling R_active->Basal_Activity Reduced_Activity Reduced Basal Signaling R_active->Reduced_Activity This compound-Induced Max_Activity Maximal Signaling R_active->Max_Activity Agonist-Induced Agonist Agonist Agonist->R_active Stabilizes Active State This compound This compound (Inverse Agonist) This compound->R_inactive Stabilizes Inactive State

Caption: Mechanism of this compound as a CB2 inverse agonist.

References

SR144528: A Technical Guide to its Role as a Selective CB2 Receptor Modulator in the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR144528 is a seminal tool in the study of the endocannabinoid system (ECS). Developed by Sanofi Recherche, it was the first compound identified as a highly potent and selective antagonist for the cannabinoid receptor type 2 (CB2).[1][2] Its discovery has been instrumental in elucidating the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues.[3] This technical guide provides an in-depth analysis of this compound, detailing its pharmacological properties, its impact on intracellular signaling cascades, and the experimental protocols used for its characterization. The information is presented to support ongoing research and drug development efforts targeting the CB2 receptor.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, is a crucial neuromodulatory system involved in a plethora of physiological processes. The two primary cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs) that exhibit distinct tissue distribution and functional roles. While CB1 receptors are predominantly found in the central nervous system, mediating the psychoactive effects of cannabinoids, CB2 receptors are primarily located in immune cells and peripheral tissues.[3] This distribution makes the CB2 receptor an attractive therapeutic target for inflammatory and immune-related disorders, devoid of the psychotropic side effects associated with CB1 receptor modulation.

This compound, with the chemical name N-[(1S)-endo-1,3,3-trimethyl bicyclo[2.2.1] heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide, emerged as a pioneering selective CB2 receptor antagonist.[4] Its high affinity and selectivity for the CB2 receptor over the CB1 receptor have made it an invaluable pharmacological tool.[1][2] Beyond its antagonist properties, this compound has also been characterized as an inverse agonist, capable of reducing the constitutive activity of the CB2 receptor.[5][6][7] This dual functionality has provided researchers with a sophisticated means to probe the intricacies of CB2 receptor signaling and its role in health and disease.

Pharmacological Profile of this compound

The pharmacological characterization of this compound has been extensively documented through a variety of in vitro and in vivo studies. Its defining feature is its high binding affinity and selectivity for the CB2 receptor.

Binding Affinity and Selectivity

Quantitative binding assays have consistently demonstrated the high affinity of this compound for the CB2 receptor. These studies typically involve radioligand displacement assays, where this compound competes with a radiolabeled cannabinoid agonist, such as [3H]-CP 55,940, for binding to the receptor.

ReceptorSpecies/SystemLigandKi (nM)Reference
CB2 Human (CHO cells)This compound0.6[1][2]
CB2 Rat (Spleen)This compound0.6[1][2]
CB2 Human (CHO cells)This compound0.67 ± 0.30[4]
CB1 Human (CHO cells)This compound400[1][2]
CB1 Rat (Brain)This compound400[1][2]
CB1 Human (CHO cells)This compound33.0 ± 5.09[4]
CB1 Rat (Cerebellum)This compound54.7 ± 9.70[4]
CB1 Rat (Whole Brain)This compound54.8 ± 7.86[4]

Table 1: Binding Affinity (Ki) of this compound for Cannabinoid Receptors.

The data clearly illustrate the approximately 700-fold greater selectivity of this compound for the CB2 receptor over the CB1 receptor.[1][2] Further studies have shown no significant affinity for over 70 other receptors, ion channels, and enzymes at concentrations up to 10 µM.[1][2]

Functional Activity: Antagonism and Inverse Agonism

This compound functions as a potent antagonist of CB2 receptor agonists. It effectively blocks the intracellular signaling events initiated by agonists like CP 55,940. Furthermore, this compound exhibits inverse agonist properties, meaning it can inhibit the basal, ligand-independent activity of the CB2 receptor.[5][6][7] This is particularly relevant in systems where the CB2 receptor displays constitutive activity.

AssayCell LineAgonistThis compound PotencyReference
Adenylyl Cyclase InhibitionCHO-hCB2CP 55,940EC50 = 10 nM (Antagonist)[1][2]
MAPK ActivationCHO-hCB2CP 55,940IC50 = 39 nM (Antagonist)[1][2]
B-cell ActivationHuman Tonsillar B-cellsCP 55,940IC50 = 20 nM (Antagonist)[1][8]
Adenylyl Cyclase StimulationCHO-hCB2-EC50 = 26 ± 6 nM (Inverse Agonist)[8][9]
GTPγS BindingRat Cerebellar MembranesVarious AgonistsKB = 26.3 - 76.6 nM (Antagonist)[4]
GTPγS BindingCB2-expressing cell lineCP 55,940KB = 6.34 nM (Antagonist)[4]

Table 2: Functional Potency of this compound in Various In Vitro Assays.

Impact on Intracellular Signaling Pathways

The CB2 receptor, like other GPCRs, transduces extracellular signals into intracellular responses through a network of signaling pathways. This compound, by modulating CB2 receptor activity, significantly impacts these downstream cascades.

Adenylyl Cyclase Pathway

CB2 receptor activation by an agonist typically leads to the inhibition of adenylyl cyclase via the Gi/o alpha subunit of the G protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] this compound antagonizes this effect, preventing the agonist-induced decrease in cAMP.[1][2] As an inverse agonist, this compound can, on its own, increase cAMP levels in cells with constitutive CB2 receptor activity by blocking this basal inhibition of adenylyl cyclase.[8][9]

G_protein_signaling cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gαi/oβγ CB2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist Agonist (e.g., CP 55,940) Agonist->CB2 Activates This compound This compound This compound->CB2 Blocks/Inhibits (Antagonist/ Inverse Agonist) ATP ATP ATP->AC

Figure 1: this compound modulation of the adenylyl cyclase pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The activation of the CB2 receptor can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, a key pathway involved in cell proliferation, differentiation, and survival.[1] this compound has been shown to effectively block agonist-induced MAPK activation in cells expressing the CB2 receptor.[1][2]

MAPK_pathway cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gβγ CB2->G_protein Activates Agonist Agonist (e.g., CP 55,940) Agonist->CB2 Activates This compound This compound This compound->CB2 Blocks MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) G_protein->MAPK_Cascade Activates Transcription Gene Transcription & Cellular Responses MAPK_Cascade->Transcription Regulates

Figure 2: this compound antagonism of the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of this compound for the CB2 receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human CB2 receptor.

  • [3H]-CP 55,940 (radioligand).

  • This compound (competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 1 mg/ml BSA).

  • Unlabeled CP 55,940 (for determining non-specific binding).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add a fixed concentration of [3H]-CP 55,940 (typically at or below its Kd value).

  • Add the various concentrations of this compound to the wells.

  • For total binding, add only the radioligand and buffer.

  • For non-specific binding, add the radioligand and a high concentration of unlabeled CP 55,940 (e.g., 1 µM).

  • Initiate the binding reaction by adding the cell membranes to each well.

  • Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.[1]

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow A Prepare Reagents: - [3H]-CP 55,940 - this compound dilutions - Cell Membranes - Buffers B Set up Assay Plate: - Total Binding - Non-specific Binding - this compound concentrations A->B C Incubate at 30°C for 60-90 min B->C D Rapid Filtration through Glass Fiber Filters C->D E Wash Filters D->E F Scintillation Counting E->F G Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki F->G

Figure 3: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay (Functional Antagonism)

This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase.

Materials:

  • CHO cells stably expressing the human CB2 receptor.

  • Adenylyl cyclase activator (e.g., Forskolin).

  • CB2 receptor agonist (e.g., CP 55,940).

  • This compound.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

  • Seed the CHO-hCB2 cells in a multi-well plate and grow to confluence.

  • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

  • Add a fixed concentration of the CB2 agonist (e.g., CP 55,940) to the wells.

  • Stimulate adenylyl cyclase by adding a fixed concentration of forskolin.

  • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.[9]

  • Terminate the reaction by lysing the cells.

  • Measure the intracellular cAMP concentration in the cell lysates using a suitable detection kit.

  • Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 for its antagonistic effect.

Conclusion

This compound remains a cornerstone in cannabinoid research. Its high potency and selectivity for the CB2 receptor, coupled with its well-characterized antagonist and inverse agonist properties, have provided an unparalleled tool for dissecting the role of the CB2 receptor in a multitude of physiological and pathological contexts. The detailed pharmacological data and experimental protocols presented in this guide are intended to facilitate further research into the endocannabinoid system and the development of novel therapeutics targeting the CB2 receptor for the treatment of inflammatory diseases, pain, and other conditions. The continued use of this compound and the development of new, even more refined, pharmacological probes will undoubtedly continue to advance our understanding of this complex and vital signaling system.

References

SR144528: A Technical Guide for Studying CB2 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR144528 is a potent and highly selective antagonist and inverse agonist of the cannabinoid receptor type 2 (CB2). Its high affinity for the CB2 receptor, coupled with significant selectivity over the cannabinoid receptor type 1 (CB1), has established this compound as an indispensable pharmacological tool. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and its application in studying CB2 receptor function. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of associated signaling pathways are presented to facilitate its effective use in research and drug development.

Introduction

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in the immune system, including on B cells, T cells, and macrophages. Its role in modulating inflammatory responses and immune function has made it a significant target for therapeutic intervention in a variety of pathological conditions. The study of CB2 receptor function has been greatly advanced by the development of selective ligands. This compound, developed by Sanofi Recherche, was the first potent and selective antagonist for the CB2 receptor.[1] Its ability to competitively block the binding of agonists and to reduce the basal, constitutive activity of the receptor (inverse agonism) allows for a detailed investigation of CB2 receptor signaling and physiology.

Chemical and Pharmacological Properties

This compound, with the chemical name 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide, is a complex organic molecule. Its key pharmacological features are summarized in the tables below.

Table 1: Chemical Properties of this compound
PropertyValue
Chemical Name 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide
Molecular Formula C₂₉H₃₄ClN₃O
Molecular Weight 476.05 g/mol
CAS Number 192703-06-3
Appearance White to off-white solid
Purity ≥98% (HPLC)
Table 2: Pharmacological Profile of this compound
ParameterSpecies/SystemValueReference(s)
Binding Affinity (Ki) Human CB2 Receptor (CHO cells)0.6 nM[1]
Rat Spleen CB2 Receptor0.6 nM[1]
Human CB1 Receptor (CHO cells)400 nM[1]
Rat Brain CB1 Receptor400 nM[1]
Selectivity >700-fold for CB2 over CB1-[1]
Functional Activity Antagonist/Inverse Agonist-[2][3]
Adenylyl Cyclase Assay (EC₅₀) Antagonism of CP55,940 in hCB2-CHO cells10 nM[1]
MAPK Assay (IC₅₀) Inhibition of CP55,940-induced activation in hCB2-CHO cells39 nM[1]
In Vivo Efficacy (ED₅₀) Displacement of [³H]-CP55,940 from mouse spleen0.35 mg/kg (oral)[1]
Oral Bioavailability Orally active-[1]

Mechanism of Action and Signaling Pathways

This compound acts as a competitive antagonist at the CB2 receptor, blocking the binding and subsequent signaling of cannabinoid agonists. Furthermore, it exhibits inverse agonist properties by reducing the constitutive activity of the CB2 receptor, which can signal in the absence of an agonist.[2][3] The CB2 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4] this compound, as an inverse agonist, can reverse this basal inhibition, leading to an increase in cAMP levels in systems with high constitutive CB2 receptor activity.

Beyond the adenylyl cyclase pathway, the CB2 receptor also modulates the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[5] Agonist binding typically leads to the activation of MAPK, a pathway involved in cell proliferation, differentiation, and inflammation. This compound effectively blocks this agonist-induced MAPK activation.

dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

This compound blocks agonist binding and inverse agonizes the CB2 receptor.

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from the methods described by Rinaldi-Carmona et al. (1998) for determining the binding affinity of this compound to the CB2 receptor.

Materials:

  • Membranes from CHO cells stably expressing the human CB2 receptor.

  • [³H]-CP55,940 (radioligand).

  • This compound (competitor ligand).

  • Binding buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.

  • GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-CP55,940 (final concentration ~0.2 nM), and 50 µL of the this compound dilution or vehicle.

  • Add 100 µL of the cell membrane preparation (10-30 µg of protein per well).

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filters using a cell harvester.

  • Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled CP55,940.

  • Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

G

Workflow for the CB2 receptor radioligand binding assay.

Adenylyl Cyclase Activity Assay

This protocol is a general method to assess the effect of this compound on adenylyl cyclase activity, often measured by quantifying cAMP levels.

Materials:

  • CHO cells expressing the human CB2 receptor.

  • This compound.

  • A CB2 receptor agonist (e.g., CP55,940).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Seed CHO-hCB2 cells in a multi-well plate and grow to confluence.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

  • Stimulate the cells with a CB2 agonist in the presence of forskolin for a defined period (e.g., 10-20 minutes). A control group with only forskolin should be included.

  • Terminate the reaction by removing the medium and lysing the cells with the lysis buffer.

  • Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • To assess inverse agonism, treat the cells with this compound alone (without an agonist) and measure the change in basal or forskolin-stimulated cAMP levels.

MAP Kinase (ERK1/2) Phosphorylation Assay

This protocol describes a Western blot-based method to measure the effect of this compound on agonist-induced ERK1/2 phosphorylation.

Materials:

  • CHO cells expressing the human CB2 receptor.

  • This compound.

  • A CB2 receptor agonist (e.g., CP55,940).

  • Serum-free medium.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay reagent (e.g., BCA or Bradford).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Seed CHO-hCB2 cells and grow to near confluence.

  • Serum-starve the cells overnight to reduce basal ERK phosphorylation.

  • Pre-treat the cells with this compound for a specified time.

  • Stimulate the cells with a CB2 agonist for a defined period (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

G

Workflow for the MAPK (ERK1/2) phosphorylation Western blot assay.

Off-Target Activities

While this compound is highly selective for the CB2 receptor, it is crucial to be aware of potential off-target effects, especially at higher concentrations. Studies have shown that at micromolar concentrations, this compound can inhibit acyl-coenzyme A:cholesterol acyltransferase (ACAT).[6] A comprehensive screening against a panel of receptors and enzymes revealed minimal off-target binding at concentrations typically used for studying CB2 receptor function.[7]

In Vivo Applications

This compound is orally bioavailable and has been shown to have a long duration of action in vivo.[1] It has been used in various animal models to investigate the physiological and pathophysiological roles of the CB2 receptor. For instance, oral administration of this compound has been shown to effectively displace the binding of a radiolabeled agonist from spleen membranes in mice, demonstrating its ability to engage the CB2 receptor in a whole-animal setting.[1]

Conclusion

This compound remains a cornerstone tool for the pharmacological investigation of the CB2 receptor. Its high affinity, selectivity, and dual antagonist/inverse agonist properties provide a robust means to dissect the complex signaling and physiological functions of this important immunomodulatory receptor. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of CB2 biology and the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for SR144528 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of SR144528, a potent and selective CB2 receptor antagonist. The following sections detail recommended dosages, vehicle formulations, and step-by-step protocols for common animal models, alongside visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Summary of this compound In Vivo Dosage

The following table summarizes the dosages of this compound used in various in vivo studies. It is crucial to note that the optimal dosage may vary depending on the specific animal model, species, and experimental conditions.

Animal ModelSpeciesRoute of AdministrationDosage RangeVehicleReference
Inflammatory Pain (Carrageenan-induced)RatIntraperitoneal (i.p.)1 mg/kgNot Specified[1]
Inflammatory Pain (Carrageenan-induced)MouseNot Specified0.01 mg/kgNot Specified
Neuropathic PainMouseIntraperitoneal (i.p.)10 mg/kgNot Specified[2]
Neuropathic Pain (Diabetic)MouseIntraperitoneal (i.p.) & IntranasalLow, Medium, High DosesSaline
Behavioral StudiesMouseNot Specified1 - 20 mg/kgEthanol:Emulphur:Water (1:1:18)[3]
Ex vivo [3H]-CP 55,940 bindingMouseOral (p.o.)ED50 = 0.35 mg/kgTwo drops of Tween 80 + DMSO (2%) in distilled water[4][5][6]
Mu-opioid receptor expressionMouseSingle injection0.1 mg/kgNot Specified[7][8]
Gastrointestinal MotilityRatNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Carrageenan-Induced Inflammatory Pain Model in Rats

This protocol is designed to assess the ability of this compound to antagonize the effects of a CB2 agonist in a model of acute inflammation.

Materials:

  • This compound

  • CB2 receptor agonist (e.g., HU210)

  • Vehicle solution (e.g., sterile saline with 5% DMSO and 1% Tween 80)

  • 1% Carrageenan solution in sterile saline

  • Male Wistar rats (180-220 g)

  • Calibrated von Frey filaments or electronic von Frey apparatus

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) using von Frey filaments and baseline paw volume using a plethysmometer.

  • This compound Administration: Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle to the rats.[1] The volume of administration should be adjusted based on the animal's weight.

  • CB2 Agonist Administration: 30 minutes after this compound administration, administer the CB2 agonist (e.g., HU210, 30 µg/kg, i.p.) or vehicle.

  • Induction of Inflammation: 15 minutes after the CB2 agonist administration, inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Post-Carrageenan Measurements: Measure PWT and paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Compare the changes in PWT and paw volume between the different treatment groups. Statistical analysis can be performed using a two-way ANOVA followed by a post-hoc test.

Neuropathic Pain Model in Mice (e.g., Chronic Constriction Injury - CCI)

This protocol outlines the use of this compound to investigate the role of the CB2 receptor in a model of chronic neuropathic pain.

Materials:

  • This compound

  • Vehicle solution (e.g., Ethanol:Emulphur:Water in a 1:1:18 ratio)[3]

  • Male C57BL/6 mice (20-25 g)

  • Surgical instruments for CCI surgery

  • 4-0 chromic gut sutures

  • Calibrated von Frey filaments

Procedure:

  • CCI Surgery: Anesthetize the mice and perform the CCI surgery on the right sciatic nerve as previously described in the literature.

  • Post-operative Recovery: Allow the animals to recover for 7-14 days, during which they will develop mechanical allodynia.

  • Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) in the ipsilateral and contralateral paws using von Frey filaments.

  • This compound Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the mice.[2]

  • Post-treatment Measurements: Measure PWT at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Analyze the data by comparing the PWT of the different treatment groups over time. A repeated-measures ANOVA can be used for statistical analysis.

Mandatory Visualization

Signaling Pathway of the CB2 Receptor

The following diagram illustrates the primary signaling cascade associated with the Cannabinoid Receptor 2 (CB2). Activation of the G-protein coupled CB2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This compound, as an antagonist/inverse agonist, blocks this effect.

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist CB2 Agonist Agonist->CB2 Activates This compound This compound This compound->CB2 Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: CB2 Receptor Signaling Pathway.

Experimental Workflow for an In Vivo Study

The diagram below outlines a typical experimental workflow for evaluating the effect of this compound in an animal model of disease.

Experimental_Workflow start Start acclimatization Animal Acclimatization (3-7 days) start->acclimatization baseline Baseline Measurements (e.g., Paw Withdrawal Threshold) acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping treatment This compound or Vehicle Administration grouping->treatment induction Induction of Pathology (e.g., Carrageenan Injection) treatment->induction measurements Post-treatment Measurements (at various time points) induction->measurements analysis Data Collection and Statistical Analysis measurements->analysis end End analysis->end

Caption: General In Vivo Experimental Workflow.

References

Application Notes and Protocols for SR144528 in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR144528 is a well-characterized and widely utilized pharmacological tool in cannabinoid research. It is a potent and highly selective inverse agonist of the cannabinoid receptor 2 (CB2), with a significantly lower affinity for the cannabinoid receptor 1 (CB1).[1][2][3] This selectivity makes this compound an invaluable compound for investigating the specific roles of the CB2 receptor in various physiological and pathological processes, particularly in the immune system where it is predominantly expressed.[2][3] These application notes provide detailed protocols for utilizing this compound in common in vitro cell culture assays to probe CB2 receptor signaling and function.

Mechanism of Action

This compound acts as an inverse agonist at the CB2 receptor.[1][4][5] This means that it not only blocks the effects of CB2 agonists but also reduces the basal, constitutive activity of the receptor.[4][6][7][8] The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Activation of the CB2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) cascade.[2][3][9] As an inverse agonist, this compound can increase cAMP levels by inhibiting the constitutive activity of the CB2 receptor.[7][8][10]

Data Presentation

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: Binding Affinity and Potency of this compound

ParameterReceptorCell Line/SystemValueReference
Ki Human CB2Cloned human CB2 receptors0.6 nM[1][2][3]
Rat Spleen CB2Rat spleen membranes0.6 nM[2][3]
Human CB1Cloned human CB1 receptors400 nM[1][2][3]
Rat Brain CB1Rat brain membranes400 nM[2][3]
EC50 Human CB2 (antagonist activity)CHO-hCB2 cells (adenylyl cyclase assay)10 nM[2]
Human CB2 (inverse agonist activity)CHO-CB2 cells (adenylyl cyclase assay)26 ± 6 nM[10]
IC50 Human CB2 (antagonist activity)CHO-hCB2 cells (MAPK assay)39 nM[2]
Human Tonsillar B-cells (antagonist activity)Human tonsillar B-cells20 nM[2]
Acyl-CoA:cholesterol acyltransferase (ACAT)Microsomal preparations3.6 ± 1.1 µM[10]

Table 2: Selectivity Profile of this compound

Receptor/EnzymeActivityFold Selectivity (CB1/CB2)Reference
CB1 ReceptorInverse Agonist>700-fold[2][3]
>70 other receptors, ion channels, and enzymesNo significant affinity (IC50 > 10 µM)N/A[2][3]
Sterol O-acyltransferaseInhibitorIndependent of CB2 activity[1]

Experimental Protocols

Here are detailed protocols for key in vitro experiments using this compound.

cAMP Accumulation Assay to Determine Inverse Agonist/Antagonist Activity

This assay measures the ability of this compound to modulate intracellular cAMP levels, either by inhibiting the constitutive activity of the CB2 receptor (inverse agonism) or by blocking the effect of a CB2 agonist (antagonism).

Materials:

  • Cells expressing the CB2 receptor (e.g., CHO-hCB2, HEK293-hCB2)

  • Cell culture medium (e.g., DMEM, F-12)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • CB2 receptor agonist (e.g., CP 55,940)

  • cAMP assay kit (e.g., HTRF, ELISA, or radioactive-based)

  • Cell lysis buffer (compatible with cAMP assay kit)

Protocol:

  • Cell Seeding: Seed CB2-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.

  • Cell Starvation: On the day of the assay, remove the culture medium and wash the cells once with warm PBS. Add serum-free medium and incubate for at least 1 hour to reduce basal signaling.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. For antagonist assays, also prepare a fixed concentration of a CB2 agonist (e.g., EC80 concentration of CP 55,940).

  • Treatment:

    • Inverse Agonist Assay: Add varying concentrations of this compound to the cells.

    • Antagonist Assay: Pre-incubate cells with varying concentrations of this compound for 15-30 minutes, followed by the addition of the CB2 agonist.

  • Forskolin Stimulation: Add a sub-maximal concentration of forskolin (e.g., 3 µM) to all wells to stimulate adenylyl cyclase and incubate for 15-20 minutes at 37°C.[10]

  • Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of your chosen cAMP assay kit.

  • cAMP Measurement: Determine the intracellular cAMP concentration using the assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. For inverse agonist activity, you should observe a concentration-dependent increase in cAMP. For antagonist activity, you should see a rightward shift in the agonist's dose-response curve.

MAPK Activation Assay

This assay determines the effect of this compound on the activation of the MAPK pathway, typically by measuring the phosphorylation of ERK1/2.

Materials:

  • Cells expressing the CB2 receptor

  • Cell culture medium

  • PBS

  • This compound

  • CB2 receptor agonist (e.g., CP 55,940)

  • Lysis buffer containing phosphatase and protease inhibitors

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Protocol:

  • Cell Seeding and Starvation: Seed and starve the cells as described in the cAMP assay protocol.

  • Compound Treatment: Treat the cells with this compound and/or a CB2 agonist for a short period (e.g., 5-15 minutes), as MAPK activation is often transient.

  • Cell Lysis: Place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Add lysis buffer to each well and scrape the cells.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

[35S]GTPγS Binding Assay

This functional membrane-based assay measures the activation of G-proteins coupled to the CB2 receptor. Inverse agonists like this compound will decrease the basal [35S]GTPγS binding.

Materials:

  • Membranes from cells expressing the CB2 receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)

  • [35S]GTPγS

  • GDP

  • This compound

  • CB2 receptor agonist (optional, for antagonist mode)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the cell membranes, assay buffer, GDP, and varying concentrations of this compound.

  • Initiate Reaction: Add [35S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Termination: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the concentration of this compound. A decrease in signal indicates inverse agonist activity.

Visualizations

Signaling Pathways

SR144528_Signaling_Pathway cluster_legend Legend This compound This compound CB2R CB2 Receptor This compound->CB2R Inverse Agonist G_protein Gαi/o Protein CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activates cAMP ↓ cAMP Agonist CB2 Agonist (e.g., CP 55,940) Agonist->CB2R Activates Activation Activation Inhibition Inhibition Inverse_Agonism Inverse Agonism Constitutive_Activity Constitutive Activity Experimental_Workflow cluster_assays Assay-Specific Steps start Start: Seed CB2-expressing cells starve Starve cells in serum-free medium start->starve treat Treat with this compound ± Agonist starve->treat incubate Incubate (time varies by assay) treat->incubate cAMP cAMP Assay: - Stimulate with Forskolin - Lyse cells - Measure cAMP incubate->cAMP MAPK MAPK Assay: - Lyse cells - Western Blot for p-ERK - Densitometry incubate->MAPK GTPgS [35S]GTPγS Assay: - Incubate with [35S]GTPγS - Filter and wash - Scintillation counting incubate->GTPgS analyze Data Analysis: - Plot dose-response curves - Calculate Ki, EC50, IC50 cAMP->analyze MAPK->analyze GTPgS->analyze end End: Characterize this compound activity analyze->end

References

Application Notes and Protocols for SR144528 in cAMP Accumulation Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SR144528 is a well-characterized, potent, and selective antagonist for the peripheral cannabinoid receptor 2 (CB2).[1] Notably, it also behaves as an inverse agonist, making it a valuable tool for studying CB2 receptor signaling.[1][2][3][4] CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.[4][5] Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]

In functional assays, agonists for the CB2 receptor, such as CP 55,940, inhibit the forskolin-stimulated accumulation of cAMP.[1][6] As an antagonist, this compound can block this effect.[1] Furthermore, many cell systems expressing CB2 receptors exhibit constitutive (ligand-independent) activity, leading to a basal inhibition of adenylyl cyclase.[1][2] As an inverse agonist, this compound can inhibit this constitutive activity, resulting in an increase in intracellular cAMP levels, particularly in the presence of an adenylyl cyclase activator like forskolin.[3][6]

These application notes provide detailed protocols for utilizing this compound in cAMP accumulation assays to characterize its antagonist and inverse agonist properties at the CB2 receptor.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the quantitative data for this compound in key in vitro assays.

Assay TypeCell Line/TissueParameterValueReference
Radioligand BindingCB2-transfected cellsKᵢ (vs. [³H]CP 55,940)0.6 nM[7]
Radioligand BindingCB1-transfected cellsKᵢ (vs. [³H]CP 55,940)33.0 ± 5.09 nM[8]
cAMP Accumulation (Antagonist activity)CHO-hCB2 cellsEC₅₀ (reversal of CP 55,940 effect)10 nM[6]
cAMP Accumulation (Inverse agonist activity)CHO-hCB2 cellsEC₅₀ (stimulation of forskolin-sensitive AC)26 ± 6 nM[6]
GTPγS Binding (Antagonist activity)CB2-expressing cell lineK₋B (vs. CP 55,940)6.34 nM[8]
Mitogen-Activated Protein Kinase (MAPK) Assay (Antagonist activity)CHO-hCB2 cellsIC₅₀ (vs. CP 55,940)39 nM[6]

Signaling Pathways and Experimental Workflow

CB2 Receptor Signaling and cAMP Modulation

The following diagram illustrates the Gαi-coupled signaling pathway of the CB2 receptor and the points of intervention for agonists, this compound, and forskolin.

cluster_membrane Cell Membrane cluster_ligands cluster_intracellular CB2 CB2 Receptor Gai Gαi/o Protein CB2->Gai Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gai->AC Inhibits Agonist Agonist (e.g., CP 55,940) Agonist->CB2 Activates This compound This compound This compound->CB2 Blocks Agonist (Antagonist) This compound->CB2 Inhibits Basal Activity (Inverse Agonist) ATP ATP Forskolin Forskolin Forskolin->AC Directly Activates

CB2 receptor signaling pathway and points of modulation.
General Workflow for cAMP Accumulation Assay

This diagram outlines the key steps for performing a cAMP accumulation assay to measure the effects of this compound.

Start Start Step1 Seed Cells (e.g., CHO-hCB2) in 96-well plates Start->Step1 Step2 Culture overnight to allow attachment Step1->Step2 Step3 Pre-incubation: Wash cells and add buffer with phosphodiesterase inhibitor (IBMX) Step2->Step3 Step4 Add Test Compounds: 1. This compound (for inverse agonism) 2. This compound then Agonist (for antagonism) 3. Vehicle / Agonist controls Step3->Step4 Step5 Stimulate with Forskolin Step4->Step5 Step6 Incubate (e.g., 20-30 min at 37°C) Step5->Step6 Step7 Lyse Cells (to release intracellular cAMP) Step6->Step7 Step8 Detect cAMP Levels (e.g., HTRF, ELISA, Luminescence) Step7->Step8 End Analyze Data: Generate dose-response curves Calculate EC₅₀ / IC₅₀ Step8->End

References

Application Notes and Protocols for SR144528 in MAPK Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR144528 is a potent and selective antagonist and inverse agonist of the Cannabinoid Receptor 2 (CB2).[1][2] The CB2 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in immune cells and is implicated in various physiological and pathological processes, including inflammation and immune response.[3] Activation of the CB2 receptor by agonists, such as CP 55,940, stimulates intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] The MAPK pathway, which includes key kinases like Extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK, plays a crucial role in regulating cellular processes like proliferation, differentiation, and apoptosis.[4][5]

This compound is a valuable tool for studying the role of the CB2 receptor in these processes by its ability to block agonist-induced signaling. These application notes provide a detailed protocol for utilizing this compound in a MAPK phosphorylation assay, specifically focusing on the phosphorylation of ERK1/2, a common downstream effector of CB2 receptor activation.

Mechanism of Action

This compound acts as a competitive antagonist at the CB2 receptor, blocking the binding of agonists. Furthermore, it exhibits inverse agonist properties, meaning it can inhibit the basal, ligand-independent activity of the CB2 receptor.[2][6][7] In the context of the MAPK pathway, this compound effectively inhibits the phosphorylation of ERK1/2 that is induced by CB2 receptor agonists.[1] This inhibitory effect is dose-dependent, making this compound a critical tool for dissecting the involvement of the CB2 receptor in MAPK-mediated cellular events.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effect of this compound on CB2 receptor signaling and subsequent MAPK/ERK phosphorylation.

Table 1: Inhibitory Potency of this compound on Agonist-Induced MAPK Activity

ParameterCell LineAgonistValueReference
IC50CHO cells expressing human CB2CP 55,940 (6 nM)39 nM[1]

Table 2: Representative Dose-Response of this compound on CP 55,940-Induced ERK Phosphorylation

Data estimated from graphical representation in Rinaldi-Carmona et al., 1998.

This compound Concentration (nM)Agonist (CP 55,940, 6 nM) Induced MAPK Activity (%)
0100
1~90
10~60
3950
100~20
1000~5

Experimental Protocols

This section provides a detailed methodology for a Western blot-based MAPK/ERK phosphorylation assay to assess the inhibitory effect of this compound.

Materials and Reagents
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor (CHO-hCB2).

  • Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • CB2 Receptor Agonist: CP 55,940.

  • CB2 Receptor Antagonist: this compound.

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: BCA or Bradford reagent.

  • SDS-PAGE Gels: 10% or 12% polyacrylamide gels.

  • Transfer Buffer: Tris-glycine buffer with 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (p-ERK1/2) antibody.

    • Rabbit anti-total-ERK1/2 (t-ERK1/2) antibody.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence detection system.

Experimental Procedure
  • Cell Culture and Plating:

    • Culture CHO-hCB2 cells in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

    • Prior to the experiment, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal MAPK activity.

  • Compound Treatment:

    • Prepare stock solutions of this compound and CP 55,940 in a suitable solvent (e.g., DMSO).

    • Pre-treat the serum-starved cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 30 minutes.

    • Following the pre-treatment, stimulate the cells with a fixed concentration of CP 55,940 (e.g., EC80 concentration, approximately 6 nM) for 15 minutes. Include a vehicle-only control and an agonist-only control.

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Denature the protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing for Total ERK:

    • To normalize for protein loading, the same membrane can be stripped of the p-ERK1/2 antibodies and re-probed for total ERK1/2.

    • Incubate the membrane in a stripping buffer according to the manufacturer's protocol.

    • Wash the membrane thoroughly and re-block before incubating with the primary antibody against total ERK1/2.

    • Follow the same steps for secondary antibody incubation and detection as described above.

  • Data Analysis:

    • Quantify the band intensities for p-ERK1/2 and t-ERK1/2 using densitometry software.

    • Calculate the ratio of p-ERK1/2 to t-ERK1/2 for each sample to normalize for loading differences.

    • Express the results as a percentage of the agonist-only control to determine the inhibitory effect of this compound.

Mandatory Visualizations

CB2 Receptor Signaling to MAPK Pathway

CB2_MAPK_Signaling cluster_membrane Plasma Membrane CB2 CB2 Receptor G_protein Gi/o CB2->G_protein Activates Agonist Agonist (e.g., CP 55,940) Agonist->CB2 Activates This compound This compound This compound->CB2 Inhibits Ras Ras G_protein->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription Activates Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription->Cellular_Response

Caption: CB2 receptor activation of the MAPK/ERK signaling pathway and its inhibition by this compound.

Experimental Workflow for MAPK Phosphorylation Assay

Experimental_Workflow A 1. Seed CHO-hCB2 cells in 6-well plates B 2. Serum-starve cells (4-6 hours) A->B C 3. Pre-treat with this compound or Vehicle (30 min) B->C D 4. Stimulate with CP 55,940 or Vehicle (15 min) C->D E 5. Lyse cells and collect protein D->E F 6. Quantify protein concentration E->F G 7. Western Blot for p-ERK1/2 F->G H 8. Strip and re-probe for total-ERK1/2 G->H I 9. Densitometry and Data Analysis H->I

Caption: Step-by-step experimental workflow for the MAPK phosphorylation assay using this compound.

References

Application Notes and Protocols for SR144528 Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: SR144528 is a potent and highly selective antagonist/inverse agonist for the Cannabinoid Receptor Type 2 (CB2).[1][2][3][4] It displays subnanomolar affinity for the CB2 receptor and is a critical tool for investigating the physiological and pathological roles of the CB2 system, particularly in immunity and inflammation.[2][5] Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[6][7] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the CB2 receptor using this compound as a reference compound, often competing against a labeled agonist like [³H]-CP 55,940.

Data Presentation: Pharmacological Profile of this compound

The following table summarizes the quantitative data for this compound, establishing its high affinity and selectivity for the CB2 receptor over the CB1 receptor.

ParameterReceptorSpecies/SystemValueReference
Binding Affinity (Ki) CB2Rat Spleen & Cloned Human0.6 nM[1][2][3][4][5][8]
CB1Rat Brain & Cloned Human400 nM[2][3][5][8]
Functional Activity (IC50) CB2CHO cells expressing hCB2 (antagonism of CP 55,940 on adenylyl cyclase)10 nM[2][5][8]
CB2CHO cells expressing hCB2 (antagonism of CP 55,940 on MAP kinase)39 nM[2][8]
CB2Human Tonsillar B-cells (antagonism of CP 55,940)20 nM[2][8]
Functional Activity (EC50) CB2CHO-CB2 cells (stimulation of adenylyl cyclase)26 ± 6 nM[1]

Note: The selectivity for CB2 over CB1 is approximately 700-fold based on Ki values.[2][8]

Experimental Protocols

Membrane Preparation from CB2-Expressing Cells or Tissues

This protocol describes the preparation of cell membranes, which are the source of the CB2 receptors for the assay.

Materials:

  • CHO cells stably expressing human CB2 receptors (CHO-hCB2) or spleen tissue.

  • Lysis/Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.

  • Cryoprotectant Buffer: Lysis buffer containing 10% sucrose.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Dounce or Polytron homogenizer.

  • High-speed refrigerated centrifuge.

  • Protein assay kit (e.g., BCA assay).

Procedure:

  • Cell/Tissue Collection: For cultured cells, wash the confluent cell monolayer with ice-cold PBS and scrape them into the buffer. For tissue, dissect and place it in ice-cold lysis buffer.

  • Homogenization: Homogenize the cell suspension or tissue using a Dounce or Polytron homogenizer on ice.[9][10]

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.[10]

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[9][10]

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold lysis buffer, and repeat the high-speed centrifugation step.

  • Final Preparation: Resuspend the final pellet in a cryoprotectant buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA or similar protein assay.

  • Storage: Aliquot the membrane suspension and store at -80°C until use.[1]

Competitive Radioligand Binding Assay

This protocol determines the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the CB2 receptor.

Materials:

  • Radioligand: [³H]-CP 55,940 or [³H]-WIN 55,212-2 (a potent CB1/CB2 agonist).[2][11]

  • Unlabeled Competitor: this compound (for assay validation) or other test compounds.

  • Non-specific Binding Control: A high concentration (e.g., 5 µM) of an unlabeled potent ligand like WIN 55,212-2.[9][12]

  • Membrane Preparation: Aliquots from the protocol above (typically 10-50 µg protein per well).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5 mg/mL BSA, pH 7.4.[9]

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[10]

  • Cell harvester/vacuum filtration manifold.[9][10]

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: Prepare a 96-well plate. The assay is typically performed in a final volume of 250 µL.[10]

  • Component Addition: To each well, add the components in the following order:

    • 150 µL of diluted membrane preparation.

    • 50 µL of assay buffer (for total binding), non-specific binding control, or various concentrations of the unlabeled test compound.

    • 50 µL of radioligand (e.g., [³H]-CP 55,940 at a final concentration of ~0.2 nM).[8]

  • Incubation: Incubate the plate at 30°C or 37°C for 60-120 minutes with gentle agitation to reach equilibrium.[8][9][10][12]

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9][10]

  • Washing: Quickly wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioactivity.[10]

  • Radioactivity Counting: Dry the filters, place them in scintillation vials with a scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.[1][9]

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the unlabeled competitor compound.

  • Determine IC50: Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).[13]

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[14][15]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

CB2 Receptor Signaling and Antagonism

The CB2 receptor is a Gi/o-coupled GPCR. Agonist binding typically inhibits adenylyl cyclase, reducing cAMP levels, and activates the MAP Kinase pathway. This compound acts as an antagonist, blocking these agonist-induced effects.[2][16] Some evidence also suggests it acts as an inverse agonist, inhibiting the receptor's basal activity.[3][16]

G cluster_membrane Cell Membrane cluster_G cluster_agonism cluster_antagonism CB2 CB2 Receptor G_alpha Gαi CB2->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma Gβγ MAPK MAP Kinase Activation G_beta_gamma->MAPK Activates Agonist Agonist (e.g., CP 55,940) Agonist->CB2 Binds cAMP cAMP AC->cAMP Converts ATP to This compound This compound (Antagonist) This compound->CB2 Blocks

Caption: CB2 receptor signaling pathway and the antagonistic action of this compound.

Workflow for Competitive Radioligand Binding Assay

This diagram outlines the sequential steps involved in performing the competitive binding assay, from initial setup to final data analysis.

G prep 1. Prepare Reagents (Buffer, Radioligand, Competitor) dispense 2. Dispense Membranes, Competitor, and Radioligand into 96-well plate prep->dispense incubate 3. Incubate to Reach Equilibrium (e.g., 60-120 min) dispense->incubate filter 4. Terminate by Rapid Vacuum Filtration incubate->filter wash 5. Wash Filters to Remove Unbound Ligand filter->wash count 6. Quantify Bound Radioactivity (Scintillation Counting) wash->count analyze 7. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

References

SR144528: Application Notes and Protocols for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR144528 is a well-characterized, potent, and highly selective inverse agonist for the cannabinoid receptor 2 (CB2).[1][2][3] With a high binding affinity (Ki of 0.6 nM), it demonstrates over 700-fold selectivity for the CB2 receptor over the CB1 receptor.[2][3] Functionally, this compound acts as an inverse agonist, meaning it not only blocks the effects of agonists but also reduces the constitutive activity of the CB2 receptor.[4][5][6][7] This property makes it an invaluable tool for investigating the physiological and pathological roles of the CB2 receptor and its downstream signaling pathways.

Western blot analysis is a crucial technique for elucidating the molecular mechanisms underlying the effects of this compound. This document provides detailed application notes and protocols for utilizing this compound in Western blot experiments to study its impact on key signaling pathways, including MAPK/ERK and PI3K/Akt.

Mechanism of Action and Key Signaling Pathways

This compound's inverse agonism at the G protein-coupled CB2 receptor leads to the modulation of several intracellular signaling cascades. The CB2 receptor is constitutively active, meaning it can signal in the absence of an agonist. This compound inhibits this basal activity.[5][6] Key pathways affected include:

  • Adenylyl Cyclase: Agonist activation of the Gi/o-coupled CB2 receptor typically inhibits adenylyl cyclase. As an inverse agonist, this compound can reverse this effect, leading to a stimulation of adenylyl cyclase activity.[4]

  • Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK): The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. This compound has been shown to block agonist-induced activation of MAPK/ERK in cells expressing the CB2 receptor.[1][3][8]

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway is central to cell survival and apoptosis. Activation of CB2 receptors has been linked to the modulation of this pathway, and this compound can be used to investigate the role of constitutive CB2 activity in this process.[9][10]

Data Presentation: Quantitative Analysis of this compound Effects

The following tables summarize quantitative data from representative Western blot experiments demonstrating the effects of this compound on protein expression and phosphorylation.

Table 1: Effect of this compound on Agonist-Induced ERK1/2 Phosphorylation

TreatmentConcentrationChange in p-ERK1/2 Levels (Fold Change vs. Control)Cell TypeReference
CP 55,940 (agonist)6 nM3.5 ± 0.4CHO-hCB2[8]
CP 55,940 + this compound6 nM + 39 nM (IC50)1.7 ± 0.2CHO-hCB2[3]
TNF-α10 ng/mL1.8 ± 0.14PBMC[11]
TNF-α + this compound & SR141716A10 ng/mL + 300 nM each1.3 ± 0.08PBMC[11]

Table 2: Effect of this compound on CB2 Receptor Expression

TreatmentConcentrationChange in CB2 Receptor Levels (% of Control)Cell TypeReference
TNF-α10 ng/mL117 ± 7PBMC[11]
TNF-α + this compound & SR141716A10 ng/mL + 300 nM each93 ± 7PBMC[11]

Experimental Protocols

Protocol 1: Western Blot Analysis of this compound Effect on ERK1/2 Phosphorylation

This protocol details the steps to assess the ability of this compound to inhibit agonist-induced phosphorylation of ERK1/2.

1. Cell Culture and Treatment:

  • Culture cells (e.g., CHO cells stably expressing human CB2 receptors or immune cells like PBMCs) to 80% confluency.[6][8]
  • Serum-starve the cells for 24 hours in a medium containing 0.5% fetal calf serum to reduce basal ERK activation.[1]
  • Pre-treat cells with this compound (e.g., 100 nM) for 15-30 minutes.
  • Stimulate the cells with a CB2 agonist (e.g., CP 55,940 at 6 nM) for 15 minutes.[8]

2. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
  • Scrape the cells and collect the lysate.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Electrotransfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[13][14]
  • Separate the proteins on a 10% SDS-polyacrylamide gel.
  • Transfer the proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]
  • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C.
  • Wash the membrane three times with TBST for 5 minutes each.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST for 5 minutes each.

6. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Capture the image using a CCD camera-based imager.
  • Quantify the band intensities using image analysis software.
  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 or a housekeeping protein like β-actin or GAPDH.

Mandatory Visualizations

SR144528_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB2R CB2 Receptor G_protein Gi/o Protein CB2R->G_protein AC Adenylyl Cyclase G_protein->AC PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAF RAF G_protein->RAF cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Gene Gene Transcription PKA->Gene Akt Akt PI3K->Akt Akt->Gene MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene This compound This compound This compound->CB2R Inverse Agonism Agonist Agonist Agonist->CB2R

Caption: this compound signaling pathways.

Western_Blot_Workflow A 1. Cell Treatment (e.g., this compound +/- Agonist) B 2. Protein Extraction (Lysis) A->B C 3. Protein Quantification (BCA/Bradford) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-p-ERK) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL) H->I J 10. Data Analysis & Normalization I->J

References

Application Notes and Protocols for SR144528 in Flow Cytometry Analysis of CB2 Receptor Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR144528 is a highly potent and selective antagonist and inverse agonist of the cannabinoid receptor 2 (CB2).[1][2][3][4][5] With a high binding affinity for the CB2 receptor (Ki of 0.6 nM) and over 700-fold selectivity compared to the CB1 receptor, this compound serves as an invaluable tool for studying the physiological and pathological roles of the CB2 receptor.[1][2][3][6] The CB2 receptor is primarily expressed on immune cells, including B cells, natural killer cells, and monocytes, making it a key target for therapeutic interventions in inflammatory and immune-related disorders.[7][8] Flow cytometry is a powerful technique for the rapid, quantitative analysis of receptor expression on a single-cell basis. This document provides detailed application notes and protocols for the utilization of this compound in flow cytometric assays to characterize CB2 receptor expression.

Data Presentation

Table 1: Binding Affinity and Potency of this compound for the Cannabinoid CB2 Receptor

ParameterSpeciesCell Type/SystemValueReference
KiHumanCloned hCB2 receptors0.6 nM[1][2]
KiRatSpleen0.6 nM[1][2]
IC50 (vs. [3H]-CP 55,940)HumanCHO-hCB2 cells0.8 nM[6]
IC50 (vs. CP 55,940)HumanTonsillar B-cells20 nM[1][3]
EC50 (Adenylyl cyclase)HumanCHO-hCB2 cells10 nM[1][2][3]
IC50 (MAPK activity)HumanCHO-hCB2 cells39 nM[1][2][3]

Table 2: Selectivity of this compound for CB2 over CB1 Receptors

ParameterReceptorSpeciesCell Type/SystemValueReference
KiCB1HumanCloned hCB1 receptors400 nM[1][2]
KiCB1RatBrain400 nM[1][2]
Selectivity Ratio (Ki CB1/Ki CB2)--->700-fold[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CB2 receptor signaling pathway and a general workflow for assessing CB2 receptor expression using this compound in a competitive binding flow cytometry assay.

CB2_Signaling_Pathway cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK, p38, JNK) G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces Agonist CB2 Agonist (e.g., CP 55,940) Agonist->CB2 Activates This compound This compound (Antagonist/Inverse Agonist) This compound->CB2 Blocks/Inhibits PKA PKA cAMP->PKA Activates Immune_Response Modulation of Immune Response PKA->Immune_Response Regulates MAPK->Immune_Response Regulates

Caption: CB2 Receptor Signaling Pathway.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Suspension Single-Cell Suspension (e.g., PBMCs, cell lines) Blocking Block Fc Receptors Cell_Suspension->Blocking Incubate_this compound Incubate with varying concentrations of this compound Blocking->Incubate_this compound Incubate_Fluor_Ligand Incubate with a fixed concentration of fluorescent CB2 ligand (e.g., NMP6, LEI121) Incubate_this compound->Incubate_Fluor_Ligand Wash Wash cells Incubate_Fluor_Ligand->Wash Flow_Cytometer Acquire data on a flow cytometer Wash->Flow_Cytometer Data_Analysis Analyze displacement of fluorescent ligand by this compound Flow_Cytometer->Data_Analysis

Caption: Competitive Binding Assay Workflow.

Experimental Protocols

Protocol 1: Competitive Binding Assay for CB2 Receptor Expression using this compound and a Fluorescent Ligand

This protocol describes a competitive binding assay to determine the expression of CB2 receptors on the cell surface and to characterize the binding of this compound. The principle relies on the displacement of a fluorescently labeled CB2 ligand by unlabeled this compound. A reduction in fluorescence intensity indicates competition for the same binding site.

Materials:

  • Cells of interest (e.g., human peripheral blood mononuclear cells (PBMCs), CB2-expressing cell lines)

  • This compound

  • Fluorescently labeled CB2 ligand (e.g., NMP6, LEI121)[9][10]

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc receptor blocking solution (e.g., Human TruStain FcX™)

  • Viability dye (e.g., 7-AAD, DAPI)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of your cells of interest. For adherent cells, detach them using a non-enzymatic cell dissociation solution.

    • Wash the cells twice with ice-cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes.

    • Resuspend the cells in staining buffer and determine the cell concentration and viability using a hemocytometer and trypan blue or an automated cell counter. Adjust the cell concentration to 1 x 10^6 cells/mL.

  • Fc Receptor Blocking:

    • To prevent non-specific binding of antibodies or ligands, block Fc receptors by incubating the cells with an appropriate Fc blocking reagent for 10-15 minutes at 4°C.

  • Competitive Binding:

    • Prepare a serial dilution of this compound in Flow Cytometry Staining Buffer. The concentration range should typically span from 10^-11 M to 10^-5 M to generate a complete competition curve.

    • In a 96-well plate or microcentrifuge tubes, add 50 µL of the cell suspension to each well/tube.

    • Add 50 µL of the different concentrations of this compound to the respective wells/tubes. Include a "no competitor" control (buffer only) and a "total displacement" control (a high concentration of a known CB2 agonist or antagonist).

    • Incubate for 30 minutes at 4°C.

  • Fluorescent Ligand Staining:

    • Prepare the fluorescently labeled CB2 ligand at a concentration that is at or below its Kd for the CB2 receptor. This concentration should be optimized beforehand to give a good signal-to-noise ratio.

    • Add 50 µL of the fluorescent ligand solution to all wells/tubes.

    • Incubate for 60 minutes at 4°C, protected from light.

  • Washing and Viability Staining:

    • Wash the cells twice with 200 µL of ice-cold Flow Cytometry Staining Buffer.

    • Resuspend the cells in 200 µL of staining buffer containing a viability dye according to the manufacturer's instructions.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.

    • Use appropriate laser and filter settings for the fluorophore of the CB2 ligand and the viability dye.

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Determine the median fluorescence intensity (MFI) of the fluorescent CB2 ligand for each concentration of this compound.

    • Plot the MFI against the logarithm of the this compound concentration to generate a competition curve.

    • Calculate the IC50 value of this compound from the competition curve.

Protocol 2: Analysis of CB2 Receptor Internalization using this compound

This protocol allows for the investigation of the inverse agonist properties of this compound on both constitutive and agonist-induced CB2 receptor internalization.[11]

Materials:

  • Cells of interest known to express CB2 receptors (e.g., CHO-hCB2 cells, HL-60 cells)

  • This compound

  • CB2 receptor agonist (e.g., CP 55,940)

  • Anti-CB2 antibody (targeting an extracellular epitope) conjugated to a fluorophore (e.g., FITC, PE, APC)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin (B1150181) in PBS)

  • Flow Cytometry Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired confluency.

    • For agonist-induced internalization: Treat cells with a CB2 agonist (e.g., 1 µM CP 55,940) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. To test the antagonistic effect of this compound, pre-incubate cells with this compound (e.g., 1 µM) for 30 minutes before adding the agonist.

    • For constitutive internalization (to assess inverse agonism): Treat cells with this compound (e.g., 1 µM) for various time points at 37°C. Include an untreated control.

  • Staining for Surface CB2 Receptors:

    • After treatment, place the cells on ice to stop internalization.

    • Harvest the cells and wash them with ice-cold Flow Cytometry Staining Buffer.

    • Stain the cells with a fluorescently labeled anti-CB2 antibody for 30-60 minutes at 4°C, protected from light.

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in staining buffer for immediate analysis or proceed to fixation for later analysis.

  • Staining for Intracellular CB2 Receptors:

    • After surface staining and washing, fix the cells with Fixation Buffer for 15-20 minutes at room temperature.

    • Wash the cells twice with staining buffer.

    • Permeabilize the cells by incubating with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash the cells twice with Permeabilization Buffer.

    • If a different fluorophore-conjugated anti-CB2 antibody is available, you can stain for intracellular receptors at this step. Otherwise, the initial surface staining will now also label intracellular receptors that were previously inaccessible.

    • Wash the cells twice with Permeabilization Buffer and resuspend in Flow Cytometry Staining Buffer.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the single-cell population.

    • For surface staining, a decrease in MFI in agonist-treated cells compared to untreated cells indicates receptor internalization. The ability of this compound to block this decrease demonstrates its antagonist activity. An increase in surface receptor levels in cells treated with this compound alone would suggest its inverse agonist activity in preventing constitutive internalization.[11]

    • For intracellular staining, an increase in MFI after permeabilization, especially in agonist-treated cells, confirms the translocation of the receptor to intracellular compartments.

Conclusion

This compound is a critical pharmacological tool for the investigation of the CB2 receptor. The protocols outlined in these application notes provide a framework for utilizing this compound in flow cytometry to quantitatively assess CB2 receptor expression and to dissect the molecular mechanisms of receptor trafficking. These methods are valuable for basic research aimed at understanding the role of the CB2 receptor in health and disease, as well as for drug development efforts targeting this important receptor.

References

Application Notes and Protocols for Immunohistochemical Staining of the Cannabinoid Receptor 2 (CB2)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of the Cannabinoid Receptor 2 (CB2). A significant challenge in the field is the specificity of commercially available antibodies for CB2. Therefore, a strong emphasis is placed on the critical need for rigorous antibody validation to ensure reliable and reproducible results.

Additionally, this document clarifies the role of SR144528, a well-characterized small molecule, which is a selective inverse agonist/antagonist of the CB2 receptor and is used in functional studies, not as a primary antibody for immunohistochemistry.

Understanding this compound and its Role in CB2 Receptor Research

This compound is a potent and highly selective ligand for the CB2 receptor. It is crucial to understand that this compound is a chemical compound, not an antibody, and therefore cannot be used for immunohistochemical staining . Its primary application in research is as a pharmacological tool to study the function and signaling of the CB2 receptor.

This compound acts as an inverse agonist, meaning it can inhibit the constitutive activity of the CB2 receptor.[1] It is also used as an antagonist to block the effects of CB2 agonists.[2][3][4] Its high selectivity for CB2 over the CB1 receptor makes it an invaluable tool for dissecting the specific roles of the CB2 receptor in various physiological and pathological processes.[2][3][4]

Quantitative Data for this compound

The following table summarizes the key binding and functional parameters of this compound.

ParameterValueSpecies/SystemReference
Ki (Binding Affinity) 0.6 nMHuman CB2 Receptor[2][3][4]
Selectivity >700-fold for CB2 over CB1Human and Rat Receptors[2]
EC50 (Functional Antagonism) 10 nMInhibition of forskolin-stimulated adenylyl cyclase in CHO-hCB2 cells[2][3]
IC50 (Functional Antagonism) 39 nMBlockade of CP 55,940-induced MAPK activity in CHO-hCB2 cells[2]
Oral Bioavailability YesIn vivo studies in mice[2][4]

The Critical Challenge of CB2 Antibody Validation for Immunohistochemistry

Therefore, rigorous validation of any CB2 antibody is a mandatory prerequisite for its use in IHC. The following diagram illustrates a recommended workflow for antibody validation.

cluster_0 Tier 1: Initial Antibody Screening cluster_1 Tier 2: Specificity Confirmation cluster_2 Tier 3: IHC Protocol Optimization Literature Review Literature Review Datasheet Analysis Datasheet Analysis Literature Review->Datasheet Analysis Inform Western Blot Western Blot Datasheet Analysis->Western Blot Guide Cell Lines with Overexpression Cell Lines with Overexpression Western Blot->Cell Lines with Overexpression Confirm Band Knockout/Knockdown Validation Knockout/Knockdown Validation Peptide Blockade Peptide Blockade Knockout/Knockdown Validation->Peptide Blockade Confirm Specificity Cell Lines with Overexpression->Knockout/Knockdown Validation Crucial Step Antigen Retrieval Optimization Antigen Retrieval Optimization Peptide Blockade->Antigen Retrieval Optimization Proceed to IHC Antibody Titration Antibody Titration Antigen Retrieval Optimization->Antibody Titration Positive and Negative Controls Positive and Negative Controls Antibody Titration->Positive and Negative Controls

Caption: A tiered workflow for the validation of CB2 antibodies for immunohistochemistry.

Detailed Protocol for Immunohistochemical Staining of CB2 Receptor

This protocol provides a general framework for the detection of the CB2 receptor in both paraffin-embedded and frozen tissue sections. It is essential to optimize the parameters for each specific primary antibody, tissue type, and fixation method.

Materials and Reagents
  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water (dH₂O)

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS/TBS with 0.1% Triton X-100)

  • Validated primary antibody against CB2

  • Biotinylated secondary antibody (species-specific to the primary antibody)

  • Avidin-Biotin Complex (ABC) reagent

  • Chromogen substrate (e.g., DAB)

  • Counterstain (e.g., Hematoxylin)

  • Mounting medium

Experimental Workflow

The following diagram outlines the key steps in the IHC protocol.

A Deparaffinization & Rehydration B Antigen Retrieval A->B C Peroxidase Blocking B->C D Blocking Non-Specific Binding C->D E Primary Antibody Incubation (Overnight at 4°C) D->E F Secondary Antibody Incubation E->F G ABC Reagent Incubation F->G H Chromogen Development (DAB) G->H I Counterstaining (Hematoxylin) H->I J Dehydration & Mounting I->J

Caption: General workflow for immunohistochemical staining of CB2.

Step-by-Step Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Rehydrate through a graded series of ethanol: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), 70% (1 change for 3 minutes).

    • Rinse in dH₂O for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer (95-100°C) for 20-40 minutes.[9]

    • Allow slides to cool to room temperature for 20 minutes.

    • Rinse with PBS/TBS.

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[9][10]

    • Rinse with PBS/TBS.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[9][10]

  • Primary Antibody Incubation:

    • Dilute the validated primary CB2 antibody in blocking buffer to its optimal concentration.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.[9][10]

  • Secondary Antibody Incubation:

    • Rinse slides with PBS/TBS.

    • Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.[10]

  • Detection:

    • Rinse slides with PBS/TBS.

    • Incubate with ABC reagent for 30-60 minutes at room temperature.

    • Rinse with PBS/TBS.

  • Chromogen Development:

    • Incubate sections with DAB substrate until the desired brown staining intensity is reached. Monitor under a microscope.

    • Rinse with dH₂O to stop the reaction.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol and xylene.

    • Apply a coverslip using a permanent mounting medium.

Notes for Frozen Sections
  • Fix fresh-frozen sections in cold acetone (B3395972) or methanol (B129727) for 10 minutes.

  • Skip the deparaffinization and antigen retrieval steps.

  • Proceed directly to the peroxidase blocking step after a brief rinse in PBS/TBS.

CB2 Receptor Signaling Pathway

The CB2 receptor is a G-protein coupled receptor (GPCR). Its activation, typically by endocannabinoids like 2-AG or synthetic agonists, initiates a signaling cascade that modulates cellular activity, particularly in immune cells. This compound, as an inverse agonist, can inhibit this pathway even in the absence of an agonist.

cluster_0 Cell Membrane CB2 CB2 Receptor Gi Gi/o Protein CB2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK ↑ MAPK (ERK) Gi->MAPK Activates Agonist CB2 Agonist Agonist->CB2 This compound This compound This compound->CB2 Blocks/Inhibits cAMP ↓ cAMP AC->cAMP ImmuneResponse Modulation of Immune Response cAMP->ImmuneResponse MAPK->ImmuneResponse

Caption: Simplified CB2 receptor signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols: SR144528 in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SR144528, a selective cannabinoid receptor 2 (CB2) antagonist, in preclinical animal models of neuropathic pain. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to guide researchers in designing and interpreting studies involving this compound.

Introduction

Neuropathic pain is a chronic condition resulting from damage or dysfunction of the somatosensory nervous system. The endocannabinoid system, particularly the CB2 receptor, has emerged as a promising therapeutic target for neuropathic pain due to its role in modulating inflammation and neuronal activity, largely devoid of the psychoactive effects associated with CB1 receptor activation. This compound is a highly selective antagonist for the CB2 receptor. In preclinical research, it is an invaluable tool to elucidate the role of the CB2 receptor in pain modulation. Its primary application is to competitively block the effects of CB2 receptor agonists, thereby confirming that the observed analgesic effects are indeed mediated by the CB2 receptor.[1][2][3]

Data Presentation: Efficacy of this compound in Antagonizing CB2 Agonist-Induced Analgesia

The following tables summarize quantitative data from various studies where this compound was used to antagonize the effects of CB2 agonists in different animal models of neuropathic pain.

Table 1: this compound in Models of Nerve Injury-Induced Neuropathic Pain

Agonist (Dose, Route)Animal ModelPain AssayThis compound (Dose, Route)OutcomeReference(s)
JWH-133Spinal Nerve Ligation (Rat)Mechanical AllodyniaNot specifiedBlocked mechanically evoked responses of neuropathic rats.[2][2]
GW405833 (30 mg/kg, i.p.)Partial Sciatic Nerve Ligation (Rat)Mechanical Allodynia10 mg/kg, i.p.Partially attenuated the antiallodynic effect.[4][4]
WIN55,212-2Nerve Ligation (Murine)Mechanical AllodyniaNot specifiedReversed the improvement in allodynia.[5][6][5][6]
CP55,940 (i.p.)L5/L6 Spinal Nerve Ligation (Rat)Tactile Allodynia1.0 mg/kg, i.p.Significantly decreased the antiallodynic effect.[7][7]
A-836339 (30 µmol/kg, i.p.)Spinal Nerve Ligation (Rat)Mechanical Allodynia10 µmol/kg, i.p.Completely reversed the antiallodynic effect.[8][8]

Table 2: this compound in Models of Chemotherapy-Induced Neuropathic Pain

Agonist (Dose, Route)Animal ModelPain AssayThis compound (Dose, Route)OutcomeReference(s)
(R,S)-AM1241 (10 mg/kg, i.p.)Paclitaxel-Induced Neuropathy (Rat)Mechanical Allodynia10 mg/kg, i.p.Blocked the anti-allodynic effects.[9][9]
AM1714 (10 mg/kg, i.p.)Paclitaxel-Induced Neuropathy (Rat)Mechanical Allodynia10 mg/kg, i.p.Blocked the anti-allodynic effects.[9][9]
AM1710 (5 mg/kg/day, i.p.)Paclitaxel-Induced Neuropathy (Mouse)Mechanical & Cold Allodynia2.1 mg/kg/day, i.p.Blocked the suppression of allodynia.[10][10]

Table 3: this compound in Models of Diabetic Neuropathic Pain

Treatment (Dose, Route)Animal ModelPain AssayOutcomeReference(s)
This compound (0.01, 0.1, 0.2 mg/kg, intranasal)Streptozotocin-Induced Diabetic Neuropathy (Mouse)Thermal Hyperalgesia & Tactile AllodyniaNo measurable effect on the development of hypersensitivity or allodynia.[11][11]
This compound (0.1, 1, 2 mg/kg, i.p.)Streptozotocin-Induced Diabetic Neuropathy (Mouse)Thermal Hyperalgesia & Tactile AllodyniaNo measurable effect on the development of hypersensitivity or allodynia.[11][11]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound in animal models of neuropathic pain.

Protocol 1: Spinal Nerve Ligation (SNL) Model in Rats to Assess CB2 Receptor Involvement in Mechanical Allodynia

Objective: To determine if the antiallodynic effects of a CB2 agonist are mediated by the CB2 receptor using this compound.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Isoflurane anesthesia

  • Surgical instruments

  • CB2 agonist (e.g., A-836339)

  • This compound

  • Vehicle (e.g., 5% DMSO/95% PEG-400)

  • Von Frey filaments

Procedure:

  • Induction of Neuropathic Pain (SNL Surgery):

    • Anesthetize the rat with isoflurane.

    • Make a skin incision to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

    • Close the incision with sutures.

    • Allow the animals to recover for 7-14 days and develop mechanical allodynia.

  • Assessment of Mechanical Allodynia:

    • Place the rat in a testing chamber with a wire mesh floor and allow for acclimatization.

    • Apply von Frey filaments of increasing force to the plantar surface of the hind paw.

    • Determine the paw withdrawal threshold (PWT), the lowest force that elicits a withdrawal response. A significant decrease in PWT in the ligated paw compared to the contralateral paw indicates allodynia.

  • Drug Administration:

    • Dissolve the CB2 agonist and this compound in the appropriate vehicle.

    • Administer this compound (e.g., 10 µmol/kg, i.p.) 15 minutes prior to the administration of the CB2 agonist.[8]

    • Administer the CB2 agonist (e.g., A-836339, 30 µmol/kg, i.p.).[8]

    • Include control groups receiving vehicle only, agonist only, and this compound only.

  • Post-Treatment Assessment:

    • Measure the PWT at various time points after drug administration (e.g., 30, 60, 120 minutes).

    • A reversal of the agonist's effect on PWT by this compound indicates a CB2 receptor-mediated mechanism.

Protocol 2: Paclitaxel-Induced Neuropathic Pain Model in Rats

Objective: To evaluate the role of CB2 receptors in the anti-allodynic effects of a CB2 agonist in a chemotherapy-induced neuropathy model.

Materials:

  • Male Sprague-Dawley rats (150-200g)

  • Paclitaxel (B517696)

  • Vehicle for paclitaxel (e.g., Cremophor EL, ethanol, and saline)

  • CB2 agonist (e.g., (R,S)-AM1241)

  • This compound

  • Vehicle for cannabinoids

  • Von Frey filaments

Procedure:

  • Induction of Neuropathic Pain:

    • Administer paclitaxel (e.g., four intraperitoneal injections of 2 mg/kg on alternating days).

    • Monitor the animals for the development of mechanical allodynia, which typically manifests within 7-14 days after the first injection.

  • Baseline and Post-Paclitaxel Allodynia Assessment:

    • Establish a baseline PWT before paclitaxel administration.

    • After the paclitaxel regimen, confirm the development of mechanical allodynia by measuring the PWT.

  • Pharmacological Testing:

    • On the day of testing, administer this compound (e.g., 10 mg/kg, i.p.) 15-30 minutes before the CB2 agonist.[9]

    • Administer the CB2 agonist (e.g., (R,S)-AM1241, 10 mg/kg, i.p.).[9]

    • Include appropriate vehicle and control groups.

  • Behavioral Assessment:

    • Measure the PWT at regular intervals following agonist administration.

    • Blockade of the anti-allodynic effect of the agonist by this compound confirms the involvement of the CB2 receptor.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to the use of this compound in neuropathic pain research.

cluster_0 Neuropathic Pain Induction cluster_1 Cellular Response cluster_2 Therapeutic Intervention cluster_3 Outcome Nerve Injury Nerve Injury Microglia Activation Microglia Activation Nerve Injury->Microglia Activation Chemotherapy Chemotherapy Chemotherapy->Microglia Activation Diabetes Diabetes Diabetes->Microglia Activation Pro-inflammatory Cytokine Release Pro-inflammatory Cytokine Release Microglia Activation->Pro-inflammatory Cytokine Release Neuronal Sensitization Neuronal Sensitization Pro-inflammatory Cytokine Release->Neuronal Sensitization CB2 Agonist CB2 Agonist CB2 Receptor CB2 Receptor CB2 Agonist->CB2 Receptor This compound This compound This compound->CB2 Receptor  Blockade Analgesia Analgesia CB2 Receptor->Analgesia  Activation Blocked Analgesia Blocked Analgesia CB2 Receptor->Blocked Analgesia

Caption: Mechanism of this compound action in neuropathic pain models.

G cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Pharmacological Intervention cluster_assessment Phase 3: Outcome Assessment start Select Animal Model (e.g., SNL Rat) induce Induce Neuropathic Pain start->induce develop Allow Pain Development (7-14 days) induce->develop baseline Measure Baseline Pain Threshold (von Frey) develop->baseline pretreat Pre-treat with This compound or Vehicle baseline->pretreat treat Administer CB2 Agonist or Vehicle pretreat->treat 15 min interval post_treat Measure Post-Treatment Pain Threshold (Multiple Time Points) treat->post_treat analyze Analyze Data & Compare Groups post_treat->analyze end Conclusion on CB2 Involvement analyze->end

Caption: Experimental workflow for testing this compound in a neuropathic pain model.

Conclusion

This compound is an essential pharmacological tool for validating the role of the CB2 receptor in mediating the analgesic effects of novel compounds in animal models of neuropathic pain. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in their studies. Proper experimental design, including appropriate control groups and validated pain assessment methods, is critical for obtaining reliable and interpretable results that can advance the development of new therapeutics for neuropathic pain.

References

Application Notes and Protocols: Investigating the Anti-Inflammatory Properties of SR144528 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SR144528 in in vitro models of inflammation. This compound is a potent and selective antagonist of the cannabinoid receptor 2 (CB2), a key target in the modulation of immune responses.[1] This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in inflammatory studies.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound in various in vitro assays.

Table 1: Binding Affinity and Potency of this compound

ParameterValueCell/SystemReference
Ki0.6 nMRat spleen and cloned human CB2 receptors[1]
Ki400 nMRat brain and cloned human CB1 receptors[1]
EC50 (antagonism of CP 55,940)10 nMCHO cells expressing human CB2 receptor (adenylyl cyclase assay)[1][2]
IC50 (inhibition of CP 55,940-induced MAPK activity)39 nMCell lines expressing human CB2 receptor[1][2]
IC50 (antagonism of CP 55,940 on B-cell activation)20 nMHuman tonsillar B-cells[1]

Table 2: Effects of this compound on Inflammatory Cytokine Secretion in Lipopolysaccharide (LPS)/Interferon-gamma (IFN-γ)-Stimulated Primary Microglia

CytokineThis compound ConcentrationEffectReference
TNF-α1 µMSignificant reduction[3]
IL-61 µMSignificant reduction[3]
CCL21 µMNo significant reduction in CB2-/- microglia[3]
TNF-α, IL-6, CCL21 nM and 10 nMNo effect[3]

Signaling Pathways

This compound modulates several key signaling pathways involved in inflammation. The following diagrams illustrate these pathways.

CB2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB2 CB2 Receptor Gi Gαi CB2->Gi Activates Gs Gαs CB2->Gs Activates PLC Phospholipase C CB2->PLC Activates MAPK MAPK (ERK1/2) CB2->MAPK Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gi->AC Inhibits Gs->AC Activates Ca Ca²⁺ PLC->Ca Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Gene Gene Expression (e.g., Cytokines) CREB->Gene MAPK->Gene NFkB NF-κB NFkB->Gene STAT3 STAT3 STAT3->Gene Agonist CB2 Agonist (e.g., CP 55,940) Agonist->CB2 Activates This compound This compound (Antagonist/Inverse Agonist) This compound->CB2 Blocks/Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB Activates

Caption: this compound's role in CB2 receptor signaling pathways.

LPS_Inflammation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_assays Assays Cells Culture Immune Cells (e.g., Microglia, PBMCs) Pretreat Pre-treat with this compound (e.g., 15 min - 1 hr) Cells->Pretreat Stimulate Stimulate with LPS/IFN-γ (e.g., 16-24 hr) Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant CellLysate Prepare Cell Lysate Stimulate->CellLysate RNA Isolate RNA Stimulate->RNA ELISA ELISA for Cytokines (TNF-α, IL-6, IL-10) Supernatant->ELISA WB Western Blot for Proteins (p-ERK, p-NF-κB, Iba1) CellLysate->WB FACS Flow Cytometry for Cell Markers (CD68) CellLysate->FACS qPCR RT-qPCR for Gene Expression RNA->qPCR

Caption: Workflow for studying this compound in LPS-induced inflammation.

Experimental Protocols

Assessment of this compound's Effect on Cytokine Secretion in Primary Microglia

This protocol is adapted from studies investigating the effect of this compound on LPS/IFN-γ-induced microglial activation.[3]

a. Cell Culture:

  • Isolate primary microglia from wild-type and CB2-/- mice.

  • Culture cells in an appropriate medium (e.g., DMEM/F12) supplemented with 10% FBS, 1% penicillin-streptomycin, and macrophage colony-stimulating factor (M-CSF).

  • Plate cells at a suitable density in multi-well plates.

b. Treatment:

  • Pre-treat microglia with this compound at desired concentrations (e.g., 1 nM, 10 nM, 1 µM) for 15 minutes.

  • Stimulate the cells with a combination of LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 10 ng/mL) for 16 hours.

c. Cytokine Quantification (ELISA):

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α, IL-6, and CCL2 using commercially available ELISA kits according to the manufacturer's instructions.

d. Data Analysis:

  • Compare the cytokine levels in this compound-treated groups with the LPS/IFN-γ stimulated control group.

  • Use appropriate statistical tests (e.g., ANOVA followed by Tukey's multiple comparisons test) to determine significance.

Evaluation of this compound's Impact on MAPK and NF-κB Signaling

This protocol outlines a general method to assess the effect of this compound on key inflammatory signaling pathways.[4][5]

a. Cell Culture and Treatment:

  • Culture human peripheral blood mononuclear cells (PBMCs) or other relevant immune cells.

  • Pre-treat the cells with this compound (e.g., 1 µM) for 1 hour.

  • In some experiments, a CB2 agonist (e.g., JT11 at 2 µM) can be added.[4][5]

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a short duration (e.g., 1 hour) to observe signaling events.

b. Western Blot Analysis:

  • Lyse the cells and collect protein extracts.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of ERK1/2 and NF-κB p65.

  • Use a loading control antibody (e.g., β-actin) to ensure equal protein loading.

  • Incubate with appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

c. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the levels of phosphorylated proteins to the total protein levels.

  • Compare the activation of signaling molecules in different treatment groups.

Adenylyl Cyclase Activity Assay

This protocol is based on the characterization of this compound as a CB2 receptor antagonist.[1][2]

a. Cell Culture:

  • Use Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 or CB2 receptor.

b. cAMP Accumulation Assay:

  • Wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells for 15 minutes at 37°C in PBS with or without this compound at various concentrations.

  • Add forskolin (B1673556) (a direct activator of adenylyl cyclase, e.g., 3 µM) to stimulate cAMP production and incubate for another 20 minutes at 37°C.

  • To test for antagonism, co-incubate with a CB2 agonist like CP 55,940.

  • Terminate the reaction by adding ice-cold lysis buffer.

  • Measure the intracellular cAMP levels using a commercially available cAMP assay kit.

c. Data Analysis:

  • Calculate the concentration-response curves for this compound's effect on forskolin-stimulated cAMP accumulation.

  • Determine the EC50 value for its antagonistic activity.

Experimental Workflow Diagram

experimental_workflow cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis and Interpretation A Define Research Question (e.g., effect on a specific inflammatory pathway) B Select In Vitro Model (e.g., primary cells, cell line) A->B C Optimize this compound Concentration and Treatment Time B->C D Cell Culture and Plating C->D E Pre-treatment with this compound D->E F Induction of Inflammation (e.g., LPS, TNF-α) E->F G Sample Collection (Supernatant, Cell Lysate, RNA) F->G H Perform Biochemical Assays (ELISA, Western Blot, qPCR) G->H I Statistical Analysis H->I J Interpret Results and Draw Conclusions I->J

Caption: A generalized experimental workflow for in vitro studies of this compound.

References

SR144528: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR144528 is a potent and highly selective antagonist/inverse agonist of the cannabinoid receptor 2 (CB2).[1][2] With a high binding affinity for CB2 (Ki = 0.6 nM) and over 700-fold selectivity compared to the CB1 receptor, this compound serves as a critical pharmacological tool in cancer research.[2] Its primary application is to elucidate the role of the CB2 receptor in mediating the effects of cannabinoid agonists on cancer cell proliferation, migration, invasion, and apoptosis.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in cancer research studies.

Applications in Cancer Research

The primary application of this compound is to investigate and confirm the involvement of the CB2 receptor in cannabinoid-induced anti-cancer effects. It is predominantly used as a pharmacological tool to reverse or block the effects of CB2 receptor agonists.

Key Applications:

  • Elucidating CB2-Mediated Anti-proliferative Effects: this compound is used to determine if the anti-proliferative effects of a cannabinoid agonist are mediated through the CB2 receptor. Co-treatment of cancer cells with the agonist and this compound is expected to reverse the agonist-induced inhibition of cell growth.[3][5]

  • Investigating Anti-migratory and Anti-invasive Mechanisms: In studies assessing the impact of cannabinoids on cancer cell migration and invasion, this compound can confirm the role of CB2. A reversal of the anti-migratory or anti-invasive effects of a CB2 agonist by this compound points to a CB2-dependent mechanism.[5][6][7]

  • Confirming CB2-Dependent Apoptosis: When a cannabinoid agonist induces apoptosis in cancer cells, this compound can be used to verify if this is a CB2-mediated event.

  • In Vivo Tumor Growth and Metastasis Studies: In animal models of cancer, this compound can be co-administered with a CB2 agonist to demonstrate that the observed reduction in tumor growth and metastasis is dependent on CB2 receptor activation.[4][5][7][8]

  • Studying Biphasic and Pro-tumorigenic Effects: Some studies suggest that low doses of cannabinoids may promote tumor growth through CB2 activation.[9] this compound is crucial in these investigations to confirm that such pro-proliferative effects are indeed mediated by the CB2 receptor.[9]

While this compound is primarily an antagonist, some studies have reported it can act as an inverse agonist or even exhibit agonist-like activity in certain cancer cell lines, adding a layer of complexity to its effects.[6][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's properties and its use in reversing the effects of CB2 agonists in cancer studies.

Table 1: Binding Affinity and Selectivity of this compound

ParameterReceptorValueSpeciesReference
Ki CB20.6 nMRat, Human[1][2]
Ki CB1400 nMRat, Human[2]
Selectivity CB1/CB2~700-foldRat, Human[2]

Table 2: Reversal of Cannabinoid Agonist Effects by this compound in Cancer Models

Cancer TypeAgonist UsedEffect of AgonistConcentration of this compoundReversal by this compoundReference
Breast Cancer JWH-133Inhibition of proliferation and migrationNot specifiedEffects were reversed[3]
Breast Cancer WIN-55,212-242% reduction in tumor growthNot specified~65-75% reversal of tumor growth inhibition[5]
Breast Cancer JWH-13346% reduction in tumor growthNot specified~65-75% reversal of tumor growth inhibition[5]
Glioma (C6 cells) Δ9-THCAnti-proliferative effectsNot specifiedBlocking of anti-proliferative effects[3]
Glioma (C6 cells) JWH-015Inhibition of proliferationNot specifiedReversal of anti-proliferative effects[3]
Colon Cancer (HT29 cells) JWH-133 (0.1 µM)Increased cell proliferation0.5 µMBlocked the increase in cell proliferation[9]
Prostate Cancer (PC-3 cells) JWH-015Reduction in tumor growthNot specifiedInhibition of tumor growth reduction[8]

Signaling Pathways

This compound, by blocking the CB2 receptor, can modulate downstream signaling pathways that are often dysregulated in cancer. The primary mechanism is the inhibition of signals initiated by CB2 receptor agonists.

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB2 CB2 Receptor PI3K PI3K CB2->PI3K Activates MAPK MAPK/ERK CB2->MAPK Activates AC Adenylyl Cyclase CB2->AC Inhibits Agonist Cannabinoid Agonist (e.g., JWH-133) Agonist->CB2 Activates This compound This compound This compound->CB2 Blocks AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b Apoptosis Apoptosis AKT->Apoptosis Inhibits Migration Migration/Invasion GSK3b->Migration Proliferation Cell Proliferation MAPK->Proliferation cAMP cAMP AC->cAMP cAMP->Proliferation Modulates

CB2 receptor signaling pathway modulated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound.

Cell Viability Assay (MTS/CCK-8)

Objective: To determine if the anti-proliferative effect of a cannabinoid agonist is reversed by this compound.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HT29)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cannabinoid agonist (e.g., JWH-133)

  • This compound (dissolved in DMSO)

  • MTS or CCK-8 reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Pre-treatment with this compound: Prepare working solutions of this compound. A common concentration is 0.5 µM to 1 µM.[9] Remove the old medium from the wells and add fresh medium containing this compound or vehicle (DMSO). Incubate for 1-2 hours.

  • Agonist Treatment: Add the cannabinoid agonist at various concentrations to the wells already containing this compound or vehicle. Include control wells with vehicle only, agonist only, and this compound only.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Cell Viability Measurement: Add 10-20 µL of MTS or CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Compare the viability of cells treated with the agonist alone to those co-treated with the agonist and this compound. A significant increase in viability in the co-treated group indicates a reversal of the agonist's effect.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Pre-treat with this compound (or vehicle) for 1-2h B->C D Add Cannabinoid Agonist C->D E Incubate for 48-72h D->E F Add MTS/CCK-8 Reagent E->F G Incubate for 1-4h F->G H Measure Absorbance G->H I Analyze Data and Compare Groups H->I

Workflow for a cell viability assay using this compound.
Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on cannabinoid-induced changes in protein expression or phosphorylation in signaling pathways (e.g., AKT, ERK).

Materials:

  • 6-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells as described in the cell viability protocol (vehicle, agonist, this compound, agonist + this compound) for the desired time (e.g., 15-60 minutes for phosphorylation events).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add chemiluminescent substrate.

  • Imaging: Capture the signal using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of target proteins (especially phosphorylated forms) across the different treatment groups.

In Vivo Tumor Xenograft Study

Objective: To determine if this compound can reverse the anti-tumor effects of a cannabinoid agonist in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cells for injection (e.g., MDA-MB-231)

  • Cannabinoid agonist (e.g., JWH-133)

  • This compound

  • Vehicle for injections (e.g., DMSO, corn oil)[1]

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Group Assignment: Randomize mice into treatment groups (e.g., Vehicle, Agonist, this compound, Agonist + this compound).

  • Treatment Administration: Administer treatments as per the study design (e.g., daily intraperitoneal injections). A typical dose for this compound might be around 0.35 mg/kg.[2]

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint: Continue treatment for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blot).

  • Analysis: Compare the average tumor volume and weight between the treatment groups. A significant difference between the "Agonist" group and the "Agonist + this compound" group indicates that the agonist's anti-tumor effect is CB2-dependent.

InVivo_Workflow A Inject cancer cells s.c. into mice B Allow tumors to reach ~50-100 mm³ A->B C Randomize mice into treatment groups B->C D Administer daily treatments (Vehicle, Agonist, this compound, Combo) C->D E Measure tumor volume every 2-3 days D:e->E:w E:w->D:e Repeat F Continue for 21-28 days E->F G Euthanize and excise tumors F->G H Weigh tumors and perform -ex vivo- analysis G->H I Compare tumor growth curves between groups H->I

Workflow for an in vivo tumor xenograft study.

Conclusion

This compound is an indispensable tool for researchers investigating the role of the endocannabinoid system, specifically the CB2 receptor, in cancer. Its high selectivity allows for the confident attribution of observed effects to CB2 receptor signaling. By using this compound to block the effects of cannabinoid agonists, researchers can dissect the molecular mechanisms underlying their anti-cancer properties, thereby paving the way for the development of novel, targeted cancer therapies.

References

Application Notes and Protocols for SR144528 Administration in Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of SR144528, a potent and selective cannabinoid receptor 2 (CB2) inverse agonist, in mouse models. Detailed protocols for common administration routes, quantitative data from various studies, and visualizations of the relevant signaling pathways are included to facilitate experimental design and execution.

Introduction to this compound

This compound is a widely used pharmacological tool for investigating the role of the CB2 receptor in various physiological and pathological processes. As a selective inverse agonist, this compound not only blocks the effects of CB2 agonists but also reduces the basal activity of constitutively active CB2 receptors.[1][2] It exhibits high affinity for the CB2 receptor (Ki = 0.6 nM) with over 700-fold selectivity against the CB1 receptor.[2] This selectivity makes it an invaluable tool for delineating the specific functions of the CB2 receptor system in vivo.

Data Presentation: Quantitative Effects of this compound in Mice

The following tables summarize the quantitative effects of this compound administration in various mouse studies, categorized by administration route and experimental model.

Table 1: Oral Administration (p.o.)
DoseMouse StrainExperimental ModelObserved EffectReference
0.35 mg/kgNot SpecifiedEx vivo [3H]-CP 55,940 bindingED50 for displacement in spleen membranes[2][3]
3 mg/kgNot SpecifiedReceptor OccupancySignificant occupancy of spleen CB2 receptors for at least 18 hours[4]
up to 10 mg/kgNot SpecifiedCB1 Receptor BindingNo effect on [3H]-CP 55,940 binding in the brain[3]
10 mg/kgNot SpecifiedBehavioralNo significant behavioral effects observed[3]
Table 2: Intraperitoneal Administration (i.p.)
DoseMouse StrainExperimental ModelObserved EffectReference
0.1 mg/kgCB1 wild-type & knockoutµ-opioid receptor (MOR) expressionSignificant decrease in MOR mRNA expression in the brainstem[5]
1-20 mg/kgDBA/2Locomotor ActivityEnhanced locomotor and stereotype behavior[4]
10 mg/kgC57BL/6J & CB2KONeuropathic & Inflammatory PainDid not block the antiallodynic effects of a CB2 agonist (GW405833)[6]
20 mg/kgDBA/2Anxiety-like Behavior (Black and White Box)Reduced time spent in the white compartment in male mice[4]
Not Specified129S1/SvImJAnxiety-like Behavior (Elevated Plus Maze)Partially prevented the anxiogenic phenotype[6]
Table 3: Intracerebroventricular Administration (i.c.v.)
DoseMouse StrainExperimental ModelObserved EffectReference
10 µ g/animal Not SpecifiedCB1 Receptor BindingNo effect on [3H]-CP 55,940 binding in the brain[3]
10 µ g/animal Not SpecifiedBehavioralNo significant behavioral effects observed[3]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound via oral gavage and intraperitoneal injection in mice.

Protocol 1: Oral Gavage Administration

Materials:

  • This compound powder

  • Tween 80

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile distilled water

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal balance

  • Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip)

  • 1 mL syringes

Vehicle Preparation (1:1:18 - Tween 80:DMSO:Saline/Water): [7]

  • Prepare a 1:1 stock solution of Tween 80 and DMSO. For example, mix 50 µL of Tween 80 and 50 µL of DMSO.

  • Add the this compound powder to the Tween 80/DMSO mixture to achieve the desired stock concentration. Vortex thoroughly until the powder is fully dissolved. Gentle heating or sonication can aid dissolution.

  • For the final dosing solution, dilute the drug-vehicle stock in sterile distilled water or saline at a ratio of 1:18 (e.g., add 1.8 mL of water/saline to 100 µL of the stock). This results in a final vehicle concentration of approximately 5% Tween 80 and 5% DMSO.

Dosing Procedure:

  • Weigh the mouse to determine the correct dosing volume. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.

  • Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with an appropriately sized gavage needle.

  • Gently restrain the mouse by the scruff of the neck to immobilize its head.

  • Introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.

  • Once the needle is in the esophagus, dispense the solution smoothly.

  • Withdraw the needle gently and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Protocol 2: Intraperitoneal (i.p.) Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Microcentrifuge tubes

  • Vortex mixer

  • Animal balance

  • 25-30 gauge needles

  • 1 mL syringes

Vehicle Preparation (DMSO in Saline):

  • Dissolve the this compound powder in 100% DMSO to create a stock solution.

  • For the final dosing solution, dilute the stock solution in sterile saline to the desired final concentration. It is recommended to keep the final DMSO concentration below 10% to minimize potential toxicity. A common vehicle for i.p. injection is 5% DMSO in saline.

Dosing Procedure:

  • Weigh the mouse to calculate the required injection volume. The typical i.p. injection volume for a mouse is 10 mL/kg.

  • Draw the calculated volume of the this compound solution into a 1 mL syringe with a 25-30 gauge needle.

  • Securely restrain the mouse, exposing its abdomen. The mouse can be placed on its back.

  • The injection should be administered into the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Insert the needle at a 30-45 degree angle and aspirate to ensure no fluid is drawn back, which would indicate entry into a vessel or organ.

  • Inject the solution steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Observe the animal for any adverse reactions.

Visualizations

CB2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the CB2 receptor and the effect of the inverse agonist this compound. CB2 receptors are coupled to Gi/o proteins.[8] Agonist activation typically leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and the activation of the MAP kinase pathway.[2] As an inverse agonist, this compound binds to the CB2 receptor and stabilizes it in an inactive conformation, leading to the inhibition of these downstream signaling events.

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CB2R CB2 Receptor G_protein Gi/o Protein CB2R->G_protein Coupling AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP G_protein->AC Inhibition MAPK MAP Kinase (ERK1/2) G_protein->MAPK Activation This compound This compound This compound->CB2R Inverse Agonism

Caption: CB2 receptor signaling and inhibition by this compound.

Experimental Workflow: Inflammation Model

This diagram outlines a typical experimental workflow for evaluating the effect of this compound in a mouse model of inflammation.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Data Collection & Analysis Acclimatize Mice Acclimatize Mice Baseline Measurements Baseline Measurements Acclimatize Mice->Baseline Measurements Induce Inflammation\n(e.g., LPS injection) Induce Inflammation (e.g., LPS injection) Baseline Measurements->Induce Inflammation\n(e.g., LPS injection) Administer this compound\n(p.o. or i.p.) Administer this compound (p.o. or i.p.) Induce Inflammation\n(e.g., LPS injection)->Administer this compound\n(p.o. or i.p.) Control Group\n(Vehicle Administration) Control Group (Vehicle Administration) Administer this compound\n(p.o. or i.p.)->Control Group\n(Vehicle Administration) Behavioral Testing\n(e.g., pain response) Behavioral Testing (e.g., pain response) Administer this compound\n(p.o. or i.p.)->Behavioral Testing\n(e.g., pain response) Control Group\n(Vehicle Administration)->Behavioral Testing\n(e.g., pain response) Tissue Collection\n(e.g., spleen, brain) Tissue Collection (e.g., spleen, brain) Behavioral Testing\n(e.g., pain response)->Tissue Collection\n(e.g., spleen, brain) Biochemical Assays\n(e.g., Cytokine levels, Receptor binding) Biochemical Assays (e.g., Cytokine levels, Receptor binding) Tissue Collection\n(e.g., spleen, brain)->Biochemical Assays\n(e.g., Cytokine levels, Receptor binding)

Caption: Workflow for this compound in a mouse inflammation model.

References

Application Notes: SR144528 in CHO-CB2 Transfected Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SR144528 is a highly potent and selective antagonist for the cannabinoid CB2 receptor.[1][2] It exhibits inverse agonist properties, meaning that in the absence of an agonist, it can reduce the basal activity of constitutively active CB2 receptors.[3][4] Chinese Hamster Ovary (CHO) cells are a common mammalian expression system used in drug discovery and receptor pharmacology. CHO cells do not endogenously express cannabinoid receptors, making them an ideal cellular background for stably transfecting and studying a single receptor subtype, such as the human CB2 receptor (hCB2).[3] CHO-hCB2 transfected cell lines are therefore a critical tool for characterizing the affinity and functional activity of CB2 receptor ligands like this compound. These cell lines are instrumental in performing binding assays, functional assays (e.g., cAMP and MAP kinase), and investigating the signaling pathways modulated by CB2 ligands.[2]

Pharmacological Profile of this compound at the CB2 Receptor

This compound displays subnanomolar affinity for the CB2 receptor and demonstrates high selectivity over the CB1 receptor.[2][5] Its characterization as both an antagonist and an inverse agonist has been established through various in vitro functional assays using CHO-CB2 cell lines.[2]

Data Presentation

The following table summarizes the quantitative pharmacological data for this compound in CHO cell lines stably expressing the human CB2 receptor.

ParameterValueCell Line / Assay ConditionDescriptionReference
Binding Affinity (K_i) 0.6 nMCHO cells expressing human CB2Displacement of [³H]-CP55940 from hCB2 receptors.[1][2][6]
2.34 ± 0.61 nMCHO-CB2 cellsBinding affinity (K_i) value.[7]
400 - 437 nMCHO cells expressing human CB1Demonstrates >700-fold selectivity for CB2 over CB1.[2][5][6]
Functional Activity
Inverse AgonismEC_50 = 26 ± 6 nMCHO-CB2 cellsStimulation of forskolin-sensitive adenylyl cyclase activity.[1]
Antagonism (cAMP)EC_50 = 10 nMCHO-hCB2 cellsAntagonism of the inhibitory effect of CP 55,940 on forskolin-stimulated adenylyl cyclase.[2][6]
Antagonism (MAPK)IC_50 = 39 nMCHO-hCB2 cellsBlockade of CP 55,940-induced mitogen-activated protein kinase (MAPK) activity.[2]
EfficacyIC_50 = 96.17 ± 1.41 nMCHO-CB2 cellsEfficacy at the CB2 receptor.[7]

Mandatory Visualization

Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the use of this compound in CHO-CB2 cells.

G cluster_cytosol Cytosol CB2 CB2 Receptor G_protein Gαi/o | Gβγ CB2->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Gαi inhibits MAPK MAPK Activation G_protein->MAPK Gβγ activates Agonist Agonist (e.g., CP 55,940) Agonist->CB2 Activates This compound This compound (Inverse Agonist) This compound->CB2 Inhibits (Inverse Agonism) ATP ATP ATP->AC

Caption: CB2 receptor signaling pathway and modulation by this compound.

G start Start cells Culture CHO-hCB2 Stably Transfected Cells start->cells harvest Harvest Cells & Prepare Membranes cells->harvest incubate Incubate Membranes: 1. [³H]-Radioligand (e.g., CP 55,940) 2. This compound (Varying Concentrations) 3. Control (for non-specific binding) harvest->incubate filter Rapid Filtration (Separate Bound vs. Free Ligand) incubate->filter count Liquid Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (Competition Curve Fitting) count->analyze end Determine Ki Value analyze->end

Caption: Experimental workflow for a radioligand binding assay.

G start Start plate Plate CHO-hCB2 Cells in 96-well plates start->plate preincubate Pre-incubate with this compound (Antagonist/Inverse Agonist) plate->preincubate stimulate Add Forskolin (B1673556) (to stimulate AC) +/- CB2 Agonist (e.g., CP 55,940) preincubate->stimulate incubate Incubate at 37°C stimulate->incubate lyse Stop Reaction & Lyse Cells incubate->lyse measure Measure Intracellular cAMP (e.g., HTRF, RIA, ELISA) lyse->measure analyze Data Analysis (Dose-Response Curves) measure->analyze end Determine EC50 / IC50 Value analyze->end

Caption: Experimental workflow for a cAMP functional assay.

Experimental Protocols

CHO-hCB2 Cell Culture and Maintenance

This protocol is a general guideline for maintaining stably transfected CHO cell lines.

  • Reagents & Media:

    • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 1% Penicillin-Streptomycin.[8]

    • Selection Medium: Culture Medium supplemented with a selection antibiotic such as G418 (e.g., 0.5 mg/ml) to maintain expression of the transfected CB2 receptor gene.[8]

    • Cell Freezing Medium: 90% Culture Medium + 10% DMSO.[8]

  • Procedure:

    • Culture cells in T75 flasks with Selection Medium in a humidified incubator at 37°C with 5% CO₂.[8]

    • When cells reach 80-90% confluency, passage them. Aspirate the medium, wash once with Phosphate-Buffered Saline (PBS), and detach cells using Trypsin-EDTA.

    • Neutralize trypsin with fresh Culture Medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh Selection Medium and seed into new flasks at the desired density.

Radioligand Binding Assay (Competition)

This protocol is adapted from methodologies used to determine the binding affinity (K_i) of this compound.[3][5]

  • Objective: To determine the K_i of this compound by measuring its ability to compete with a known radioligand ([³H]-CP 55,940) for binding to the CB2 receptor in CHO-hCB2 cell membranes.

  • Materials:

    • CHO-hCB2 cell membranes.

    • Binding Buffer: 50 mM Tris-HCl, pH 7.7.[3]

    • Radioligand: [³H]-CP 55,940 (at a concentration near its K_d, e.g., 0.2 nM).[5]

    • Unlabeled Competitor: this compound (serially diluted).

    • Non-specific control: High concentration of unlabeled CP 55,940 (e.g., 1 µM).[3]

    • Whatman GF/C filters, pre-soaked in 0.5% polyethyleneimine.[3]

  • Procedure:

    • Prepare CHO-hCB2 cell membranes via cell lysis and centrifugation.

    • In a 96-well plate, add 100 µg of membrane protein per well.[3]

    • Add increasing concentrations of this compound. For total binding wells, add buffer. For non-specific binding wells, add 1 µM unlabeled CP 55,940.

    • Add [³H]-CP 55,940 to all wells to a final concentration of 0.2 nM.[5]

    • Incubate the plate at 30°C for 60-90 minutes.[3][9]

    • Terminate the reaction by rapid filtration through the GF/C filters using a cell harvester.

    • Wash the filters three times with ice-cold Binding Buffer.[3]

    • Place filters in scintillation vials, add scintillant, and count the radioactivity using a liquid scintillation counter.

    • Analyze the data using non-linear regression to determine the IC_50 of this compound, and then calculate the K_i using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol is used to measure the functional effect of this compound as both an inverse agonist and an antagonist.[1][2]

  • Objective: To quantify changes in intracellular cyclic AMP (cAMP) levels in response to this compound, alone or in the presence of a CB2 agonist.

  • Procedure:

    • Seed CHO-hCB2 cells into 96-well plates and grow to near confluency.

    • Wash cells once with warm PBS.[1]

    • For Inverse Agonist Activity:

      • Add increasing concentrations of this compound (e.g., 3x10⁻⁹ to 10⁻⁵ M) and incubate for 15-20 minutes at 37°C.[1]

      • Add a fixed concentration of forskolin (e.g., 3 µM) to all wells to stimulate adenylyl cyclase.[1]

      • Incubate for another 20 minutes at 37°C.[1]

    • For Antagonist Activity:

      • Pre-incubate cells with increasing concentrations of this compound for 15-20 minutes.

      • Add a fixed concentration of a CB2 agonist (e.g., CP 55,940) to the wells, followed immediately by forskolin.

      • Incubate for 20 minutes at 37°C.

    • Terminate the reaction by aspirating the medium and adding 1.5 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 4 mM EDTA).[1]

    • Determine the cAMP concentration in the cell lysates using a suitable method, such as a radioimmunoassay (RIA) or a commercial HTRF or ELISA kit.[1][10]

    • Plot the data as a dose-response curve to determine EC_50 (for inverse agonism) or IC_50 (for antagonism).

Mitogen-Activated Protein Kinase (MAPK) Assay

This protocol measures the ability of this compound to block agonist-induced MAPK activation.[1][2]

  • Objective: To determine if this compound can antagonize the Gβγ-mediated activation of the MAPK pathway following CB2 receptor stimulation.

  • Procedure:

    • Grow CHO-hCB2 cells to ~80% confluency.

    • Serum-starve the cells for 24 hours by replacing the growth medium with a medium containing 0.5% FBS.[1]

    • Pre-incubate the cells with various concentrations of this compound for 20 minutes at 37°C.[1]

    • Stimulate the cells with a fixed concentration of a CB2 agonist (e.g., CP 55,940) for a defined period (e.g., 5-10 minutes).

    • Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.[1]

    • Clarify the cell lysates by centrifugation.[1]

    • Determine the level of MAPK (e.g., p42/p44 ERK) phosphorylation using a specific antibody-based method such as Western Blotting or a dedicated ELISA kit.

    • Analyze the data to determine the IC_50 of this compound for inhibiting agonist-induced MAPK phosphorylation.

References

Troubleshooting & Optimization

SR144528 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR144528.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective antagonist and inverse agonist for the cannabinoid receptor 2 (CB2).[1] It exhibits a high affinity for the CB2 receptor, with a Ki value of 0.6 nM, and shows over 700-fold selectivity for CB2 over the CB1 receptor.[2] Its primary mechanism of action is to block the signaling of CB2 receptor agonists, such as CP 55,940, and to inhibit the constitutive activity of the receptor.[3]

Q2: In which solvents is this compound soluble?

This compound is a crystalline solid that is soluble in several organic solvents.[4] It is sparingly soluble in aqueous solutions. For optimal dissolution, especially for stock solutions, dimethyl sulfoxide (B87167) (DMSO) is recommended.[5] It is crucial to use newly opened or anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[5]

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventConcentrationNotes
DMSO 100 mg/mL (210.06 mM)Ultrasonic assistance may be required.[5]
20 mg/mL-
Ethanol 30 mg/mL-
DMF 30 mg/mL-
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL-

Q3: How should I prepare a stock solution of this compound?

For in vitro experiments, a stock solution in DMSO is standard. All stock solutions of this compound, regardless of the solvent, should be stored as aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] Stock solutions in DMSO are stable for up to 2 years at -80°C and 1 year at -20°C.[5]

Q4: Are there any known off-target effects of this compound?

While this compound is highly selective for the CB2 receptor, some studies have noted potential off-target effects, particularly at higher concentrations.[7] For instance, it has been shown to inhibit microsomal acyl-coenzymeA:cholesterol acyltransferase (ACAT) activity with an IC50 value of 3.6 µM.[5] It is also reported to be an inhibitor of sterol O-acyltransferase, an effect that appears to be independent of its action on CB2 receptors.[1] Researchers should be mindful of these potential effects when designing experiments and interpreting data, especially when using micromolar concentrations.[7]

Troubleshooting Guides

Problem: My this compound is not fully dissolving in DMSO.

  • Solution 1: Check your DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound.[5] Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.

  • Solution 2: Use sonication. Gentle warming in a water bath (not exceeding 37°C) and vortexing can aid dissolution. For higher concentrations, ultrasonic treatment is recommended to achieve a clear solution.[5]

  • Solution 3: Re-evaluate the concentration. If you require a stock solution at a concentration higher than the reported solubility, it may not be achievable. Refer to the solubility table above.

Problem: I am observing unexpected or inconsistent results in my cell-based assays.

  • Solution 1: Verify the final DMSO concentration. The final concentration of DMSO in your cell culture media should typically be below 0.1% to avoid solvent-induced artifacts.[2] High concentrations of DMSO can have their own biological effects.[8]

  • Solution 2: Consider potential off-target effects. As mentioned in the FAQs, this compound can have off-target effects at higher concentrations.[1][7] If you are using high micromolar concentrations, consider if these effects could be influencing your results.

  • Solution 3: Ensure proper storage of the compound and stock solutions. this compound powder should be stored at -20°C for up to 3 years.[5] Stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[5] Improper storage can lead to degradation of the compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of 476.05 g/mol ).

  • Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[5] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[5][6]

Protocol 2: General Workflow for an In Vitro CB2 Receptor Activation Assay

This protocol outlines a general workflow for using this compound as an antagonist in a cell-based assay measuring a downstream signaling event (e.g., cAMP levels or MAPK activation).

  • Cell Culture: Culture cells expressing the CB2 receptor (e.g., CHO-CB2 cells) to the desired confluency.[5]

  • Pre-treatment with this compound: Wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with varying concentrations of this compound (e.g., 10⁻⁹ to 3x10⁻⁶ M) for a defined period (e.g., 20 minutes) at 37°C.[5]

  • Agonist Stimulation: Add a known CB2 receptor agonist (e.g., CP 55,940) to the cells and incubate for a further specified time, depending on the signaling pathway being investigated.

  • Cell Lysis: Terminate the reaction and lyse the cells using a suitable lysis buffer.

  • Downstream Analysis: Analyze the cell lysates for the desired signaling outcome (e.g., measure cAMP levels using an immunoassay or assess MAPK phosphorylation via Western blot or ELISA).[5]

Visualizations

experimental_workflow Experimental Workflow: this compound as a CB2 Antagonist cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) pre_treat Pre-treat cells with this compound prep_stock->pre_treat culture_cells Culture CB2-expressing cells culture_cells->pre_treat stimulate Stimulate with CB2 agonist (e.g., CP 55,940) pre_treat->stimulate Antagonism lyse Lyse cells stimulate->lyse analyze Analyze downstream signaling (cAMP, MAPK, etc.) lyse->analyze data Data Interpretation analyze->data

Caption: A general experimental workflow for investigating the antagonistic properties of this compound.

cb2_signaling_pathway This compound Action on CB2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2 CB2 Receptor Gi Gi/o Protein CB2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression, immune function) PKA->Response MAPK->Response Agonist CB2 Agonist (e.g., CP 55,940) Agonist->CB2 Activates This compound This compound This compound->CB2 Blocks/Inhibits

Caption: this compound blocks CB2 receptor signaling, preventing the inhibition of adenylyl cyclase and activation of the MAPK pathway.

References

preparing SR144528 stock solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of SR144528 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing an this compound stock solution?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound.[1][2] It is soluble in DMSO at a concentration of 20 mg/mL.[1] Other solvents such as ethanol (B145695) and DMF are also viable options, with solubilities of 30 mg/mL in both.[1]

Q2: How should I store the this compound stock solution?

A2: For long-term storage, it is recommended to store the this compound stock solution at -20°C or -80°C.[2][3] At -20°C, the solution is stable for at least one year, while at -80°C, it can be stored for up to two years.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What is the recommended storage condition for the solid form of this compound?

A3: The solid form of this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1]

Q4: Can I prepare an aqueous working solution from the DMSO stock?

A4: Direct dilution of the DMSO stock solution into aqueous buffers may lead to precipitation of the compound due to its low aqueous solubility. A common method for preparing aqueous working solutions for in vivo experiments involves using co-solvents. For example, a mixture of DMSO, Tween 80, and saline can be used.[3] One protocol suggests a final solvent composition of 10% DMSO and 90% corn oil for animal experiments.[3] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.1% v/v) to avoid solvent-induced toxicity.[2][4]

Troubleshooting Guide

Problem Possible Cause Solution
This compound powder does not dissolve in the solvent. The concentration of the solution exceeds the solubility of this compound in the chosen solvent.- Increase the volume of the solvent to decrease the concentration.- Gently warm the solution or use sonication to aid dissolution.[3] Be cautious with heating as it may degrade the compound.- Ensure you are using a recommended solvent with high solubility for this compound, such as DMSO, DMF, or ethanol.[1]
Precipitation occurs when diluting the stock solution with aqueous buffer. This compound has poor solubility in aqueous solutions.- Use a co-solvent system. For in vivo studies, a mixture of DMSO, Tween 80, and saline is often used.[3]- For cell culture experiments, ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (e.g., <0.1%) to maintain compound solubility and minimize cell toxicity.[2][4]- Prepare fresh working solutions just before use.[3]
Inconsistent experimental results. - Improper storage of the stock solution leading to degradation.- Repeated freeze-thaw cycles of the stock solution.- Store the stock solution at the recommended temperature (-20°C or -80°C) in tightly sealed vials.[1][2][3]- Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

Solubility of this compound

SolventSolubility
DMSO20 mg/mL[1]
DMF30 mg/mL[1]
Ethanol30 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Storage and Stability of this compound

FormStorage TemperatureStability
Solid-20°C≥ 4 years[1]
Stock Solution in DMSO-20°C1 year[3]
Stock Solution in DMSO-80°C2 years[3]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 476.05 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.76 mg of this compound.

  • Dissolving: Add the appropriate volume of DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to assist dissolution if necessary.[3]

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[2][3]

Preparation of Working Solution for In Vitro Assays
  • Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in the assay is minimal (e.g., <0.1%) to avoid affecting the cells.[2][4]

Visualizations

Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Preparation of Working Solution weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute with Assay Buffer thaw->dilute

Caption: Workflow for preparing and storing this compound stock solution.

SR144528_Signaling_Pathway cluster_info Signaling Cascade This compound This compound (Inverse Agonist) CB2R CB2 Receptor This compound->CB2R Inhibits G_protein Gi/o Protein CB2R->G_protein Activates MAPK ↓ MAPK Activation CB2R->MAPK AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathway of this compound as a CB2 receptor inverse agonist.

References

Navigating the Nuances of SR144528: A Technical Guide to Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

For the Researcher, Scientist, and Drug Development Professional, this technical support center provides essential guidance on the stability of SR144528 under various experimental conditions. This resource offers troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your research. While specific quantitative stability data for this compound under diverse experimental conditions is not extensively published, this guide synthesizes available information and provides robust protocols for establishing stability in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term integrity of this compound, it is critical to adhere to recommended storage guidelines. For the solid, powdered form and prepared stock solutions, specific temperatures and durations are advised to minimize degradation.

Q2: How should I prepare stock solutions of this compound?

Proper dissolution and storage of stock solutions are paramount for accurate and reproducible experimental results. The choice of solvent and storage conditions directly impacts the stability of the compound.

Q3: What are the initial signs of this compound instability in my experiments?

Observing unexpected or inconsistent results is often the first indication of compound instability. This can manifest as a loss of biological activity, variability between replicates, or the appearance of unknown peaks in analytical analyses.

Q4: Can I use this compound in aqueous buffers for my experiments?

While this compound is soluble in some organic solvents, its aqueous solubility can be limited. The stability in aqueous buffers may also be pH-dependent. It is crucial to prepare fresh dilutions in your experimental buffer and consider the potential for precipitation, especially in protein-containing solutions.

Troubleshooting Guide

Encountering issues with this compound stability can be a significant hurdle in research. This guide addresses common problems and provides a logical workflow for troubleshooting.

Issue 1: Inconsistent or Lower-Than-Expected Biological Activity

If you observe a diminished or variable effect of this compound in your assays, it may be indicative of compound degradation.

Troubleshooting Workflow for Inconsistent Activity

start Inconsistent Activity Observed check_storage Verify Stock Solution Storage Conditions (-20°C or -80°C) start->check_storage check_prep Review Solution Preparation Protocol check_storage->check_prep Storage OK run_qc Perform Quality Control on Stock Solution (e.g., HPLC-UV) check_prep->run_qc Preparation OK fresh_stock Prepare Fresh Stock Solution run_qc->fresh_stock Degradation Detected test_stability Conduct Stability Study in Experimental Buffer run_qc->test_stability Stock OK fresh_stock->run_qc modify_protocol Modify Experimental Protocol (e.g., fresh dilutions) test_stability->modify_protocol Instability Detected end Consistent Activity Restored test_stability->end Stable modify_protocol->end

Caption: Troubleshooting workflow for inconsistent this compound activity.

Issue 2: Precipitation in Cell Culture Media

The appearance of a precipitate upon adding this compound to cell culture media is a common issue related to its solubility.

  • Reduce Serum Concentration: High protein content in fetal bovine serum (FBS) can sometimes contribute to the precipitation of small molecules. If your cell line can tolerate it, consider reducing the serum concentration.

  • Two-Step Dilution: First, create an intermediate dilution of your high-concentration DMSO stock in a small volume of serum-free media. Then, add this intermediate dilution to your final volume of complete media with gentle agitation.

  • Pre-warm Media: Adding the this compound stock solution to pre-warmed (37°C) media can sometimes improve solubility.

Quantitative Data Summary

Due to the limited availability of published quantitative stability data for this compound, the following tables provide general guidelines based on vendor recommendations and principles of small molecule stability. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Solid (Powder)-20°C≥ 4 years[1]
Stock Solution in DMSO-20°CUp to 1 year
-80°CUp to 2 years

Table 2: Solubility of this compound in Common Solvents

SolventConcentration
DMF30 mg/mL[1]
DMSO20 mg/mL[1]
Ethanol30 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Experimental Protocols

The following protocols provide a framework for assessing the stability of this compound in your own experimental setups.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Workflow for Forced Degradation Study

start Prepare this compound Solution stress_conditions Expose to Stress Conditions: - Acidic (e.g., 0.1M HCl) - Basic (e.g., 0.1M NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (UV light) start->stress_conditions neutralize Neutralize/Quench Reactions stress_conditions->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze identify Identify Degradation Products analyze->identify develop_method Develop Stability- Indicating Method identify->develop_method end Method Validated develop_method->end

Caption: General workflow for a forced degradation study of this compound.

Methodology:

  • Prepare this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix an aliquot of the this compound solution with an equal volume of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Basic Degradation: Mix an aliquot of the this compound solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic degradation. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Incubate an aliquot of the this compound solution at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose an aliquot of the this compound solution to UV light (e.g., 254 nm) for a defined period.

  • Analysis: Analyze all samples, including an untreated control, by a suitable analytical method such as HPLC-UV to assess the extent of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method (General Template)

This protocol provides a starting point for developing a stability-indicating HPLC-UV method for this compound. Method optimization and validation are essential.

Table 3: Example HPLC-UV Parameters

ParameterSuggested Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a lower percentage of Mobile Phase B and gradually increase.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Scan for optimal wavelength (e.g., 220-400 nm)
Injection Volume 10 µL

Method Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Signaling Pathway Context

This compound is a selective antagonist/inverse agonist of the Cannabinoid Receptor 2 (CB2). Understanding its role in signaling pathways is crucial for interpreting experimental results.

CB2 Receptor Signaling Pathway

cluster_membrane Cell Membrane CB2 CB2 Receptor Gi Gi Protein CB2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases This compound This compound This compound->CB2 Blocks/Inhibits PKA PKA cAMP->PKA Inhibits CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene

Caption: Simplified CB2 receptor signaling pathway illustrating the inhibitory role of this compound.

References

potential off-target effects of SR144528 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SR144528, particularly at high concentrations. This information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing effects in our experiment that do not seem to be mediated by the CB2 receptor, especially when using this compound at concentrations in the micromolar range. What are the known off-target effects at these higher concentrations?

A1: While this compound is a highly potent and selective CB2 receptor antagonist/inverse agonist (Ki ≈ 0.6 nM), off-target activities have been reported at higher concentrations.[1][2] The primary off-target effects to consider are:

  • Inhibition of Sterol O-acyltransferase (SOAT) / Acyl-CoA:cholesterol acyltransferase (ACAT): this compound has been shown to inhibit ACAT activity with an IC50 of approximately 3.6 µM. This effect is independent of its action on CB2 receptors.[2]

  • CB2-Independent Immunomodulation: At concentrations of 1 µM, this compound has been observed to significantly reduce the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, in microglia stimulated with LPS/IFN-γ. This anti-inflammatory effect was demonstrated to be independent of the CB2 receptor.

Q2: At what concentration does this compound lose its selectivity for the CB2 receptor over the CB1 receptor?

A2: this compound exhibits high selectivity for the CB2 receptor. The binding affinity (Ki) for the CB2 receptor is approximately 0.6 nM, while for the CB1 receptor, it is around 400 nM.[1] This represents a selectivity ratio of over 700-fold. Therefore, at concentrations approaching the nanomolar range for CB1, the selectivity diminishes.

Q3: We are studying cholesterol metabolism and have noticed unexpected results with this compound. Could this be related to an off-target effect?

A3: Yes, it is highly likely. This compound is a known inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[2] This enzyme is crucial for the esterification of cholesterol, a key step in cellular cholesterol storage. If your experiments involve the use of this compound at micromolar concentrations, the observed effects on cholesterol metabolism could be due to the inhibition of ACAT rather than its activity at the CB2 receptor.

Q4: Our immunology experiments show a reduction in inflammatory markers with this compound, even in our CB2 knockout model. How is this possible?

A4: This is consistent with published findings. At a concentration of 1 µM, this compound has been shown to exert anti-inflammatory effects that are independent of the CB2 receptor. Specifically, it can reduce the secretion of inflammatory cytokines in microglia. Therefore, if you are using high concentrations of this compound, the observed immunomodulatory effects may not be attributable to its interaction with the CB2 receptor.

Q5: Does this compound directly interact with opioid receptors?

A5: Current evidence suggests that this compound does not directly bind to mu-opioid receptors. However, studies have shown a functional interaction where this compound can lead to a decrease in mu-opioid receptor expression and signaling. This effect appears to be mediated through its action on the CB2 receptor, indicating a cross-talk between the cannabinoid and opioid systems.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Troubleshooting Steps
Unexpected changes in cellular cholesterol levels or lipid droplet formation.Inhibition of SOAT/ACAT (IC50 ≈ 3.6 µM).1. Verify the concentration of this compound used. 2. If using micromolar concentrations, consider performing an in vitro ACAT activity assay to confirm inhibition. 3. Use a structurally different ACAT inhibitor as a positive control. 4. If the goal is to target CB2, lower the concentration of this compound to the low nanomolar range.
Reduced cytokine secretion (e.g., TNF-α, IL-6) in a CB2-deficient system or at unexpectedly high antagonist concentrations.CB2-independent immunomodulatory effects (observed at ≈ 1 µM).1. Confirm the concentration of this compound. 2. Run parallel experiments with a lower, more CB2-selective concentration (e.g., 1-10 nM). 3. Use an alternative CB2 antagonist with a different chemical scaffold to see if the effect is reproducible. 4. Investigate downstream signaling pathways (e.g., NF-κB) to see if they are affected in a CB2-independent manner.
Altered signaling or expression of mu-opioid receptors.Functional cross-talk between CB2 and mu-opioid receptors.1. This is likely a CB2-mediated effect, not a direct off-target binding. 2. To confirm, test whether the effect is absent in a CB2 knockout model. 3. Perform a radioligand binding assay to confirm that this compound does not directly displace ligands from the mu-opioid receptor.
Unexplained effects in systems known to be sensitive to adenosine (B11128) signaling.Potential interaction with the Adenosine A3 receptor.1. Be aware of this potential, though unquantified, off-target interaction. 2. If your system expresses the Adenosine A3 receptor, consider using a selective A3 antagonist as a control to see if it blocks the observed effect. 3. Perform a competitive binding assay with a known A3 radioligand to determine the affinity of this compound for this receptor in your system.

Data Presentation

Table 1: Summary of On-Target and Off-Target Affinity of this compound

TargetAffinity/PotencyAssay TypeReference
Cannabinoid Receptor 2 (CB2) Ki ≈ 0.6 nM Radioligand Binding[1]
Cannabinoid Receptor 1 (CB1)Ki ≈ 400 nMRadioligand Binding[1]
Sterol O-acyltransferase (SOAT/ACAT)IC50 ≈ 3.6 µMEnzymatic Assay[2]
CB2-Independent Cytokine ReleaseEffective Concentration ≈ 1 µMCell-based Functional Assay
Adenosine A3 ReceptorIdentified as a potential off-target; quantitative data not available.Off-target Panel Screen

Experimental Protocols

Protocol 1: In Vitro ACAT Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of this compound against ACAT in a cell-free system.

1. Preparation of Microsomes: a. Homogenize liver tissue or cultured cells (e.g., HepG2) in a cold homogenization buffer. b. Perform differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzymes. c. Determine the protein concentration of the microsomal preparation using a standard method (e.g., BCA assay).

2. Assay Reaction: a. In a microcentrifuge tube, combine the assay buffer, a known amount of microsomal protein, and a source of cholesterol (e.g., cholesterol-rich liposomes). b. Add this compound at various concentrations. Include a vehicle control (e.g., DMSO). c. Pre-incubate the microsomes with this compound for 15-30 minutes at 37°C.

3. Reaction Initiation and Termination: a. Initiate the reaction by adding a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA). b. Incubate at 37°C for a defined period (e.g., 10-60 minutes). c. Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol 2:1 v/v) to extract the lipids.

4. Quantification: a. Separate the lipids using thin-layer chromatography (TLC). b. Scrape the area of the TLC plate corresponding to cholesteryl esters into a scintillation vial. c. Measure the radioactivity using a scintillation counter.

5. Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: CB2-Independent Cytokine Secretion Assay in Microglia

This protocol describes a method to assess the CB2-independent immunomodulatory effects of this compound.

1. Cell Culture: a. Culture primary microglia or a microglial cell line (e.g., BV-2) in 96-well plates until they reach the desired confluency. Include cells from both wild-type and CB2 knockout animals.

2. Compound Treatment: a. Pre-treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours. Include a vehicle control.

3. Stimulation: a. Stimulate the microglia with a combination of LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) to induce a pro-inflammatory response. Include an unstimulated control group. b. Incubate for a specified period (e.g., 24 hours).

4. Supernatant Collection and Analysis: a. Centrifuge the plates to pellet any detached cells. b. Carefully collect the culture supernatant. c. Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) using an ELISA or a multiplex bead-based immunoassay.

5. Data Analysis: a. Compare the cytokine levels in the this compound-treated wells to the vehicle-treated, stimulated wells in both wild-type and CB2 knockout cells. A similar reduction in cytokine levels in both cell types at a given concentration indicates a CB2-independent effect.

Protocol 3: Adenosine A3 Receptor Radioligand Binding Assay

This protocol provides a general method for a competitive binding assay to determine the affinity of this compound for the adenosine A3 receptor.

1. Membrane Preparation: a. Culture cells stably expressing the human adenosine A3 receptor (e.g., HEK-293 or CHO cells). b. Harvest the cells and homogenize them in a cold buffer. c. Centrifuge the homogenate to pellet the cell membranes. Wash the membranes and resuspend them in the assay buffer. d. Determine the membrane protein concentration.

2. Binding Reaction: a. In a 96-well plate, add the cell membrane preparation. b. Add a known concentration of a selective adenosine A3 receptor radioligand (e.g., [125I]I-AB-MECA). c. Add this compound at a range of concentrations. d. For non-specific binding determination, add a high concentration of a known non-labeled A3 receptor agonist or antagonist.

3. Incubation and Filtration: a. Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature or 4°C. b. Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. c. Wash the filters with ice-cold wash buffer.

4. Quantification: a. Allow the filters to dry. b. Add scintillation fluid and measure the radioactivity using a scintillation counter.

5. Data Analysis: a. Subtract the non-specific binding from the total binding to obtain specific binding. b. Plot the percentage of specific binding against the log concentration of this compound. c. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.

Visualizations

experimental_workflow_acat_inhibition cluster_prep Preparation cluster_assay Assay cluster_quant Quantification & Analysis microsomes Isolate Microsomes (from liver/cells) mix Combine Microsomes, Cholesterol, & this compound microsomes->mix sr144528_prep Prepare this compound Dilutions sr144528_prep->mix pre_incubate Pre-incubate (37°C) mix->pre_incubate initiate Add [14C]oleoyl-CoA (Initiate Reaction) pre_incubate->initiate incubate Incubate (37°C) initiate->incubate stop Stop Reaction (add solvent) incubate->stop tlc Separate Lipids (TLC) stop->tlc scrape Scrape Cholesteryl Ester Band tlc->scrape count Scintillation Counting scrape->count analyze Calculate % Inhibition & Determine IC50 count->analyze

Caption: Workflow for the in vitro ACAT inhibition assay.

cb2_independent_immunomodulation cluster_stimulus Stimulus cluster_cell Microglial Cell LPS LPS / IFN-γ TLR4 TLR4 LPS->TLR4 Signaling Intracellular Signaling Cascade (e.g., NF-κB) TLR4->Signaling Nucleus Nucleus Signaling->Nucleus Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-6) Nucleus->Cytokines This compound This compound (High Conc. ≥ 1 µM) UnknownTarget Unknown Off-Target This compound->UnknownTarget ? UnknownTarget->Signaling Inhibits

Caption: CB2-independent inhibition of cytokine release by this compound.

signaling_pathway_cb2 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2 CB2 Receptor Gi Gi Protein CB2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Agonist CB2 Agonist Agonist->CB2 Activates This compound This compound (Low Conc. < 100 nM) This compound->CB2 Blocks

Caption: On-target signaling of this compound at the CB2 receptor.

References

optimizing SR144528 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of SR144528 in in vitro experiments. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and quantitative data to ensure the success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective antagonist of the Cannabinoid Receptor 2 (CB2).[1][2][3] It exhibits high affinity for the CB2 receptor, with a reported Ki value of 0.6 nM.[1][2][3] In contrast, its affinity for the CB1 receptor is significantly lower, with a Ki of approximately 400 nM, demonstrating its selectivity.[2][3] Some studies also classify this compound as an inverse agonist, meaning it can inhibit the constitutive activity of the CB2 receptor in the absence of an agonist.[4][5][6][7] This inverse agonism has been observed to stimulate adenylyl cyclase V and inhibit adenylyl cyclase II in transfected COS-7 cells.[4][7]

Q2: My this compound is not dissolving properly. What solvents should I use?

Proper dissolution of this compound is critical for accurate and reproducible experimental results. Due to its high lipophilicity (clogP of 9.2), it has poor solubility in aqueous solutions.[8] Here are the recommended solvents and their approximate solubilities:

SolventSolubility
DMF~30 mg/mL
DMSO~20 mg/mL
Ethanol~30 mg/mL
Ethanol:PBS (pH 7.2) (1:1)~0.5 mg/mL

Data sourced from Cayman Chemical.[9]

Troubleshooting Tip: To prepare a stock solution, first dissolve this compound in an organic solvent like DMSO to a clear state.[1] For your final working solution in aqueous media, you can then dilute the stock solution. If precipitation occurs upon dilution, consider using a co-solvent system or vortexing and gentle heating to aid dissolution.[1] For in vivo experiments, a common vehicle is 10% DMSO in 90% corn oil.[1]

Q3: I am not observing the expected antagonistic effect in my cell-based assay. What could be the issue?

Several factors could contribute to a lack of expected activity. Here are some troubleshooting steps:

  • Concentration Range: Ensure you are using an appropriate concentration range. For antagonizing CB2 receptor agonists, concentrations in the low nanomolar to micromolar range are typically effective. For example, this compound antagonizes the effects of the agonist CP 55,940 on adenylyl cyclase activity with an EC50 of 10 nM.[2][3]

  • Cell Line and Receptor Expression: Confirm that your cell line expresses a functional CB2 receptor. The effects of this compound are dependent on the presence of the CB2 receptor.[2][3]

  • Agonist Concentration: The concentration of the agonist you are trying to antagonize will influence the required concentration of this compound. A higher agonist concentration may require a higher antagonist concentration to achieve a significant effect.

  • Incubation Time: Ensure sufficient pre-incubation time with this compound before adding the agonist. A pre-incubation of 15-30 minutes is often used in protocols.[1]

  • Off-Target Effects: At higher concentrations (micromolar range), this compound may exhibit off-target effects that could interfere with your assay.[10] It's advisable to perform a dose-response curve to identify the optimal, specific concentration.

Q4: Can this compound affect cell viability?

At concentrations typically used for CB2 receptor antagonism (nanomolar range), this compound is not expected to significantly impact cell viability.[10] However, at much higher concentrations (e.g., 1 µM or above), some studies have observed effects on cell viability or other cellular processes that may be independent of the CB2 receptor.[10][11][12] It is always recommended to perform a cell viability assay (e.g., MTT or XTT assay) with your specific cell line and experimental conditions to rule out any cytotoxic effects of the compound at the concentrations you plan to use.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro studies.

Table 1: Binding Affinity of this compound

ReceptorCell Line/TissueLigandKi (nM)Reference
Human CB2CHO cells[3H]CP 55,9400.6[2][3]
Rat Spleen-[3H]CP 55,9400.6[2][3]
Human CB1CHO cells[3H]CP 55,940400[2][3]
Rat Brain-[3H]CP 55,940400[2][3]
CB2-transfected cells-[3H]CP 55,9400.67[14]
CB1-transfected cells-[3H]CP 55,94033.0[14]

Table 2: Functional Activity of this compound

AssayCell LineAgonist AntagonizedParameterValue (nM)Reference
Adenylyl CyclaseCHO-hCB2CP 55,940EC5010[2][3]
MAPK ActivityCHO-hCB2CP 55,940IC5039[2][3]
B-cell ActivationHuman Tonsillar B-cellsCP 55,940IC5020[2][3]
GTPγS BindingCB2-expressing cell lineCP 55,940KB6.34[14]
GTPγS BindingRat Cerebellar MembranesVarious AgonistsKB26.3 - 76.6[14]

Experimental Protocols

Protocol 1: Adenylyl Cyclase Activity Assay

This protocol is adapted from studies investigating the effect of this compound on forskolin-stimulated adenylyl cyclase activity in CHO cells expressing the human CB2 receptor.[1][2]

  • Cell Culture: Culture CHO-hCB2 cells to confluence in appropriate media.

  • Cell Preparation: Wash cells with phosphate-buffered saline (PBS).

  • This compound Incubation: Incubate cells with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) in PBS for 15 minutes at 37°C.

  • Forskolin (B1673556) Stimulation: Add forskolin (final concentration of 3 µM) to stimulate adenylyl cyclase and incubate for an additional 20 minutes at 37°C.

  • Reaction Termination: Stop the reaction by aspirating the medium and adding ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8, 4 mM EDTA).

  • cAMP Measurement: Determine the intracellular cAMP concentration using a suitable method, such as a radioimmunoassay or a commercially available ELISA kit.

Protocol 2: Mitogen-Activated Protein Kinase (MAPK) Assay

This protocol outlines a general procedure to assess the antagonistic effect of this compound on agonist-induced MAPK activation.[1][15]

  • Cell Culture and Serum Starvation: Grow CHO-hCB2 cells to approximately 80% confluence. Serum-starve the cells for 24 hours in a medium containing 0.5% fetal calf serum.

  • Cell Preparation: Wash the cells with PBS.

  • This compound Incubation: Incubate the cells with various concentrations of this compound (e.g., 10⁻⁹ to 3x10⁻⁶ M) for 20 minutes at 37°C.

  • Agonist Stimulation: Add a CB2 receptor agonist (e.g., CP 55,940 at 6 nM) and incubate for an additional 15 minutes.

  • Cell Lysis: Wash the cells with cold buffer and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • MAPK Activity Measurement: Clarify the cell lysates by centrifugation. Measure the activity of specific MAPKs (e.g., ERK1/2) in the supernatant using methods such as Western blotting with phospho-specific antibodies or kinase activity assays.

Visualizations

SR144528_Signaling_Pathway cluster_membrane Cell Membrane CB2R CB2 Receptor G_protein Gi/o Protein CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_Cascade MAPK Cascade (e.g., ERK1/2) G_protein->MAPK_Cascade Activates cAMP cAMP AC->cAMP Converts This compound This compound (Antagonist) This compound->CB2R Blocks Agonist CB2 Agonist Agonist->CB2R Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) PKA->Cellular_Response Modulates MAPK_Cascade->Cellular_Response Modulates Experimental_Workflow_Troubleshooting start Start: Unexpected Experimental Outcome check_solubility Confirm Complete Dissolution of Stock Solution start->check_solubility check_concentration Verify this compound Concentration and Dilution Series check_cells Validate CB2 Receptor Expression and Cell Health check_concentration->check_cells check_solubility->check_concentration check_protocol Review Incubation Times and Reagent Concentrations check_cells->check_protocol dose_response Perform Dose-Response Curve (this compound and Agonist) check_protocol->dose_response viability_assay Conduct Cell Viability Assay dose_response->viability_assay positive_control Run Positive Control (Known CB2 Antagonist) viability_assay->positive_control end Resolution positive_control->end

References

SR144528 Technical Support Center for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing SR144528 in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective inverse agonist for the cannabinoid CB2 receptor.[1] It exhibits a high affinity for the CB2 receptor (Ki of 0.6 nM) and over 700-fold selectivity for CB2 over the CB1 receptor (Ki of 400 nM).[1][2][3] As an inverse agonist, this compound can inhibit the basal activity of constitutively active CB2 receptors.[4][5] Its mechanism of action involves the modulation of intracellular signaling pathways, such as inhibiting the forskolin-stimulated adenylyl cyclase activity and blocking mitogen-activated protein kinase (MAPK) activity induced by CB2 agonists.[2][3]

Q2: What are the recommended vehicles for in vivo administration of this compound?

The choice of vehicle is critical for the successful in vivo delivery of this compound due to its lipophilic nature. A commonly used vehicle formulation consists of a mixture of a solubilizing agent and an oil-based carrier. One recommended protocol involves dissolving this compound in 10% Dimethyl Sulfoxide (DMSO) and 90% Corn Oil.[6] Another described vehicle for oral administration consists of a few drops of Tween 80 with DMSO (final concentration 2%) diluted in distilled water.[3] For some in vivo experiments, a formulation of ethanol, Emulphor, and water in a 1:1:18 ratio has also been used.[7]

Q3: What are typical dosage ranges for this compound in animal models?

The effective dose of this compound can vary depending on the animal model, administration route, and the specific research question. Published studies have reported a range of effective doses. For example, an oral administration of 0.35 mg/kg was shown to be the ED50 for displacing [3H]-CP 55,940 binding in mouse spleen membranes.[2][3] In other studies, doses of 0.1 mg/kg have been used to investigate its effects on mu-opioid receptor expression.[8][9] Higher doses, up to 10 mg/kg orally, have been administered in mice without affecting the binding of [3H]-CP 55,940 to brain CB1 receptors.[6]

Q4: How should this compound be stored?

For long-term stability, this compound stock solutions should be stored at low temperatures. It is recommended to store stock solutions at -20°C for up to one year or at -80°C for up to two years.[6]

Troubleshooting Guide

Issue 1: Precipitation of this compound in the vehicle during preparation or administration.

  • Possible Cause: this compound has poor aqueous solubility. The chosen vehicle may not be adequate to maintain the compound in solution, especially at higher concentrations.

  • Solution:

    • Ensure proper vehicle composition: Use a well-established vehicle formulation such as 10% DMSO in 90% corn oil.[6] The initial stock solution should be prepared in a suitable organic solvent like DMSO or DMF before further dilution.

    • Sonication and warming: Gentle warming and sonication can aid in the dissolution of the compound in the vehicle. However, be cautious with temperature to avoid degradation.

    • Fresh preparation: Prepare the dosing solution fresh on the day of the experiment to minimize the risk of precipitation over time.[6]

    • Check for solubility limits: Be aware of the solubility limits of this compound in different solvents.

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Off-target effects. While this compound is highly selective for the CB2 receptor, off-target effects can occur, especially at high concentrations. It has been shown to inhibit sterol O-acyltransferase (SOAT) independently of its action on CB2 receptors.[1]

  • Solution 1:

    • Dose-response studies: Conduct thorough dose-response studies to determine the lowest effective dose that elicits the desired CB2-mediated effect.

    • Control experiments: Include appropriate control groups, such as wild-type versus CB2 knockout animals, to confirm that the observed effects are indeed CB2-dependent.[10]

  • Possible Cause 2: Inverse agonist properties. this compound is an inverse agonist, meaning it can inhibit the basal activity of the CB2 receptor.[4][5] This can lead to effects even in the absence of a CB2 agonist.

  • Solution 2:

    • Careful interpretation: Be mindful of the inverse agonist properties when interpreting data. The effects of this compound alone may not simply be a "blockade" of an agonist's effect but an active signaling event.

    • Baseline measurements: Establish clear baseline measurements in vehicle-treated animals to accurately assess the impact of this compound.

  • Possible Cause 3: Interaction with other receptors. Studies have shown that this compound can influence the expression and signaling of other receptors, such as the mu-opioid receptor.[8][9]

  • Solution 3:

    • Literature review: Thoroughly review the literature for potential interactions between the CB2 receptor and other signaling systems relevant to your experimental model.

    • Pharmacological blockade: Consider using antagonists for other potentially involved receptors to dissect the specific contribution of CB2 signaling.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
DMF30 mg/mL
DMSO20 mg/mL
Ethanol30 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

Data sourced from Cayman Chemical.[11]

Table 2: In Vivo Administration Protocols for this compound

Animal ModelAdministration RouteVehicleDosageReference
MouseOral (p.o.)Tween 80 (2 drops) + DMSO (2%) in distilled water0.35 mg/kg (ED50)[3]
MouseIntracerebroventricular (i.c.v.)100% DMSO10 µ g/animal [6]
RatIntraperitoneal (i.p.)Not specified1 mg/kg[6]
MouseNot specifiedEthanol:Emulphor:water (1:1:18)1-20 mg/kg[7]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Mice

This protocol is based on the methodology described by Rinaldi-Carmona et al., 1998.[3]

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Vehicle Preparation: For the vehicle control, mix two drops of Tween 80 with DMSO to a final concentration of 2%, and then dilute this mixture with distilled water.

  • Dosing Solution Preparation:

    • For the this compound dosing solution, add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration.

    • Vortex the solution thoroughly to ensure a homogenous suspension.

  • Administration: Administer the solution orally to mice at a volume of 20 mL/kg.

Visualizations

SR144528_Signaling_Pathway This compound Signaling Pathway at CB2 Receptor cluster_membrane Cell Membrane CB2 CB2 Receptor Gi Gi Protein CB2->Gi Activates MAPK ↓ MAPK Activation CB2->MAPK Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP This compound This compound (Inverse Agonist) This compound->CB2 Binds and Inhibits Basal Activity Agonist CB2 Agonist (e.g., CP 55,940) Agonist->CB2 Activates Response Cellular Response cAMP->Response MAPK->Response

Caption: this compound acts as an inverse agonist at the CB2 receptor.

In_Vivo_Workflow General In Vivo Experimental Workflow for this compound cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation A Prepare this compound Stock Solution (e.g., in DMSO) C Prepare Dosing Solution (Vortex/Sonicate) A->C B Prepare Vehicle (e.g., 10% DMSO in Corn Oil) B->C E Administer this compound or Vehicle (e.g., p.o., i.p.) C->E D Animal Acclimation D->E F Behavioral/Physiological Measurements E->F G Tissue Collection (e.g., Spleen, Brainstem) E->G I Data Analysis and Interpretation F->I H Ex Vivo Analysis (e.g., Binding Assays, qPCR) G->H H->I

Caption: A typical workflow for in vivo experiments using this compound.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent/ Unexpected Results Cause1 Precipitation? Start->Cause1 Solution1 Optimize Vehicle Prepare Fresh Sonication/Warming Cause1->Solution1 Yes Cause2 Off-Target Effects? Cause1->Cause2 No End Consistent Results Solution1->End Solution2 Dose-Response Study Use CB2 KO Animals Cause2->Solution2 Yes Cause3 Inverse Agonism? Cause2->Cause3 No Solution2->End Solution3 Careful Interpretation Establish Baselines Cause3->Solution3 Yes Cause3->End No Solution3->End

Caption: A logical approach to troubleshooting inconsistent results.

References

troubleshooting SR144528 in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SR144528 in functional assays. The information is tailored for scientists in drug development and related fields to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide is designed to address specific issues that may arise during the use of this compound in functional assays.

Issue Potential Cause Recommended Action
Inconsistent or no antagonist activity observed. Poor Solubility: this compound has limited solubility in aqueous solutions.Prepare stock solutions in organic solvents like DMSO, ethanol (B145695), or DMF. For aqueous buffers, a final concentration of 0.5 mg/ml in a 1:1 ethanol:PBS (pH 7.2) solution can be achieved.[1] Ensure the final solvent concentration in the assay does not affect cell viability or the assay readout.
Degradation of the Compound: Improper storage can lead to degradation.Store this compound at -20°C for long-term stability (stable for ≥ 4 years).[1] For stock solutions, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Incorrect Assay Conditions: The experimental setup may not be optimal for detecting antagonist effects.Ensure the agonist concentration used is near its EC50 or EC80 to provide a suitable window for observing antagonism. Titrate this compound across a range of concentrations to determine its IC50.
Unexpected or off-target effects observed. High Concentration: Micromolar concentrations of this compound may lead to off-target effects.[2]Use this compound at nanomolar concentrations where it is selective for the CB2 receptor.[2] For instance, it antagonizes agonist effects in CB2-expressing cells with an EC50 of 10 nM in adenylyl cyclase assays.[3][4]
Interaction with other receptors: Although highly selective, very high concentrations might lead to interactions with other molecules.Review the literature for potential off-target interactions. This compound has been shown to inhibit sterol O-acyltransferase (SOAT) activity independently of its action on CB2 receptors.[5][6]
Difficulty in distinguishing between antagonist and inverse agonist activity. Basal Receptor Activity: The CB2 receptor can exhibit constitutive (basal) activity in some expression systems.[7][8]To test for inverse agonism, measure the effect of this compound alone on the basal activity of the signaling pathway. A decrease in basal signaling in the absence of an agonist indicates inverse agonism.[7][8]
Assay Sensitivity: The functional assay may not be sensitive enough to detect subtle changes in basal activity.Utilize a highly sensitive assay system, such as measuring cAMP levels with a sensitive detection method or using a reporter gene assay.[7]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective antagonist for the CB2 cannabinoid receptor.[3][4] It is often characterized as an inverse agonist, meaning that in addition to blocking the effects of agonists, it can also reduce the basal, or constitutive, activity of the CB2 receptor.[5][7][8]

Q2: What is the selectivity profile of this compound for CB2 over CB1 receptors?

This compound exhibits high selectivity for the CB2 receptor. Its affinity for the human CB2 receptor (Ki = 0.6 nM) is approximately 700-fold higher than for the human CB1 receptor (Ki = 400 nM).[3][4]

Q3: What are the recommended solvents and storage conditions for this compound?

This compound is soluble in organic solvents such as DMF (30 mg/ml), DMSO (20 mg/ml), and ethanol (30 mg/ml).[1] For long-term storage, it should be kept as a solid at -20°C, where it is stable for at least four years.[1] Stock solutions should be stored at -20°C or -80°C.

Q4: At what concentration should I use this compound in my functional assays?

For selective CB2 receptor antagonism, nanomolar concentrations are recommended. For example, in adenylyl cyclase assays using cells expressing the human CB2 receptor, this compound antagonizes the effect of the agonist CP 55,940 with an EC50 of 10 nM.[3][4] Using concentrations in the micromolar range may lead to off-target effects.[2]

Q5: How can I determine if this compound is acting as an inverse agonist in my assay system?

To demonstrate inverse agonism, you need to measure the effect of this compound on the basal activity of your signaling pathway in the absence of any agonist. If the CB2 receptor in your cell system has constitutive activity, this compound will decrease this basal signaling.[7][8] For example, it can increase cAMP levels in cells where the CB2 receptor is constitutively active and coupled to Gi/o proteins.[8]

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound from various studies.

Table 1: Binding Affinity (Ki) of this compound

ReceptorSpeciesCell Line/TissueRadioligandKi (nM)Reference
CB2HumanCHO cells[3H]CP 55,9400.6[3][4]
CB2RatSpleen[3H]CP 55,9400.6[3][4]
CB1HumanCHO cells[3H]CP 55,940400[3][4]
CB1RatBrain[3H]CP 55,940400[3][4]

Table 2: Functional Potency (IC50/EC50) of this compound

AssayCell LineAgonistPotency (nM)EffectReference
Adenylyl Cyclase InhibitionCHO-hCB2CP 55,940EC50 = 10Antagonism[3][4]
MAPK ActivationCHO-hCB2CP 55,940IC50 = 39Antagonism[3][4]
B-cell ActivationHuman Tonsillar B-cellsCP 55,940IC50 = 20Antagonism[3][4]
GTPγS BindingCB2-expressing cellsCP 55,940KB = 6.34Antagonism[9]

Experimental Protocols

1. Adenylyl Cyclase Assay

This protocol is adapted from studies investigating the antagonism of agonist-induced adenylyl cyclase inhibition by this compound.[3][6]

  • Cell Culture: CHO cells stably expressing the human CB2 receptor are cultured to 80-90% confluency.

  • Cell Preparation: Cells are washed with phosphate-buffered saline (PBS) and incubated for 15 minutes at 37°C in PBS.

  • Treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) or vehicle for 15 minutes.

  • Stimulation: Forskolin (e.g., 3 µM final concentration) and a CB2 agonist (e.g., CP 55,940 at its EC80) are added, and cells are incubated for another 20 minutes at 37°C.

  • Lysis: The reaction is terminated by aspirating the medium and adding ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8, 4 mM EDTA).

  • cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is used to calculate its EC50 value.

2. Radioligand Binding Assay

This protocol is a general guide based on methods described for determining the binding affinity of this compound.[3]

  • Membrane Preparation: Membranes from cells expressing the CB2 receptor or from tissues (e.g., spleen) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable binding buffer is used (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid agonist (e.g., 0.2 nM [³H]-CP 55,940) and increasing concentrations of this compound.

  • Equilibrium: The incubation is carried out at 30°C for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.

  • Washing: Filters are washed with ice-cold assay buffer.

  • Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist. Specific binding is calculated, and the data are analyzed using non-linear regression to determine the Ki of this compound.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Start Experiment with this compound Problem Unexpected or Inconsistent Results? Start->Problem CheckSolubility Verify Solubility and Compound Integrity Problem->CheckSolubility Yes Solution Implement Corrective Actions Problem->Solution No CheckConcentration Review this compound Concentration CheckSolubility->CheckConcentration CheckAssay Examine Assay Conditions CheckConcentration->CheckAssay CheckBasal Assess Basal Receptor Activity CheckAssay->CheckBasal CheckBasal->Solution G cluster_1 CB2 Receptor Signaling & this compound Action Agonist CB2 Agonist (e.g., CP 55,940) CB2 CB2 Receptor Agonist->CB2 Activates This compound This compound This compound->CB2 Blocks (Antagonist) & Reduces Basal Activity (Inverse Agonist) G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK ↑ MAPK G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Produces

References

Technical Support Center: Interpreting SR144528 Inverse Agonism in Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SR144528 in their experiments. The information is tailored for scientists and drug development professionals to help interpret data related to its inverse agonist properties at the cannabinoid receptor 2 (CB2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective antagonist for the CB2 receptor.[1][2] It exhibits a high affinity for the CB2 receptor with a Ki of approximately 0.6 nM, while having a much lower affinity for the CB1 receptor (Ki of 400 nM), making it over 700 times more selective for CB2.[1][2][3] Beyond its role as a competitive antagonist that blocks the effects of CB2 agonists, this compound also acts as an inverse agonist.[2][4] This means that in systems where the CB2 receptor exhibits constitutive (basal) activity in the absence of an agonist, this compound can reduce this basal signaling, producing an effect opposite to that of an agonist.[4][5][6]

Q2: What is the difference between a neutral antagonist and an inverse agonist?

A neutral antagonist binds to a receptor and blocks the binding of agonists, thereby preventing a response, but has no effect on the receptor's basal activity.[6] In contrast, an inverse agonist also blocks agonist binding but additionally reduces the constitutive or spontaneous activity of the receptor.[6][7] This "negative efficacy" is only observable in systems where the receptor is active without an agonist.[6]

Q3: In what experimental systems has the inverse agonism of this compound been demonstrated?

The inverse agonist properties of this compound have been primarily demonstrated in cell lines engineered to overexpress the CB2 receptor, such as Chinese Hamster Ovary (CHO) cells.[4][5] These systems often exhibit high levels of constitutive CB2 receptor activity, making them ideal for observing the effects of inverse agonists.[4][5]

Q4: What are the potential off-target effects of this compound?

While highly selective for the CB2 receptor, this compound can exhibit off-target effects, particularly at higher concentrations. It has been reported to inhibit sterol O-acyltransferase (ACAT) with an IC50 of 3.6 µM.[2][8] Additionally, at micromolar concentrations, this compound has been shown to have anti-inflammatory effects in microglia that are independent of the CB2 receptor.[9] Therefore, it is crucial to use the lowest effective concentration of this compound and include appropriate controls to verify that the observed effects are mediated by the CB2 receptor.

Troubleshooting Guides

Issue 1: Unexpected Increase in cAMP Levels with this compound Treatment

Symptom: You are treating your CB2-expressing cells with this compound and observing an increase in cyclic AMP (cAMP) levels, which is contrary to the expected effect of a CB2 agonist.

Possible Cause: This is a classic indicator of inverse agonism. The CB2 receptor is a Gi/o-coupled receptor, and its activation by an agonist typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[10] If your cell line has a high level of constitutive CB2 receptor activity, this basal activity will suppress adenylyl cyclase. By applying this compound, you are inhibiting this constitutive activity, which in turn removes the inhibition on adenylyl cyclase, leading to an increase in cAMP production.[4][11]

Troubleshooting Steps:

  • Confirm Constitutive Activity: To confirm that your system has constitutive CB2 activity, compare the basal cAMP levels in your CB2-expressing cells to a parental cell line that does not express the receptor. Lower basal cAMP in the CB2-expressing line suggests constitutive activity.[12]

  • Pertussis Toxin Control: Pre-treat your cells with pertussis toxin, which uncouples Gi/o proteins from the receptor. If the effect of this compound on cAMP is abolished, it confirms the involvement of Gi/o-mediated constitutive activity.[4][11]

  • Concentration-Response Curve: Perform a concentration-response curve for this compound. The increase in cAMP should be dose-dependent.

Issue 2: this compound Fails to Antagonize the Effect of a CB2 Agonist

Symptom: You are co-administering this compound with a known CB2 agonist (e.g., CP 55,940) but are not observing a blockade of the agonist's effect.

Possible Causes:

  • Inappropriate Concentrations: The concentration of this compound may be too low, or the concentration of the agonist may be too high, leading to insurmountable antagonism.

  • Experimental Conditions: Factors such as incubation time and temperature can influence ligand binding and receptor signaling.

  • Agonist Specificity: The "agonist" you are using may have off-target effects that are not mediated by the CB2 receptor.

Troubleshooting Steps:

  • Optimize Concentrations: Perform a matrix of concentrations for both the agonist and this compound to determine the optimal concentrations for observing antagonism. A Schild analysis can be performed to determine the potency of this compound as an antagonist.

  • Verify Agonist Specificity: Ensure the effects of your agonist are indeed mediated by the CB2 receptor. This can be done by testing the agonist in a cell line that does not express the CB2 receptor.

  • Review Protocol: Ensure your experimental protocol (incubation times, temperature, buffer conditions) is consistent with established methods for studying CB2 receptor function.

Issue 3: Inconsistent Results Between Different Functional Assays

Symptom: You observe that this compound behaves as an inverse agonist in a cAMP assay but appears to be a neutral antagonist in a different assay, such as a MAPK activation assay.

Possible Cause: This phenomenon is known as "functional selectivity" or "biased signaling." A ligand can stabilize different receptor conformations, leading to preferential activation of certain downstream signaling pathways over others. This compound has been shown to be a potent inverse agonist for cAMP signaling but may be less effective at modulating other pathways like GIRK and pERK.[13]

Troubleshooting Steps:

  • Acknowledge Functional Selectivity: Recognize that the classification of a ligand as an inverse agonist or neutral antagonist can be context-dependent and assay-dependent.

  • Profile Multiple Pathways: To get a complete picture of this compound's effects in your system, it is advisable to measure its impact on multiple downstream signaling pathways (e.g., cAMP, MAPK, β-arrestin recruitment).

  • Compare to Known Agonists: Characterize the signaling profile of known CB2 agonists in your system to establish a baseline for comparison.

Quantitative Data Summary

ParameterValueReceptor/SystemReference
Binding Affinity (Ki)
This compound0.6 nMHuman CB2[1][2][3]
400 nMHuman CB1[1][2][3]
Functional Antagonism (IC50/EC50)
vs. CP 55,940 (Adenylyl Cyclase)10 nMCHO-hCB2 cells[1][3]
vs. CP 55,940 (MAPK Activity)39 nMCHO-hCB2 cells[1][3]
vs. CP 55,940 (B-cell Activation)20 nMHuman Tonsillar B-cells[1][3]
In Vivo Displacement (ED50)
[3H]-CP 55,940 Binding0.35 mg/kg (p.o.)Mouse Spleen[1][3]

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure based on methodologies described in the literature for determining the binding affinity of this compound.[3]

  • Membrane Preparation: Homogenize tissues or cells expressing the CB2 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in the binding buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled cannabinoid agonist (e.g., [3H]-CP 55,940 at ~0.2 nM), and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at 30°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled agonist. Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated.

cAMP Accumulation Assay

This protocol outlines the steps to measure the effect of this compound on adenylyl cyclase activity.[8][14]

  • Cell Culture: Plate CHO cells stably expressing the human CB2 receptor in a suitable multi-well plate and grow to near confluency.

  • Pre-incubation: Wash the cells with a serum-free medium or buffer (e.g., PBS) and pre-incubate with varying concentrations of this compound for a short period (e.g., 15 minutes) at 37°C. To test for antagonism, co-incubate with a CB2 agonist.

  • Stimulation: Add a known activator of adenylyl cyclase, such as forskolin (B1673556) (e.g., 3 µM), to all wells except the basal control.

  • Incubation: Incubate the cells for an additional 20-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Normalize the data to the forskolin-only control. For inverse agonism, plot the percentage increase in cAMP over the forskolin response against the log concentration of this compound. For antagonism, plot the percentage inhibition of the agonist's effect.

Visualizations

G This compound Signaling Pathway cluster_membrane Cell Membrane CB2R_inactive CB2R (Inactive) CB2R_active CB2R* (Constitutively Active) CB2R_active->CB2R_inactive Inactivation G_protein Gi/o Protein CB2R_active->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits This compound This compound (Inverse Agonist) This compound->CB2R_active Binds and Stabilizes Inactive State ATP ATP ATP->AC

Caption: Inverse agonism of this compound at the CB2 receptor.

G Troubleshooting Logic: High cAMP with this compound start Symptom: Increased cAMP with this compound q1 Is there constitutive CB2 receptor activity? start->q1 a1_yes Yes q1->a1_yes Check a1_no No q1->a1_no Check test1 Test: Compare basal cAMP to parental cell line. q1->test1 test2 Test: Use Pertussis Toxin to uncouple Gi/o. q1->test2 conclusion1 Observation is consistent with inverse agonism. a1_yes->conclusion1 conclusion2 Investigate other causes (e.g., off-target effects, experimental artifact). a1_no->conclusion2

Caption: Troubleshooting flowchart for unexpected cAMP increase.

G Experimental Workflow: cAMP Assay step1 1. Plate CB2-expressing cells step2 2. Pre-incubate with this compound step1->step2 step3 3. Stimulate with Forskolin step2->step3 step4 4. Incubate step3->step4 step5 5. Lyse cells and measure cAMP step4->step5 step6 6. Analyze data step5->step6

Caption: Workflow for a cAMP accumulation assay.

References

minimizing non-specific binding of SR144528

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SR144528, with a specific focus on minimizing non-specific binding in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective inverse agonist of the cannabinoid receptor 2 (CB2).[1][2][3] It exhibits high affinity for the CB2 receptor, with a Ki value of approximately 0.6 nM.[1][3][4] Its selectivity for CB2 over the CB1 receptor is significant, with an affinity for CB1 being about 700-fold lower (Ki of ~400 nM).[1][3] As an inverse agonist, this compound can inhibit the constitutive activity of the CB2 receptor, in addition to blocking the effects of CB2 agonists.[5][6]

Q2: What are the known off-target effects of this compound?

While highly selective for the CB2 receptor at nanomolar concentrations, this compound can exhibit off-target effects at micromolar concentrations.[1] Documented off-target activities include the inhibition of sterol O-acyltransferase (ACAT) with an IC50 of 3.6 µM, and interactions with the adenosine (B11128) A3 receptor and phosphodiesterase 5.[1][5] The high lipophilicity of this compound (clogP value of 9.2) may also contribute to non-specific binding at higher concentrations.[7]

Q3: How should this compound be stored and handled?

For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions should be prepared in a suitable solvent like DMSO and can be stored at -20°C for up to one year or at -80°C for up to two years.[5] For in vivo experiments, it is advisable to prepare fresh working solutions daily.[5]

Troubleshooting Guide: Minimizing Non-Specific Binding

High non-specific binding (NSB) can significantly impact the accuracy and reproducibility of experiments involving this compound. This guide provides a systematic approach to troubleshoot and minimize NSB.

Problem: High non-specific binding observed in a radioligand binding assay.

High non-specific binding is often defined as more than 10-20% of the total binding.[6] If NSB exceeds 50% of the total binding, the quality of the data is compromised.[8]

Step 1: Verify the Definition of Non-Specific Binding

  • Question: How is non-specific binding being determined in your assay?

  • Answer: Non-specific binding should be determined by measuring the binding of the radiolabeled ligand in the presence of a saturating concentration of an unlabeled competitor that binds to the same receptor.[6] For assays with radiolabeled this compound, a high concentration of unlabeled this compound or another high-affinity CB2 ligand like CP 55,940 (typically 100- to 1000-fold higher than its Kd) should be used.[4][8]

Step 2: Optimize this compound and Receptor Concentrations

  • Question: What concentrations of this compound and receptor preparation are you using?

  • Answer: High concentrations of either the radioligand or the receptor preparation can lead to increased NSB.

    • This compound Concentration: Use the lowest feasible concentration of radiolabeled this compound, ideally at or below its Kd value, to maintain a high proportion of specific binding.[8]

    • Receptor Concentration: Titrate the amount of membrane or cell preparation to find the optimal concentration that yields a robust specific binding signal without excessive NSB. A typical starting range for membrane protein is 10-30 µg per well.[4]

Step 3: Evaluate and Modify Assay Buffer Composition

  • Question: What is the composition of your assay buffer?

  • Answer: The components of the assay buffer can significantly influence non-specific interactions.

    • Blocking Agents: The inclusion of a blocking agent like Bovine Serum Albumin (BSA) at concentrations around 0.1-0.5% can help to saturate non-specific binding sites on the assay tubes, filters, and membranes.[9]

    • Detergents: Low concentrations of mild, non-ionic detergents such as Tween-20 or Triton X-100 can disrupt hydrophobic interactions that contribute to NSB.

    • Ionic Strength: Adjusting the salt concentration of the buffer can modulate electrostatic interactions.

    • Buffer Type: Different buffer systems can influence ligand binding. While Tris-HCl is common, some studies suggest that phosphate (B84403) buffers may reduce non-specific binding for certain receptor systems.[10]

Step 4: Optimize Incubation and Washing Steps

  • Question: What are your incubation and washing parameters?

  • Answer: Inadequate timing and washing can lead to high background.

    • Incubation Time: While equilibrium must be reached for specific binding, excessively long incubation times can increase NSB. Determine the optimal incubation time through kinetic experiments. A typical incubation time for this compound binding assays is 60 minutes at 30°C.[4]

    • Washing: Rapid and efficient washing with ice-cold wash buffer is crucial to remove unbound radioligand. Increase the number and volume of washes if NSB is high. The wash buffer should ideally contain the same components as the assay buffer to maintain the integrity of specific binding.

Quantitative Data Summary

Table 1: Binding Affinity and Selectivity of this compound

ReceptorSpeciesPreparationLigandKi (nM)Selectivity (fold)Reference
CB2HumanCHO Cells[3H]-CP 55,9400.6~700 vs. hCB1[3]
CB2RatSpleen[3H]-CP 55,9400.6-[3]
CB1HumanCHO Cells[3H]-CP 55,940400-[3]
CB1RatBrain[3H]-CP 55,940400-[3]

Table 2: Off-Target Activity of this compound

Off-TargetAssayIC50 / Ki (µM)Reference
Acyl-CoA:cholesterol acyltransferase (ACAT)Inhibition of ACAT activity3.6[5]
Adenosine A3 ReceptorLigand Profiling>10 (low affinity)[1][7]
Phosphodiesterase 5 (PDE5)Ligand Profiling>10 (low affinity)[1]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for this compound

This protocol is adapted from Rinaldi-Carmona et al. (1998).[2][3]

  • Membrane Preparation: Prepare membranes from cells expressing the CB2 receptor (e.g., CHO-hCB2 cells) or from tissues with high CB2 expression (e.g., spleen).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation:

    • In a 96-well plate, add 10-30 µg of membrane protein per well.

    • For total binding, add radiolabeled this compound at a concentration at or below its Kd.

    • For non-specific binding, pre-incubate the membranes with a high concentration (e.g., 1 µM) of unlabeled CP 55,940 for 15-20 minutes before adding the radiolabeled this compound.

    • Incubate for 60 minutes at 30°C.

  • Filtration:

    • Rapidly filter the incubation mixture through GF/C filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 5 ml of ice-cold assay buffer containing 0.25% BSA.

  • Quantification:

    • Place the filters in scintillation vials with a suitable scintillant.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

Protocol 2: cAMP Functional Assay

This protocol is based on methods described for functional characterization of this compound.[5]

  • Cell Culture: Culture CHO cells stably expressing the human CB2 receptor.

  • Assay:

    • Wash cells with PBS and incubate for 15 minutes at 37°C in PBS.

    • Add this compound at various concentrations (e.g., 3x10-9 to 10-5 M) and incubate for another 15 minutes.

    • Add a CB2 agonist (e.g., CP 55,940) and forskolin (B1673556) (to stimulate adenylyl cyclase) and incubate for 20 minutes at 37°C.

  • Lysis and Quantification:

    • Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8, 4 mM EDTA).

    • Determine the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., RIA or HTRF).

  • Data Analysis:

    • Plot the cAMP concentration against the concentration of this compound to determine its effect on agonist-induced changes in cAMP levels.

Visualizations

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2R CB2 Receptor G_protein Gi/o Protein CB2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Cascade G_protein->MAPK Activation cAMP cAMP AC->cAMP Production Transcription Gene Transcription (e.g., krox24) MAPK->Transcription This compound This compound (Inverse Agonist) This compound->CB2R Blocks constitutive and agonist activity Agonist CB2 Agonist (e.g., CP 55,940) Agonist->CB2R Activates

Caption: Simplified signaling pathway of the CB2 receptor and the action of this compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup prep_membranes Prepare CB2-expressing membranes/cells total_binding Total Binding: Membranes + Radioligand prep_membranes->total_binding nsb Non-Specific Binding: Membranes + Unlabeled Ligand + Radioligand prep_membranes->nsb prep_radioligand Prepare radiolabeled This compound prep_radioligand->total_binding prep_radioligand->nsb prep_buffers Prepare assay and wash buffers filtration Rapid Filtration and Washing prep_buffers->filtration incubation Incubate at 30°C for 60 min total_binding->incubation nsb->incubation incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: Specific Binding = Total - NSB counting->analysis

Caption: General workflow for a radioligand binding assay with this compound.

Troubleshooting_Tree start High Non-Specific Binding (NSB) Observed q1 Is NSB > 20% of Total? start->q1 a1_yes Proceed with Troubleshooting q1->a1_yes Yes a1_no Acceptable NSB. Continue Experiment. q1->a1_no No q2 Check NSB Definition: Using saturating unlabeled ligand? a1_yes->q2 a2_yes Optimize Concentrations q2->a2_yes Yes a2_no Correct NSB Definition: Use 100-1000x Kd of unlabeled competitor q2->a2_no No q3 Optimize Concentrations: Lower radioligand and/or receptor concentration? a2_yes->q3 a3_yes Modify Buffer q3->a3_yes Yes a3_no Titrate concentrations to find optimal window q3->a3_no No q4 Modify Buffer: Add BSA or detergent? Adjust ionic strength? a3_yes->q4 a4_yes Optimize Incubation/Wash q4->a4_yes Yes a4_no Test different buffer formulations q4->a4_no No q5 Optimize Incubation/Wash: Shorter incubation? More washes? a4_yes->q5 a5_yes Problem Solved q5->a5_yes Yes a5_no Re-evaluate all parameters. Consider alternative assay formats. q5->a5_no No

Caption: Decision tree for troubleshooting high non-specific binding of this compound.

References

SR144528 lot-to-lot variability and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SR144528, a potent and selective cannabinoid receptor 2 (CB2) inverse agonist. This resource includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on lot-to-lot variability and quality control.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that acts as a potent and highly selective inverse agonist for the cannabinoid receptor 2 (CB2).[1][2] An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of the CB2 receptor, which exhibits constitutive (basal) activity, this compound reduces this activity.[3][4] It displays high affinity for the CB2 receptor (Ki of approximately 0.6 nM) and has over 700-fold selectivity for CB2 over the CB1 receptor.[1][2] Its primary mechanism involves the modulation of downstream signaling pathways, including the inhibition of adenylyl cyclase and mitogen-activated protein kinase (MAPK) activity.[1][5]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for the CB2 receptor, some off-target activities have been reported, particularly at higher concentrations (in the micromolar range).[6] These include potential interactions with the adenosine (B11128) A3 receptor (A3AR), phosphodiesterase 5 (PDE5), and acyl CoA:cholesterol acyltransferase (ACAT).[6] It is crucial for researchers to consider these potential off-target effects when designing experiments and interpreting data, especially when using concentrations significantly higher than the Ki for the CB2 receptor.

Q3: How should this compound be stored and handled?

For long-term storage, this compound should be kept as a solid at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C. It is important to minimize freeze-thaw cycles to maintain the integrity of the compound. Always refer to the manufacturer's certificate of analysis (CoA) for specific storage and handling recommendations for the particular lot you are using.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results between different batches (lots) of this compound.

Lot-to-lot variability is a critical concern in research that can lead to a lack of reproducibility. This can manifest as shifts in potency, efficacy, or even unexpected biological responses.

Potential Causes and Solutions:

Potential CauseRecommended Action
Purity Differences Impurities from the synthesis process can act as antagonists, agonists, or have off-target effects. Solution: Always request and compare the Certificate of Analysis (CoA) for each lot.[1] Perform in-house quality control checks such as HPLC/UHPLC to verify purity and compare the impurity profile against previous batches.[5][6]
Identity Confirmation The compound may not be what it is stated to be, or may have degraded. Solution: Confirm the molecular weight of the compound using Mass Spectrometry (MS).[7] Techniques like Fourier Transform Infrared Spectroscopy (FTIR) can also be used to confirm the chemical identity against a reference standard.[5]
Polymorphism Different crystalline forms (polymorphs) of a solid compound can have different solubilities and dissolution rates, affecting its effective concentration in assays. Solution: While difficult to assess without specialized equipment, be aware of this possibility. Ensure complete dissolution of the compound in the appropriate solvent before use.
Solubility Issues Incomplete dissolution of this compound will lead to a lower effective concentration and variable results. Solution: this compound is highly lipophilic. Prepare stock solutions in an appropriate organic solvent such as DMSO. For aqueous assay buffers, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across experiments to avoid solvent effects. Sonication may aid in dissolution.
Issue 2: Lower than expected potency or efficacy in a CB2 receptor functional assay (e.g., cAMP assay).

Potential Causes and Solutions:

Potential CauseRecommended Action
Cell Line Issues The expression level of the CB2 receptor in your cell line may have decreased over time with repeated passaging. Solution: Regularly check the expression of the CB2 receptor in your cells using techniques like Western blot or flow cytometry. Use cells with a low passage number for your experiments.
Assay Conditions Suboptimal assay conditions can lead to a reduced signal window. Solution: Optimize reagent concentrations (e.g., forskolin (B1673556) in a cAMP assay), incubation times, and cell density. Ensure that the assay is performed within the linear range.
Compound Degradation Improper storage or handling of this compound can lead to its degradation. Solution: Store this compound as recommended (-20°C) and minimize freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment.
Incorrect Data Analysis Using an inappropriate model for data fitting can lead to inaccurate potency values. Solution: Use a suitable pharmacological model (e.g., four-parameter logistic equation) to fit your dose-response data and calculate IC50 or EC50 values.

Quality Control for this compound

To ensure the reliability and reproducibility of your experimental results, it is crucial to perform quality control checks on each new lot of this compound.

Recommended QC Tests:

ParameterAnalytical TechniquePurpose
Purity High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV and/or MS detection.[5][6]To determine the percentage purity of the compound and to identify and quantify any impurities.
Identity Mass Spectrometry (MS)[7]To confirm that the molecular weight of the compound matches that of this compound.
Identity Fourier Transform Infrared Spectroscopy (FTIR)[5]To confirm the chemical structure by comparing the infrared spectrum to a reference standard.
Biological Activity In a validated CB2 receptor functional assay (e.g., radioligand binding assay or cAMP assay).To confirm that the new lot exhibits the expected biological activity and potency compared to a previously validated batch.

Experimental Protocols

Protocol 1: CB2 Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound to the CB2 receptor using a competition binding assay with a radiolabeled cannabinoid agonist, such as [³H]-CP55,940.

Materials:

  • Membranes from cells expressing the human CB2 receptor.

  • [³H]-CP55,940 (Radioligand)

  • This compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA)

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5% BSA)

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer

    • CB2 receptor membranes

    • This compound dilution or vehicle (for total binding) or a saturating concentration of a non-radiolabeled ligand (for non-specific binding).

    • [³H]-CP55,940 at a concentration close to its Kd.

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Analyze the data using a non-linear regression analysis to determine the IC50 of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay

This protocol measures the ability of this compound to inhibit the constitutive activity of the CB2 receptor or to antagonize the effect of a CB2 agonist on adenylyl cyclase activity.

Materials:

  • CHO cells stably expressing the human CB2 receptor (CHO-hCB2).

  • Assay medium (e.g., serum-free DMEM).

  • Forskolin (an adenylyl cyclase activator).

  • This compound

  • A CB2 receptor agonist (e.g., CP55,940) - for antagonist mode.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed the CHO-hCB2 cells in a 96-well plate and culture overnight.

  • Wash the cells with assay medium.

  • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

  • For antagonist mode, add the CB2 agonist at a concentration that gives a submaximal response (e.g., EC80).

  • Add forskolin to stimulate adenylyl cyclase.

  • Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Plot the cAMP levels against the concentration of this compound and determine the IC50.

Protocol 3: MAPK (ERK1/2) Activation Assay

This protocol assesses the effect of this compound on the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.

Materials:

  • Cells expressing the CB2 receptor.

  • Serum-free medium.

  • This compound

  • A CB2 receptor agonist (e.g., CP55,940).

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Primary antibodies against phospho-ERK1/2 and total ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Culture cells to near confluency and then serum-starve them overnight.

  • Treat the cells with this compound for a specified time.

  • For antagonist studies, pre-incubate with this compound before adding a CB2 agonist.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

  • Quantify the band intensities to determine the level of ERK1/2 phosphorylation.

Visualizations

SR144528_Signaling_Pathway This compound This compound CB2R CB2 Receptor (Constitutively Active) This compound->CB2R Inverse Agonism Gi Gαi Protein CB2R->Gi Inhibits (reduces basal activity) AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase Inhibits MAPK MAPK Pathway (e.g., ERK1/2) Gi->MAPK Modulates cAMP cAMP AdenylylCyclase->cAMP Reduces production PKA PKA cAMP->PKA Activates

Caption: this compound Signaling Pathway.

QC_Workflow cluster_0 Lot-to-Lot Variability Assessment NewLot Receive New Lot of this compound CoA Review Certificate of Analysis NewLot->CoA QC_Tests Perform In-House QC Tests CoA->QC_Tests Purity Purity (HPLC/UHPLC) QC_Tests->Purity Identity Identity (MS, FTIR) QC_Tests->Identity Activity Biological Activity (Functional Assay) QC_Tests->Activity Compare Compare with Previous Lot Data Purity->Compare Identity->Compare Activity->Compare Accept Accept Lot Compare->Accept Consistent Reject Reject Lot / Contact Supplier Compare->Reject Inconsistent

Caption: Quality Control Workflow for this compound.

Troubleshooting_Logic cluster_1 Troubleshooting Inconsistent Results Problem Inconsistent Experimental Results CheckLot Is it a new lot of this compound? Problem->CheckLot CheckQC Perform QC Checks (Purity, Identity, Activity) CheckLot->CheckQC Yes CheckProtocol Review Experimental Protocol CheckLot->CheckProtocol No Resolve Problem Resolved CheckQC->Resolve ConsistentProtocol Are all conditions consistent? CheckProtocol->ConsistentProtocol InvestigateCells Investigate Cell Line Health and Receptor Expression ConsistentProtocol->InvestigateCells No ConsistentProtocol->Resolve Yes Standardize Standardize Protocol InvestigateCells->Standardize Standardize->Resolve

Caption: Troubleshooting Logic for this compound Experiments.

References

Validation & Comparative

A Comparative Guide to Selective CB2 Receptor Ligands: SR144528 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a multitude of pathologies, including inflammatory disorders, neuropathic pain, and neurodegenerative diseases. Unlike the CB1 receptor, which is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is primarily found in the periphery, particularly on immune cells. This distribution makes selective CB2 ligands attractive candidates for drug development, offering the potential for therapeutic benefits without central nervous system side effects.

This guide provides a detailed comparison of SR144528, a well-characterized selective CB2 receptor antagonist/inverse agonist, with other prominent selective CB2 receptor ligands: AM1241, JWH133, HU308, and GP1a. The comparison is based on their binding affinities, selectivity, and functional activities, supported by experimental data.

Quantitative Comparison of Ligand Properties

The following table summarizes the binding affinities (Ki) for human CB1 and CB2 receptors and the functional potencies (EC50/IC50) in cyclic AMP (cAMP) assays for the selected ligands. Lower Ki values indicate higher binding affinity, while lower EC50/IC50 values indicate greater potency in functional assays.

LigandTypeKi (hCB1, nM)Ki (hCB2, nM)Selectivity (CB1/CB2)Functional Activity (cAMP Assay)Potency (cAMP Assay, nM)
This compound Antagonist / Inverse Agonist~400 - 541.9~0.6>700-foldBlocks agonist-induced cAMP inhibition / Increases basal cAMPIC50: ~10 (antagonist) / EC50: ~26 (inverse agonist)
AM1241 Agonist~280 - 580~3.4 - 7.1~80 - 82-foldInhibits forskolin-stimulated cAMPEC50: ~190
JWH133 Agonist~677~3.4~200-foldInhibits forskolin-stimulated cAMP-
HU308 Agonist>10,000~22.7>440-foldInhibits forskolin-stimulated cAMPEC50: ~5.57
GP1a Inverse Agonist--~30-foldIncreases basal cAMPpEC50: 7.1

Note: Ki and EC50/IC50 values can vary between studies due to different experimental conditions. The values presented here are representative figures from the cited literature.

Key Signaling Pathways of the CB2 Receptor

Activation or inhibition of the CB2 receptor modulates several intracellular signaling cascades. The canonical pathway involves the Gαi subunit of the G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Non-canonical pathways involve the Gβγ subunit, which can activate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).

CB2_Signaling_Pathway cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein G-protein (αi, βγ) CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) MAPK_pathway MAPK Pathway (e.g., ERK) G_protein->MAPK_pathway Activates (βγ) cAMP cAMP AC->cAMP Converts Ligand Agonist (e.g., AM1241, JWH133, HU308) Ligand->CB2 Activates Antagonist Antagonist / Inverse Agonist (e.g., this compound, GP1a) Antagonist->CB2 Blocks/Inactivates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of inflammation, proliferation) PKA->Cellular_Response MAPK_pathway->Cellular_Response

CB2 Receptor Signaling Pathways

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test ligand for the CB2 receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare cell membranes expressing hCB2 receptor Incubate Incubate membranes, radioligand, and test ligand Membranes->Incubate Radioligand Prepare radioligand solution (e.g., [3H]-CP55,940) Radioligand->Incubate Test_Ligand Prepare serial dilutions of test ligand Test_Ligand->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Scintillation Quantify bound radioactivity using liquid scintillation counting Filter->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably or transiently expressing the human CB2 receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction.

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.

  • Incubation: In a 96-well plate, cell membranes (typically 5-20 µg of protein) are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]-CP55,940 at ~0.5-1.0 nM) and varying concentrations of the unlabeled test ligand.

  • Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled, high-affinity CB2 ligand (e.g., 10 µM WIN 55,212-2).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold assay buffer.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Forskolin-stimulated)

This assay measures the ability of a ligand to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in the CB2 receptor signaling pathway.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Seed_Cells Seed cells expressing hCB2 receptor in a 96-well plate Add_Ligand Add test ligand (agonist, antagonist, or inverse agonist) Seed_Cells->Add_Ligand Add_Forskolin Add forskolin (B1673556) to stimulate adenylyl cyclase Add_Ligand->Add_Forskolin Lyse_Cells Lyse cells to release intracellular cAMP Add_Forskolin->Lyse_Cells Detect_cAMP Quantify cAMP levels (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP Calculate_Potency Calculate EC50 (agonists) or IC50 (antagonists/inverse agonists) Detect_cAMP->Calculate_Potency

cAMP Functional Assay Workflow

Detailed Methodology:

  • Cell Culture: Cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293) are cultured to an appropriate confluency and then seeded into 96-well plates.

  • Pre-incubation (for antagonists/inverse agonists): For testing antagonists or inverse agonists, cells are pre-incubated with the test compound for a defined period (e.g., 15-30 minutes) before the addition of an agonist.

  • Stimulation:

    • Agonist testing: Cells are incubated with varying concentrations of the test agonist in the presence of a fixed concentration of forskolin (an adenylyl cyclase activator, typically 1-10 µM). Forskolin elevates basal cAMP levels, allowing for the measurement of inhibition by a Gαi-coupled receptor agonist.

    • Antagonist testing: After pre-incubation with the antagonist, a fixed concentration of a known CB2 agonist (e.g., CP55,940 at its EC80) and forskolin are added.

    • Inverse agonist testing: Cells are incubated with varying concentrations of the test inverse agonist in the presence of forskolin.

  • Lysis: The incubation is stopped, and the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or LANCE cAMP assays.

  • Data Analysis:

    • For agonists, the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels (EC50) is calculated.

    • For antagonists, the concentration that inhibits 50% of the response to the agonist (IC50) is determined.

    • For inverse agonists, the concentration that produces 50% of the maximal increase in basal cAMP levels (EC50) is calculated.

This comparative guide provides a foundational understanding of this compound in the context of other selective CB2 receptor ligands. The provided data and protocols can assist researchers in selecting the appropriate tools for their studies and in the development of novel therapeutics targeting the CB2 receptor.

Validating the Effects of SR144528: A Comparative Guide Using CB2 Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective CB2 receptor inverse agonist, SR144528, with other alternatives, supported by experimental data validating its effects through the use of CB2 knockout (KO) mice. The data presented herein is crucial for researchers investigating the physiological roles of the CB2 receptor and for professionals in drug development targeting this receptor for therapeutic purposes.

Introduction to this compound

This compound is a highly potent and selective antagonist of the cannabinoid CB2 receptor.[1][2] It exhibits a high affinity for the CB2 receptor, with a Ki value of approximately 0.6 nM, and displays over 700-fold selectivity for the CB2 receptor over the CB1 receptor.[1][2][3] Functionally, this compound acts as an inverse agonist, meaning that in addition to blocking the effects of CB2 agonists, it can also reduce the basal activity of constitutively active CB2 receptors.[4][5][6] This property makes it a valuable tool for elucidating the endogenous functions of the CB2 receptor system. The use of CB2 knockout mice is the gold standard for confirming that the observed in vitro and in vivo effects of this compound are indeed mediated by the CB2 receptor.

Comparative Analysis of CB2 Receptor Antagonists

The following tables summarize the quantitative data comparing this compound with another widely used CB2 receptor antagonist/inverse agonist, AM630.

Table 1: Comparison of Binding Affinities (Ki) and Functional Potencies (EC50/IC50)

CompoundReceptorBinding Affinity (Ki)Functional AssayPotency (EC50/IC50)Reference
This compound Human CB20.6 nM[35S]GTPγS Inhibition10.4 nM[7]
Human CB1~400 nMAdenylyl Cyclase (antagonism)10 nM[1][2]
MAPK (antagonism)39 nM[3]
AM630 Human CB2~10-30 nM[35S]GTPγS Inhibition76.6 nM[7]
Human CB1~1.65 µMAdenylyl Cyclase (antagonism)-[7]

Table 2: In Vivo Effects and Validation in CB2 KO Mice

CompoundIn Vivo ModelObserved Effect in Wild-Type MiceEffect in CB2 KO MiceReference
This compound Cocaine Self-AdministrationBlocks the effects of CB2 agonistsNo effect[8][9]
Mu-opioid receptor signalingDecreases MOR expression and activationNo significant change[10][11]
AM630 Cocaine-induced locomotionBlocks the effects of CB2 agonistsNo effect[8][9]
Fear MemoryNo significant effect on contextual or cued fear memory-[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Radioligand Displacement Binding Assay

This assay determines the binding affinity of a compound for the CB2 receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

  • Membrane Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. The final membrane pellet is resuspended in an assay buffer.

  • Assay Protocol:

    • In a 96-well plate, add a constant concentration of a radiolabeled CB2 receptor agonist (e.g., [3H]CP55940) to each well.

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound or AM630).

    • Add the cell membrane preparation to each well.

    • Incubate the plate at 30°C for 60-90 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This assay measures the ability of a compound to modulate G-protein activation by the CB2 receptor.

  • Membrane Preparation: Prepare cell membranes from CB2-expressing cells as described in the binding assay protocol.

  • Assay Protocol:

    • In a 96-well plate, add the cell membrane preparation.

    • Add GDP to a final concentration of 10-30 µM.

    • Add increasing concentrations of the test compound (this compound or AM630). For antagonist testing, a fixed concentration of a CB2 agonist is also added.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction and separate bound from free [35S]GTPγS using filtration.

    • Measure the radioactivity on the filters.

  • Data Analysis: The data are analyzed to determine the EC50 (for agonists/inverse agonists) or IC50 (for antagonists) values.

In Vivo Administration in Mice

This protocol outlines the general procedure for administering this compound to mice to study its in vivo effects.

  • Animals: Use wild-type and CB2 knockout mice on the same genetic background (e.g., C57BL/6J).

  • Drug Preparation: this compound is typically dissolved in a vehicle consisting of a mixture of ethanol, emulphor (B1232225) (or Tween 80), and saline (e.g., 1:1:18 ratio). The solution should be freshly prepared before each experiment.

  • Administration: Administer this compound via intraperitoneal (i.p.) injection at a volume of approximately 10 ml/kg body weight. Doses can range from 0.1 to 20 mg/kg depending on the study.[10][12]

  • Experimental Procedure: Behavioral or physiological assessments are conducted at a specified time after drug administration (e.g., 30-60 minutes).

Mandatory Visualizations

Signaling Pathway of this compound at the CB2 Receptor

SR144528_Signaling cluster_membrane Cell Membrane CB2R CB2 Receptor G_protein Gi/o Protein CB2R->G_protein Basal Activity AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces This compound This compound (Inverse Agonist) This compound->CB2R Binds and Inactivates Agonist CB2 Agonist (e.g., CP55940) Agonist->CB2R Binds and Activates

Caption: this compound acts as an inverse agonist at the CB2 receptor.

Experimental Workflow for Validating this compound Effects

Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Binding Radioligand Binding Assay (Determine Ki) Treatment Administer this compound Binding->Treatment Signaling Functional Assays (cAMP, GTPγS, MAPK) (Determine EC50/IC50) Signaling->Treatment WT_mice Wild-Type Mice Observation Observe Phenotype (e.g., behavior, physiology) WT_mice->Observation Effect observed KO_mice CB2 Knockout Mice KO_mice->Observation Effect absent Conclusion_neg Conclusion: Effect is off-target KO_mice->Conclusion_neg Effect still present Treatment->WT_mice Treatment->KO_mice Conclusion Conclusion: Effect is CB2-dependent Observation->Conclusion Hypothesis Hypothesis: This compound effect is mediated by CB2 Hypothesis->Binding Hypothesis->Signaling

Caption: Workflow for validating this compound's CB2-mediated effects.

References

A Comparative Analysis of SR144528 and Rimonabant (SR141716A) for Cannabinoid Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key cannabinoid receptor antagonists: SR144528 and rimonabant (B1662492) (also known as SR141716A). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of the performance and characteristics of these compounds based on available experimental data.

Overview

This compound and rimonabant are both synthetic ligands that interact with the endocannabinoid system, a crucial signaling network involved in regulating a wide array of physiological processes. However, their primary targets and, consequently, their pharmacological effects, differ significantly. Rimonabant is a well-characterized antagonist/inverse agonist of the cannabinoid receptor type 1 (CB1), which is predominantly expressed in the central nervous system and is associated with the psychoactive effects of cannabinoids.[1][2] In contrast, this compound is a potent and selective antagonist/inverse agonist of the cannabinoid receptor type 2 (CB2), primarily found in the peripheral nervous system and on immune cells.[3][4][5] This differential receptor selectivity forms the basis of their distinct therapeutic potentials and research applications.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters of this compound and rimonabant from various in vitro assays, providing a direct comparison of their binding affinities and functional potencies.

Table 1: Receptor Binding Affinity (Ki)
CompoundReceptorKi (nM)Species/Cell LineReference
This compound Human CB20.6CHO Cells[3][4][5][6]
Rat Spleen CB20.6-[3][4]
Human CB1400CHO Cells[3][4]
Rat Brain CB1437-[6]
Rimonabant Human CB11.8 - 45Various[7][8][9][10]
Human CB2514 - >1000Various[8]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (IC50/EC50)
CompoundAssayReceptorIC50/EC50 (nM)EffectReference
This compound Adenylyl CyclaseHuman CB2EC50 = 10Antagonist[4][5]
MAPK ActivationHuman CB2IC50 = 39Antagonist[4][5]
B-cell ActivationHumanIC50 = 20Antagonist[4]
Rimonabant GTPγS BindingHuman CB1-Inverse Agonist[2]
Adenylyl CyclaseHuman CB1-Inverse Agonist
Food Intake (in vivo)--Reduction[8]

IC50 represents the concentration of an inhibitor where the response is reduced by half. EC50 is the concentration of a drug that gives a half-maximal response.

Signaling Pathways

The interaction of this compound and rimonabant with their respective receptors modulates distinct downstream signaling cascades.

Rimonabant and the CB1 Receptor Signaling Pathway

Rimonabant, by acting as an antagonist/inverse agonist at the CB1 receptor, blocks the canonical signaling pathway initiated by endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG). CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Upon activation, they inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and modulate ion channels, such as inhibiting N-type calcium channels and activating inwardly rectifying potassium channels.[11] Rimonabant's blockade of this pathway has been linked to its effects on appetite and metabolism.

G cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx K_channel K+ Channel K_efflux K+ Efflux K_channel->K_efflux Rimonabant Rimonabant Rimonabant->CB1 Blocks Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1 Activates G_protein->AC Inhibits G_protein->Ca_channel Inhibits G_protein->K_channel Activates ATP ATP ATP->AC

CB1 Receptor Signaling Blockade by Rimonabant
This compound and the CB2 Receptor Signaling Pathway

This compound selectively targets the CB2 receptor, which is also a Gi/o-coupled GPCR. Activation of CB2 receptors by agonists leads to the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK). These pathways are integral to modulating immune cell function, including migration, proliferation, and cytokine release. As an antagonist/inverse agonist, this compound blocks these effects.[4][5]

G cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts This compound This compound This compound->CB2 Blocks Cannabinoid_Agonist Cannabinoid Agonist (e.g., CP 55,940) Cannabinoid_Agonist->CB2 Activates G_protein->AC Inhibits MAPK_Pathway MAPK Pathway (ERK) G_protein->MAPK_Pathway Activates Immune_Response Immune Response Modulation MAPK_Pathway->Immune_Response ATP ATP ATP->AC

CB2 Receptor Signaling Blockade by this compound

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Radioligand Binding Assay (for Ki determination)

Objective: To determine the binding affinity (Ki) of this compound and rimonabant for CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]-CP55,940).

  • Test compounds (this compound, rimonabant).

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

  • Wash buffer (50 mM Tris-HCl, 0.25% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with varying concentrations of the test compound (this compound or rimonabant) and a fixed concentration of the radioligand in the binding buffer.

  • Incubate at 30°C for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay (Functional Antagonism)

Objective: To assess the antagonist effect of this compound and rimonabant on agonist-induced inhibition of adenylyl cyclase.

Materials:

  • Intact cells or cell membranes expressing CB1 or CB2 receptors.

  • Forskolin (an adenylyl cyclase activator).

  • CB1/CB2 receptor agonist (e.g., CP55,940).

  • Test compounds (this compound, rimonabant).

  • Assay buffer (e.g., Tris-HCl buffer with ATP and a phosphodiesterase inhibitor like IBMX).

  • cAMP detection kit (e.g., ELISA or HTRF-based).

Procedure:

  • Pre-incubate the cells/membranes with varying concentrations of the test compound.

  • Stimulate the cells/membranes with a fixed concentration of a cannabinoid receptor agonist in the presence of forskolin.

  • Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Terminate the reaction and measure the intracellular cAMP levels using a suitable detection kit.

  • The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its potency (EC50).

[³⁵S]GTPγS Binding Assay (Inverse Agonism)

Objective: To determine the inverse agonist activity of this compound and rimonabant.

Materials:

  • Cell membranes expressing CB1 or CB2 receptors.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Test compounds (this compound, rimonabant).

  • Assay buffer (e.g., HEPES buffer containing MgCl₂, NaCl, and a reducing agent).

Procedure:

  • Pre-incubate the cell membranes with GDP to ensure G proteins are in their inactive state.

  • Add varying concentrations of the test compound to the membranes.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Separate bound and free [³⁵S]GTPγS by filtration.

  • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

  • A decrease in basal [³⁵S]GTPγS binding in the presence of the compound indicates inverse agonist activity.

Mitogen-Activated Protein Kinase (MAPK) Phosphorylation Assay

Objective: To evaluate the effect of this compound on agonist-induced MAPK (ERK) phosphorylation.

Materials:

  • Whole cells expressing CB2 receptors.

  • CB2 receptor agonist (e.g., CP55,940).

  • Test compound (this compound).

  • Cell lysis buffer.

  • Antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Detection system (e.g., Western blotting or ELISA-based kit).

Procedure:

  • Culture cells to an appropriate confluency.

  • Pre-treat the cells with different concentrations of this compound for a specific duration.

  • Stimulate the cells with a CB2 agonist for a short period (e.g., 5-15 minutes).

  • Lyse the cells and collect the protein extracts.

  • Measure the levels of p-ERK and total ERK using Western blotting or a specific ELISA kit.

  • The inhibitory effect of this compound on agonist-induced ERK phosphorylation is determined by comparing the p-ERK/total ERK ratio in treated versus untreated cells.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo/Clinical Studies Binding Radioligand Binding Assay (Ki determination) Adenylyl_Cyclase Adenylyl Cyclase Assay (Functional Antagonism) GTPgS [35S]GTPγS Binding Assay (Inverse Agonism) MAPK MAPK Phosphorylation Assay (Functional Antagonism) Rimonabant_Clinical Rimonabant Clinical Trials (RIO Program) - Obesity - Smoking Cessation SR144528_Preclinical This compound Preclinical Studies - Immune Response - Inflammation This compound This compound This compound->Binding This compound->Adenylyl_Cyclase This compound->GTPgS This compound->MAPK This compound->SR144528_Preclinical Rimonabant Rimonabant Rimonabant->Binding Rimonabant->Adenylyl_Cyclase Rimonabant->GTPgS Rimonabant->Rimonabant_Clinical

Experimental Workflow Overview

In Vivo and Clinical Findings

Rimonabant

Rimonabant underwent extensive clinical evaluation in the Rimonabant in Obesity (RIO) program, which consisted of several large-scale, randomized, double-blind, placebo-controlled trials.[12][13][14] These studies demonstrated that rimonabant, at a dose of 20 mg/day, was effective in producing modest but significant weight loss and a reduction in waist circumference in overweight and obese patients.[13] Furthermore, it showed beneficial effects on several cardiometabolic risk factors, including improvements in HDL cholesterol, triglycerides, and insulin (B600854) sensitivity.[14] Pooled analyses of these trials confirmed these findings.[12] Rimonabant was also investigated for smoking cessation and showed some efficacy.[1]

However, the clinical use of rimonabant was ultimately halted due to a significant incidence of psychiatric adverse effects, including depression, anxiety, and an increased risk of suicide. These central nervous system-mediated side effects were attributed to its action on CB1 receptors in the brain.

This compound

The in vivo data for this compound is primarily from preclinical studies. These studies have established its ability to block the effects of CB2 receptor agonists in various animal models. For example, it has been shown to antagonize the effects of CP 55,940 on immune cell activation.[4][5] In vivo, orally administered this compound effectively displaces radioligand binding to spleen membranes, demonstrating its bioavailability and target engagement in peripheral tissues without interacting with brain CB1 receptors.[4] These findings highlight the potential of this compound as a research tool to investigate the role of the CB2 receptor in immune function and inflammation, and as a potential therapeutic agent for peripheral disorders without the central side effects associated with CB1 antagonists.

Conclusion

This compound and rimonabant are valuable pharmacological tools with distinct profiles. Rimonabant's journey as a CB1 antagonist has provided crucial insights into the role of the endocannabinoid system in metabolism and appetite, while also underscoring the challenges of targeting central CB1 receptors. This compound, with its high selectivity for the peripheral CB2 receptor, offers a promising avenue for investigating the role of this receptor in various pathologies, particularly those involving the immune system, and for the development of peripherally-restricted therapeutics that avoid the adverse psychiatric effects of CB1-targeted drugs. The choice between these two compounds will be dictated by the specific research question and the desired therapeutic target.

References

SR144528: A Comparative Analysis of its Selectivity for the Cannabinoid CB2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the selectivity of SR144528 for the cannabinoid CB2 receptor over the CB1 receptor and other potential off-target receptors. The data presented is compiled from peer-reviewed scientific literature to aid in the evaluation of this compound as a pharmacological tool and potential therapeutic agent.

Executive Summary

This compound is a well-characterized compound demonstrating high potency and selectivity as an antagonist/inverse agonist for the cannabinoid CB2 receptor.[1][2][3] Experimental data consistently shows a significantly greater binding affinity and functional activity of this compound at the CB2 receptor compared to the CB1 receptor. This selectivity is crucial for researchers investigating the specific roles of the CB2 receptor in various physiological and pathological processes, avoiding the psychoactive effects associated with CB1 receptor modulation.

Comparative Binding Affinity

The selectivity of this compound is most evident in its binding affinity (Ki) for the CB1 and CB2 receptors. The following table summarizes the binding affinity data from competitive binding assays.

Receptor Ligand Ki (nM) Selectivity (CB1/CB2) Reference
Human CB1This compound400 - 437~700-fold[1][2][3]
Human CB2This compound0.6[1][2][3][4]
Rat Brain (CB1)This compound305 - 400~700-fold[1][2][3]
Rat Spleen (CB2)This compound0.30 - 0.6[1][2][3]

Functional Selectivity

Beyond binding affinity, the functional activity of this compound demonstrates its pronounced selectivity for the CB2 receptor. This compound acts as an antagonist, blocking the effects of CB2 receptor agonists, and has also been shown to exhibit inverse agonist properties.[4][5]

Assay Cell Line Agonist This compound Potency Reference
Adenylyl Cyclase InhibitionCHO-hCB2CP 55,940IC50 = 10 nM[1][2]
Adenylyl Cyclase InhibitionCHO-hCB1CP 55,940No effect at 10 µM[1][2]
MAP Kinase ActivationCHO-hCB2CP 55,940IC50 = 39 nM[1][2]
MAP Kinase ActivationCHO-hCB1CP 55,940IC50 > 1 µM[1][2]
[35S]GTPγS BindingCB2-expressing cellsCP 55,940K B = 6.34 nM[6]
[35S]GTPγS BindingRat Cerebellar Membranes (CB1)Cannabinoid AgonistsK B = 26.3 - 76.6 nM[6]

Off-Target Activity

An essential aspect of a selective ligand is its lack of interaction with other receptors. Studies have shown that this compound has no significant affinity for over 70 other receptors, ion channels, and enzymes at concentrations up to 10 µM.[1][2] However, some off-target effects have been noted at micromolar concentrations on adenosine (B11128) A3 receptor and phosphodiesterase 5.[7] It also inhibits the enzyme acyl-coenzyme A:cholesterol acyltransferase (ACAT) with an IC50 of 3.6 µM.[8]

Signaling Pathways

Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[9] Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. They can also modulate other signaling cascades, including the activation of mitogen-activated protein kinase (MAPK) pathways. This compound, as an antagonist/inverse agonist at the CB2 receptor, blocks these agonist-induced signaling events.

cluster_CB1 CB1 Receptor Signaling cluster_CB2 CB2 Receptor Signaling CB1 CB1 Receptor G_alpha_i_1 Gαi/o CB1->G_alpha_i_1 Agonist AC_1 Adenylyl Cyclase G_alpha_i_1->AC_1 Inhibits MAPK_1 MAPK G_alpha_i_1->MAPK_1 Activates cAMP_1 cAMP AC_1->cAMP_1 Decreases CB2 CB2 Receptor G_alpha_i_2 Gαi/o CB2->G_alpha_i_2 Agonist This compound This compound This compound->CB2 Antagonist/ Inverse Agonist AC_2 Adenylyl Cyclase G_alpha_i_2->AC_2 Inhibits MAPK_2 MAPK G_alpha_i_2->MAPK_2 Activates cAMP_2 cAMP AC_2->cAMP_2 Decreases cluster_workflow Radioligand Binding Assay Workflow prep Prepare cell membranes (e.g., CHO-hCB1 or CHO-hCB2) incubate Incubate membranes with [3H]-CP 55,940 (radioligand) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze

References

Confirming the On-Target Effects of SR144528 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SR144528's in vitro performance against other alternatives, supported by experimental data. It is designed to assist researchers in evaluating the on-target effects of this selective cannabinoid receptor 2 (CB2) antagonist.

Executive Summary

This compound is a potent and highly selective antagonist of the CB2 receptor, a key component of the endocannabinoid system primarily expressed in immune cells.[1][2] In vitro studies have extensively characterized its high affinity for the CB2 receptor and its ability to block agonist-induced signaling pathways. This guide summarizes the key experimental data confirming these on-target effects and provides a comparative overview with other relevant compounds.

Comparative Performance Data

The following tables summarize the quantitative data from key in vitro assays, comparing the performance of this compound with the CB1/CB2 agonist CP 55,940 and the less selective CB2 antagonist AM630.

CompoundTarget ReceptorBinding Affinity (Ki)Selectivity (CB1 Ki / CB2 Ki)
This compound CB2 0.6 nM [1][2][3][4]>700-fold [1][2][3]
CB1400 nM[1][2][5]
CP 55,940CB1/CB2Not applicable (Agonist)Not applicable
AM630CB2--

Table 1: Receptor Binding Affinity and Selectivity. This table highlights the high affinity and selectivity of this compound for the CB2 receptor compared to the CB1 receptor.

CompoundAssayEffectPotency (IC50 / EC50)
This compound Adenylyl Cyclase Activity (in hCB2 expressing cells) Antagonizes CP 55,940-induced inhibition 10 nM (EC50) [1][2]
MAPK Activation (in hCB2 expressing cells)Blocks CP 55,940-induced activation39 nM (IC50)[1][2]
B-Cell ActivationAntagonizes CP 55,940-induced activation20 nM (IC50)[1][2]
CP 55,940Adenylyl Cyclase Activity (in hCB2 expressing cells)Inhibits forskolin-stimulated activity-
MAPK Activation (in hCB2 expressing cells)Induces activation-
B-Cell ActivationStimulates activation-

Table 2: Functional Antagonism in Cellular Assays. This table demonstrates the ability of this compound to functionally block the downstream signaling effects initiated by the potent cannabinoid agonist CP 55,940 in cells expressing the human CB2 receptor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the CB2 receptor and a typical experimental workflow for assessing the on-target effects of an antagonist like this compound.

G CB2 Receptor Signaling Pathway cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist (e.g., CP 55,940) Agonist->CB2 Activates Antagonist Antagonist (this compound) Antagonist->CB2 Blocks ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Immune Modulation) PKA->Cellular_Response MAPK_pathway->Cellular_Response

Caption: CB2 Receptor Signaling Pathway.

G In Vitro Antagonist Assay Workflow Start Start: CB2-expressing cells Add_Antagonist Add this compound (Antagonist) Start->Add_Antagonist Incubate1 Incubate Add_Antagonist->Incubate1 Add_Agonist Add CP 55,940 (Agonist) Incubate1->Add_Agonist Incubate2 Incubate Add_Agonist->Incubate2 Measure_Signal Measure Downstream Signal (e.g., cAMP levels, MAPK phosphorylation) Incubate2->Measure_Signal Analyze Analyze Data (Determine IC50/EC50) Measure_Signal->Analyze End End Analyze->End

Caption: In Vitro Antagonist Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Cell Preparation: Membranes from cells stably expressing the human CB1 or CB2 receptor are prepared.

  • Reaction Mixture: The cell membranes are incubated with a radiolabeled cannabinoid receptor ligand (e.g., [3H]-CP 55,940) and varying concentrations of the test compound (this compound).

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a downstream effector of the CB2 receptor.

  • Cell Culture: Cells expressing the human CB2 receptor are cultured.

  • Treatment: The cells are pre-incubated with the antagonist (this compound) at various concentrations.

  • Stimulation: The cells are then stimulated with a known adenylyl cyclase activator (e.g., forskolin) in the presence of a CB2 receptor agonist (e.g., CP 55,940).

  • cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The EC50 value is determined, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of adenylyl cyclase activity.

Mitogen-Activated Protein Kinase (MAPK) Activation Assay

This assay assesses the effect of a compound on the MAPK signaling pathway, which is also modulated by CB2 receptor activation.

  • Cell Treatment: Cells expressing the human CB2 receptor are treated with the CB2 agonist (CP 55,940) in the presence or absence of the antagonist (this compound).

  • Cell Lysis: After a specific incubation period, the cells are lysed to extract cellular proteins.

  • Western Blotting: The phosphorylation status of MAPK (e.g., ERK1/2) is determined by Western blotting using phospho-specific antibodies.

  • Quantification: The band intensities are quantified to determine the level of MAPK activation.

  • Data Analysis: The IC50 value is calculated, representing the concentration of the antagonist that inhibits 50% of the agonist-induced MAPK phosphorylation.

Conclusion

The data presented in this guide strongly support the on-target effects of this compound as a potent and selective antagonist of the CB2 receptor in vitro. Its high binding affinity and functional antagonism in key downstream signaling pathways, including adenylyl cyclase and MAPK, have been consistently demonstrated. For researchers investigating the role of the CB2 receptor, this compound remains a valuable and well-characterized pharmacological tool.

References

A Comprehensive Guide to SR144528 as a Negative Control in CB2 Agonist Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of SR144528 with other alternatives for use as a negative control in Cannabinoid Receptor 2 (CB2) agonist studies. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tools for their investigations into the endocannabinoid system.

Introduction

The CB2 receptor, predominantly expressed in immune cells, is a key target in the development of therapeutics for inflammatory and neuropathic pain. In vitro and in vivo studies of novel CB2 agonists require a reliable negative control to ensure that the observed effects are mediated specifically through the CB2 receptor. This compound is a widely used compound for this purpose, acting as a potent and selective CB2 receptor antagonist/inverse agonist. This guide will evaluate the pharmacological properties of this compound, compare it with an alternative, AM630, and provide detailed experimental protocols for its use.

Pharmacological Profile of this compound

This compound is a potent and highly selective antagonist for the CB2 receptor.[1] It exhibits subnanomolar affinity for the human CB2 receptor, with a Ki of 0.6 nM, and shows over 700-fold selectivity for CB2 over the CB1 receptor (Ki = 400 nM).[2][3] This high selectivity is a critical attribute for a negative control, as it minimizes the potential for confounding effects from off-target interactions with the CB1 receptor.

Functionally, this compound behaves as an inverse agonist, meaning that in addition to blocking the effects of agonists, it can also reduce the basal, constitutive activity of the CB2 receptor.[4][5] This is evident in its ability to stimulate adenylyl cyclase activity in cells expressing CB2 receptors, an effect opposite to that of CB2 agonists which typically inhibit adenylyl cyclase.[4]

However, it is important to note that at higher concentrations (in the micromolar range), this compound has been reported to have off-target effects, including the inhibition of acyl-coenzyme A:cholesterol acyltransferase (ACAT).[1]

Performance Comparison: this compound vs. AM630

A common alternative to this compound as a CB2 receptor negative control is AM630. The following tables summarize the quantitative data for this compound, the common CB2 agonist CP55,940, and AM630 to facilitate a direct comparison.

Table 1: Binding Affinity (Ki) of this compound, AM630, and CP55,940 for CB1 and CB2 Receptors

CompoundCB2 Ki (nM)CB1 Ki (nM)Selectivity (CB1 Ki / CB2 Ki)
This compound0.6[3]400[2][3]~667
AM63031.2[6]5150 (>5 µM)[6]~165
CP55,9400.68 - 2.8[7][8]0.58 - 5.0[7][8]~1 (Non-selective)

Table 2: Functional Activity (EC50/IC50) of this compound, AM630, and CP55,940

CompoundAssayEffectValue (nM)
This compoundForskolin-stimulated cAMP accumulation (antagonism of CP55,940)EC5010[3]
MAPK activation (antagonism of CP55,940)IC5039[2][3]
Forskolin-stimulated cAMP accumulation (inverse agonism)EC5026[4]
AM630Forskolin-stimulated cAMP accumulation (inverse agonism)EC50230.4[6]
CP55,940Forskolin-stimulated cAMP accumulation (agonism)EC500.3 - 5
MAPK activation (agonism)EC500.56

From the data, this compound demonstrates significantly higher affinity and selectivity for the CB2 receptor compared to AM630. While both compounds act as inverse agonists, this compound is more potent in functional assays. The choice between this compound and AM630 may depend on the specific experimental context. For studies requiring a highly selective and potent antagonist to definitively block CB2 receptor-mediated effects, this compound is a superior choice. However, researchers should be mindful of its potential off-target effects at concentrations above the nanomolar range. AM630, while less potent and selective, can still serve as a useful negative control, particularly when its distinct pharmacological profile is advantageous.

Chemical Structures

.dot graph { layout=neato; node [shape=none, margin=0, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=3081355&t=l"]; this compound; node [shape=none, margin=0, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=4302963&t=l"]; AM630; node [shape=none, margin=0, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=104895&t=l"]; CP55940; } .dot

Caption: Chemical structures of this compound, AM630, and CP55,940.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CB2 receptor ligands.

1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the CB2 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human CB2 receptor (e.g., CHO-hCB2 or HEK-hCB2 cells).

    • Radioligand: [3H]CP55,940.

    • Test compounds (e.g., this compound, AM630).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail.

  • Procedure:

    • Incubate membrane preparations (10-20 µg of protein) with a fixed concentration of [3H]CP55,940 (e.g., 0.5-1 nM) and varying concentrations of the test compound.

    • Incubations are typically carried out in a total volume of 500 µL of assay buffer for 60-90 minutes at 30°C.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled CB2 ligand (e.g., 10 µM WIN 55,212-2).

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the competition curve.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, in response to adenylyl cyclase activation.

  • Materials:

    • Cells expressing the human CB2 receptor (e.g., CHO-hCB2 or HEK-hCB2 cells).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Test compounds (agonist, antagonist, or inverse agonist).

    • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or a similar FRET-based kit).

  • Procedure:

    • Seed cells in a 96-well or 384-well plate and grow to confluence.

    • For antagonist/inverse agonist testing, pre-incubate the cells with the test compound (e.g., this compound or AM630) for 15-30 minutes.

    • Stimulate the cells with forskolin (e.g., 1-10 µM) in the presence or absence of a CB2 agonist (e.g., CP55,940) for a defined period (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

    • For agonists, an EC50 value is determined from the dose-response curve of cAMP inhibition. For antagonists, the ability to block the agonist-induced inhibition of cAMP is measured. For inverse agonists, the stimulation of cAMP accumulation above basal levels is quantified.

3. Mitogen-Activated Protein Kinase (MAPK) Activation Assay

This assay assesses the activation of the MAPK signaling pathway, another downstream effector of CB2 receptor activation.

  • Materials:

    • Cells expressing the human CB2 receptor.

    • Test compounds.

    • Antibodies specific for phosphorylated and total forms of MAPK (e.g., ERK1/2).

    • Western blotting reagents and equipment.

  • Procedure:

    • Culture cells to near confluence and then serum-starve for several hours to reduce basal MAPK activity.

    • Treat the cells with the test compound (e.g., a CB2 agonist) for various times (e.g., 5, 15, 30 minutes). To test for antagonism, pre-incubate with the antagonist (e.g., this compound) before adding the agonist.

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies against phosphorylated MAPK and total MAPK.

    • Use appropriate secondary antibodies and a detection system (e.g., chemiluminescence) to visualize the protein bands.

    • Quantify the band intensities to determine the ratio of phosphorylated MAPK to total MAPK, which indicates the level of pathway activation.

Signaling Pathways and Experimental Workflow Diagrams

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2_Agonist CB2 Agonist (e.g., CP55,940) This compound This compound (Negative Control) CB2R CB2 Receptor Gi Gi Protein AC Adenylyl Cyclase cAMP cAMP MAPK_Pathway MAPK Pathway (ERK1/2) Cellular_Response Cellular Response (e.g., Immune Modulation)

Caption: CB2 Receptor Signaling Pathway.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis select_assay Select Assay (e.g., cAMP, MAPK) prepare_reagents Prepare Reagents (Cells, Agonist, this compound) select_assay->prepare_reagents treat_control Treat cells with Vehicle prepare_reagents->treat_control treat_agonist Treat cells with CB2 Agonist prepare_reagents->treat_agonist treat_antagonist Pre-treat cells with this compound, then add CB2 Agonist prepare_reagents->treat_antagonist measure_response Measure Cellular Response treat_control->measure_response treat_agonist->measure_response treat_antagonist->measure_response compare_results Compare Results measure_response->compare_results conclusion Conclusion: Agonist effect is CB2-mediated if blocked by this compound compare_results->conclusion

Caption: Experimental Workflow for CB2 Agonist Validation.

Conclusion

This compound is a highly valuable tool for researchers studying the CB2 receptor, serving as a potent and selective negative control. Its well-characterized pharmacological profile, including its inverse agonist activity, allows for the definitive confirmation of CB2-mediated effects of novel agonists. While alternatives like AM630 exist, this compound's superior affinity and selectivity make it the preferred choice for many applications. However, it is crucial for researchers to be aware of its potential off-target effects at higher concentrations and to use the lowest effective concentration to ensure the specificity of their findings. By following the detailed experimental protocols provided in this guide, researchers can confidently employ this compound to validate their findings and advance the field of cannabinoid research.

References

A Comparative Guide to SR144528 and JWH133 in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used cannabinoid receptor 2 (CB2R) ligands, SR144528 and JWH133, based on their performance in key functional assays. The information presented herein is compiled from peer-reviewed scientific literature to assist researchers in selecting the appropriate tool compound for their studies.

Introduction to this compound and JWH133

This compound is a highly potent and selective antagonist/inverse agonist for the CB2 receptor.[1][2][3][4] It exhibits a high binding affinity for the human CB2 receptor, with a reported Kᵢ value of 0.6 nM, and demonstrates significant selectivity over the CB1 receptor (Kᵢ = 400-437 nM).[1][3] Functionally, this compound is known to antagonize agonist-induced inhibition of adenylyl cyclase and mitogen-activated protein kinase (MAPK) activity in cells expressing the CB2 receptor.[1] As an inverse agonist, it can also reduce the basal or constitutive activity of the CB2 receptor.[5][6][7][8]

JWH133 is a potent and selective agonist for the CB2 receptor.[9][10] It displays a Kᵢ of 3.4 nM for the CB2 receptor and has an approximately 200-fold selectivity over the CB1 receptor (Kᵢ = 677 nM).[10][11] JWH133 is often characterized as a full agonist and has been demonstrated to mediate a variety of cellular responses through CB2R activation, including the inhibition of adenylyl cyclase, modulation of immune cell function, and suppression of cancer cell proliferation.[5][9][12] The agonist effects of JWH133 can be effectively blocked by this compound.[12]

Quantitative Comparison of Functional Activity

The following tables summarize the quantitative data for this compound and JWH133 in various functional assays, providing a direct comparison of their potency and efficacy.

Table 1: Receptor Binding Affinities

CompoundReceptorKᵢ (nM)Selectivity (CB1/CB2)
This compound human CB20.6[1][3]~700-fold[1][3]
human CB1400 - 437[1][3]
JWH133 human CB23.4[10]~200-fold[10]
human CB1677

Table 2: Functional Assay Comparison

AssayCompoundParameterValue (human CB2R)Efficacy (Eₘₐₓ %)
GTPγS Binding JWH133pEC₅₀7.9[13]97[13]
This compoundpIC₅₀7.7[13]-18 (inverse agonism)[13]
cAMP Inhibition JWH133pEC₅₀8.8[13]102[13]
This compoundpIC₅₀8.1[13]-
β-Arrestin Recruitment JWH133pEC₅₀7.0[13]65[13]
This compoundpIC₅₀6.7[13]-
pERK Activation JWH133pEC₅₀7.5[13]100[13]
This compoundpIC₅₀6.8[13]-
GIRK Activation JWH133-Inactive[13]-
This compoundpIC₅₀6.1[13]-

Note: pEC₅₀/pIC₅₀ is the negative logarithm of the molar concentration of an agonist/antagonist that produces 50% of the maximal possible effect. Eₘₐₓ is the maximum response achievable by the compound.

Signaling Pathways and Functional Selectivity

The CB2 receptor primarily couples to Gαi/o proteins. Activation by an agonist like JWH133 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This G-protein activation also triggers other downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2. Additionally, agonist binding can promote the recruitment of β-arrestins, which are involved in receptor desensitization and can also initiate G-protein-independent signaling.

This compound, as an antagonist, blocks these agonist-induced signaling events. Its inverse agonist properties mean it can also reduce the basal level of G-protein coupling and subsequent signaling that may occur in the absence of an agonist.

Interestingly, studies have revealed that JWH133 may exhibit functional selectivity, or biased agonism, by preferentially activating certain downstream pathways over others. For instance, it is a full agonist for G-protein-mediated signaling pathways like cAMP inhibition and pERK activation, but a partial agonist for β-arrestin recruitment.[13] Notably, JWH133 does not appear to activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[13] this compound is an effective antagonist of the cAMP pathway but may be less potent in blocking other signaling pathways.[13]

CB2R_Signaling_Pathways cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB2R CB2 Receptor G_protein Gαi/oβγ CB2R->G_protein Couples Beta_Arrestin β-Arrestin CB2R->Beta_Arrestin Recruits GIRK GIRK Channel CB2R->GIRK No Activation (JWH133) JWH133 JWH133 (Agonist) JWH133->CB2R Activates This compound This compound (Antagonist/ Inverse Agonist) This compound->CB2R Blocks/ Inhibits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits MAPK_Pathway MAPK Pathway (pERK) G_protein->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces

Caption: CB2R signaling pathways activated by JWH133 and inhibited by this compound.

Experimental Protocols

Detailed methodologies for the key functional assays are provided below.

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP, typically after stimulation of adenylyl cyclase by forskolin.

Principle: CB2R activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect, and an inverse agonist will increase basal cAMP levels.

General Protocol:

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing the human CB2 receptor are cultured to ~80-90% confluency.

  • Cell Plating: Cells are harvested and seeded into 96- or 384-well plates and incubated overnight.

  • Compound Addition: Cells are pre-incubated with various concentrations of the test compound (e.g., JWH133 or this compound). For antagonist testing, cells are pre-incubated with the antagonist (this compound) before the addition of an agonist.

  • Stimulation: Forskolin is added to all wells (except the negative control) to stimulate adenylyl cyclase and cAMP production.

  • Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing HTRF or luminescence-based detection kits (e.g., HitHunter cAMP assay).

  • Data Analysis: The results are typically normalized to the forskolin-only control, and concentration-response curves are generated to determine EC₅₀ or IC₅₀ values.

cAMP_Assay_Workflow start Start plate_cells Plate CB2R-expressing cells in 96/384-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight add_compounds Add test compounds (JWH133 or this compound) incubate_overnight->add_compounds add_agonist_for_antagonist For antagonist mode: Add agonist after this compound add_compounds->add_agonist_for_antagonist Antagonist Mode add_forskolin Add Forskolin to stimulate adenylyl cyclase add_compounds->add_forskolin add_agonist_for_antagonist->add_forskolin incubate_rt Incubate at RT add_forskolin->incubate_rt lyse_cells Lyse cells incubate_rt->lyse_cells detect_cAMP Detect cAMP levels (e.g., HTRF, Luminescence) lyse_cells->detect_cAMP analyze_data Analyze data and generate dose-response curves detect_cAMP->analyze_data end End analyze_data->end

Caption: Workflow for a typical cAMP inhibition assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB2 receptor.

Principle: Upon agonist binding and subsequent receptor phosphorylation, β-arrestins are recruited from the cytoplasm to the intracellular domains of the receptor. This interaction can be measured using various techniques, such as enzyme fragment complementation (e.g., PathHunter assay).

General Protocol (PathHunter Assay):

  • Cell Line: Use a cell line (e.g., CHO-K1) engineered to co-express the CB2 receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

  • Cell Plating: Seed the cells in a 384-well plate and incubate.

  • Compound Addition: Add test compounds (agonist or antagonist) at various concentrations. For antagonist mode, pre-incubate with the antagonist before adding a reference agonist.

  • Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents containing the substrate for the complemented enzyme. The enzymatic reaction produces a chemiluminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Generate dose-response curves to determine EC₅₀ or IC₅₀ values.[14][15][16][17]

Beta_Arrestin_Recruitment_Workflow start Start plate_cells Plate PathHunter cells (CB2R-ProLink + β-arrestin-EA) start->plate_cells add_compounds Add test compounds plate_cells->add_compounds incubate Incubate to allow β-arrestin recruitment add_compounds->incubate add_detection_reagents Add detection reagents (Substrate) incubate->add_detection_reagents incubate_detect Incubate for signal development add_detection_reagents->incubate_detect read_luminescence Read chemiluminescence incubate_detect->read_luminescence analyze_data Analyze data and determine EC50/IC50 values read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a β-arrestin recruitment assay using enzyme fragment complementation.

[³⁵S]GTPγS Binding Assay

This is a functional membrane-based assay that measures the activation of G-proteins by a GPCR.

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, results in its accumulation on the Gα subunit, which can be quantified by measuring radioactivity. An antagonist will block this agonist-stimulated binding, and an inverse agonist will decrease the basal binding of [³⁵S]GTPγS.

General Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the human CB2 receptor.

  • Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, and NaCl.

  • Reaction Mixture: In a 96-well plate, add the cell membranes, test compounds (agonist or antagonist), and GDP.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the plate, typically at 30°C, to allow for [³⁵S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter mat, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.

  • Washing: Wash the filters to remove non-specific binding.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding and generate concentration-response curves to calculate EC₅₀ and Eₘₐₓ values for agonists or IC₅₀ values for antagonists/inverse agonists.

GTPgS_Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing CB2R start->prepare_membranes setup_reaction Set up reaction in 96-well plate: Membranes + Compounds + GDP prepare_membranes->setup_reaction initiate_reaction Initiate reaction with [³⁵S]GTPγS setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate_filtration Terminate by rapid filtration incubate->terminate_filtration wash_filters Wash filters terminate_filtration->wash_filters measure_radioactivity Measure radioactivity with scintillation counter wash_filters->measure_radioactivity analyze_data Analyze data and generate curves measure_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Conclusion

This compound and JWH133 are indispensable pharmacological tools for investigating the CB2 receptor. This compound is a potent and selective antagonist with inverse agonist properties, making it ideal for blocking CB2R activity and studying its constitutive function. JWH133 is a potent and selective agonist that robustly activates G-protein-mediated signaling pathways. The choice between these compounds will depend on the specific research question. This guide provides the necessary data and protocols to make an informed decision for designing and interpreting experiments involving these two key CB2R ligands.

References

SR144528: A Comparative Guide to its Cross-Reactivity with Non-Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of SR144528, a well-established selective antagonist of the cannabinoid receptor 2 (CB2), with non-cannabinoid receptors. Understanding the selectivity profile of a compound is paramount in drug development to anticipate potential off-target effects and to ensure the validity of experimental results. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to offer an objective comparison of this compound's performance against other potential molecular targets.

Executive Summary

This compound is a highly potent and selective inverse agonist for the CB2 receptor, exhibiting a binding affinity in the sub-nanomolar range.[1] Its selectivity for the CB2 receptor over the cannabinoid receptor 1 (CB1) is approximately 700-fold.[1] Extensive screening against a wide array of other receptors, ion channels, and enzymes has shown a general lack of significant affinity at concentrations up to 10 µM.[1] However, some off-target activities have been identified, most notably at the adenosine (B11128) A3 receptor, phosphodiesterase 5 (PDE5), and acyl-CoA:cholesterol acyltransferase (ACAT). This guide delves into the specifics of this cross-reactivity to provide a clearer picture of this compound's selectivity profile.

Quantitative Data on Receptor and Enzyme Interactions

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for its primary target, the CB1 receptor, and identified non-cannabinoid targets.

Table 1: Cannabinoid Receptor Binding Affinity of this compound

ReceptorSpeciesKᵢ (nM)Reference
CB2Human0.6[1]
CB1Human400[1]

Table 2: Off-Target Interactions of this compound

TargetInteractionIC₅₀ / % InhibitionReference
Adenosine A3 ReceptorBinding>50% inhibition at 10 µM[2]
Phosphodiesterase 5 (PDE5)Inhibition>50% inhibition at 10 µM[2]
Acyl-CoA:Cholesterol Acyltransferase (ACAT)Inhibition3.6 µM[3]
Broad Panel of >70 Receptors, Ion Channels, and EnzymesBinding/Inhibition>10 µM[1]

Experimental Protocols

[³H]-CP55940 Competition Binding Assay

This assay is a standard method to determine the binding affinity of a test compound to cannabinoid receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

  • [³H]-CP55940 (a high-affinity cannabinoid receptor agonist).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of [³H]-CP55940 and varying concentrations of the unlabeled test compound (this compound).

  • The incubation is typically carried out at 30°C for 60-90 minutes to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Experimental Workflow: [³H]-CP55940 Competition Binding Assay prep Prepare reagents: - Cell membranes (CB1 or CB2) - [³H]-CP55940 - this compound dilutions incubate Incubate membranes with [³H]-CP55940 and this compound prep->incubate filtrate Rapid filtration through glass fiber filters incubate->filtrate wash Wash filters with ice-cold buffer filtrate->wash count Quantify radioactivity with scintillation counter wash->count analyze Analyze data: - Determine IC₅₀ - Calculate Kᵢ count->analyze

Workflow for [³H]-CP55940 Competition Binding Assay.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

This assay measures the enzymatic activity of ACAT and the inhibitory potential of test compounds.

Objective: To determine the IC₅₀ value of this compound for ACAT.

Materials:

  • Microsomal preparations from a source rich in ACAT (e.g., liver or specific cell lines).

  • [¹⁴C]-Oleoyl-CoA (radiolabeled substrate).

  • Unlabeled cholesterol.

  • This compound.

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Thin-layer chromatography (TLC) plates.

  • Scintillation counter.

Procedure:

  • Pre-incubate the microsomal preparation with various concentrations of this compound.

  • Initiate the enzymatic reaction by adding [¹⁴C]-Oleoyl-CoA and unlabeled cholesterol.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).

  • Extract the lipids and separate them using thin-layer chromatography (TLC).

  • The band corresponding to cholesteryl esters is scraped from the TLC plate.

  • The amount of radioactivity in the cholesteryl ester band is quantified using a scintillation counter.

  • The IC₅₀ value is determined by plotting the percentage of inhibition of ACAT activity against the concentration of this compound.

G cluster_1 Experimental Workflow: ACAT Inhibition Assay prep_acat Prepare reagents: - Microsomes - [¹⁴C]-Oleoyl-CoA - Cholesterol - this compound dilutions preincubate_acat Pre-incubate microsomes with this compound prep_acat->preincubate_acat start_rxn Initiate reaction with [¹⁴C]-Oleoyl-CoA and Cholesterol preincubate_acat->start_rxn incubate_acat Incubate at 37°C start_rxn->incubate_acat stop_rxn Stop reaction and extract lipids incubate_acat->stop_rxn tlc Separate lipids by Thin-Layer Chromatography (TLC) stop_rxn->tlc quantify_acat Quantify radioactivity in cholesteryl ester band tlc->quantify_acat analyze_acat Determine IC₅₀ quantify_acat->analyze_acat

Workflow for ACAT Inhibition Assay.

Signaling Pathways of Off-Target Receptors

Adenosine A3 Receptor Signaling

The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It can also activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

G cluster_2 Adenosine A3 Receptor Signaling Pathway A3R Adenosine A3 Receptor Gi Gαi/o A3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C (PLC) Gi->PLC Activation cAMP ↓ cAMP AC->cAMP IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC

Simplified Adenosine A3 Receptor Signaling.

Phosphodiesterase 5 (PDE5) Signaling

Phosphodiesterase 5 (PDE5) is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). The signaling pathway involving PDE5 is crucial in various physiological processes, including smooth muscle relaxation. Nitric oxide (NO) activates soluble guanylate cyclase (sGC), which then converts guanosine triphosphate (GTP) to cGMP. cGMP, in turn, activates protein kinase G (PKG), leading to downstream effects. PDE5 acts as a negative regulator of this pathway by breaking down cGMP.

G cluster_3 Phosphodiesterase 5 (PDE5) Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activation GMP 5'-GMP PDE5->GMP Hydrolysis Effects Downstream Effects (e.g., Smooth Muscle Relaxation) PKG->Effects

Simplified PDE5 Signaling Pathway.

Conclusion

This compound remains a highly selective and potent tool for investigating the physiological and pathological roles of the CB2 receptor. Its cross-reactivity with the CB1 receptor is minimal, and it displays a clean profile against a large panel of other molecular targets. However, researchers should be aware of its potential off-target effects on the adenosine A3 receptor, PDE5, and ACAT, particularly when using concentrations in the micromolar range. The data and experimental context provided in this guide should aid in the design of more precise experiments and the accurate interpretation of results, ultimately contributing to the robust development of novel therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of SR144528: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving the selective CB2 receptor antagonist SR144528, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, its contaminated materials, and associated solutions.

Understanding this compound: Key Chemical Properties

A thorough understanding of the chemical characteristics of this compound is fundamental to implementing appropriate disposal methods.

PropertyValue
Chemical Formula C29H34ClN3O[1][2]
Molecular Weight 476.1 g/mol [1]
Appearance Crystalline solid[1]
Solubility DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol (B145695): 30 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]
Storage -20°C[2]

This data is compiled from publicly available information and should be confirmed with the specific product's Safety Data Sheet (SDS).

Operational Plan for this compound Disposal

The following protocols are based on general best practices for the disposal of chlorinated organic compounds and laboratory chemical waste. Always consult your institution's specific hazardous waste management guidelines and the manufacturer's Safety Data Sheet (SDS) for this compound before proceeding.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:

  • Safety goggles

  • Laboratory coat

  • Nitrile gloves

Step 2: Waste Segregation and Collection

Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid this compound Waste:

    • Collect any unused or expired pure this compound compound in its original container or a clearly labeled, sealed container.

    • Label the container as "Hazardous Waste: this compound (chlorinated organic compound)."

  • Contaminated Labware:

    • Disposable items (e.g., pipette tips, microfuge tubes, gloves) that have come into contact with this compound should be collected in a designated, sealed hazardous waste bag or container.

    • Label the container as "Hazardous Waste: this compound Contaminated Materials."

  • Liquid Waste Solutions:

    • Solutions containing this compound (e.g., in DMSO, ethanol) must be collected in a designated, sealed, and compatible waste container.

    • Since this compound is a halogenated hydrocarbon, this waste should be collected in a container specifically designated for "Halogenated Organic Waste"[3].

    • Do not mix with non-halogenated organic waste.

    • Never dispose of organic substances down laboratory drains[3].

Step 3: Decontamination of Reusable Labware

Glassware and other reusable equipment that have been in contact with this compound must be decontaminated before reuse or general washing.

  • Initial Rinse: Rinse the labware with a small amount of a solvent in which this compound is soluble (e.g., ethanol or acetone). Collect this rinsate and dispose of it as halogenated organic liquid waste.

  • Washing: After the initial rinse, wash the labware with a laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

Step 4: Disposal of Empty Containers

Empty containers of this compound must be handled as hazardous waste unless properly decontaminated.

  • Triple-rinse the empty container with a suitable solvent (e.g., ethanol).

  • Collect the rinsate for disposal as halogenated organic liquid waste.

  • Deface the original label on the container to prevent misuse.

  • Dispose of the rinsed container according to your institution's guidelines for chemically contaminated containers.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.

SR144528_Disposal_Workflow cluster_preparation Preparation cluster_waste_generation Waste Generation & Segregation cluster_collection Waste Collection cluster_disposal Final Disposal cluster_decontamination Equipment Decontamination PPE Wear Appropriate PPE (Goggles, Lab Coat, Gloves) Solid_Waste Solid this compound Liquid_Waste This compound Solutions Contaminated_Materials Contaminated Disposables Reusable_Equipment Reusable Labware Solid_Container Sealed & Labeled 'Hazardous Waste: This compound' Solid_Waste->Solid_Container Collect Liquid_Container Sealed & Labeled 'Halogenated Organic Waste' Liquid_Waste->Liquid_Container Collect Materials_Container Sealed & Labeled 'Hazardous Waste: Contaminated Materials' Contaminated_Materials->Materials_Container Collect EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Materials_Container->EHS_Pickup Decon_Steps 1. Solvent Rinse 2. Detergent Wash 3. DI Water Rinse Reusable_Equipment->Decon_Steps Decontaminate Rinsate_Collection Collect Rinsate in Halogenated Waste Decon_Steps->Rinsate_Collection Dispose of Rinsate Rinsate_Collection->Liquid_Container

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spills

In the event of a spill of this compound powder or solution:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Wear PPE: Don appropriate PPE, including a respirator if the powder is airborne.

  • Containment:

    • For solid spills: Gently cover the spill with an absorbent material to avoid raising dust.

    • For liquid spills: Surround the spill with an absorbent material to prevent it from spreading.

  • Cleanup:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a solvent-soaked cloth (e.g., ethanol), followed by soap and water.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and institutional safety office.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

Personal protective equipment for handling SR144528

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of SR144528, a potent and selective CB2 receptor antagonist. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or neoprene glovesPrevents skin contact with the compound.
Body Protection Laboratory coatShields skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or in case of aerosol generation.Minimizes inhalation exposure.

Operational Plan: From Receipt to Experimentation

A systematic workflow is crucial for the safe and effective use of this compound.

Receiving and Storage
  • Upon receipt, visually inspect the packaging for any signs of damage.

  • Store the compound in a tightly sealed container at -20°C for long-term stability.[1]

  • Solutions in DMSO can be stored at -20°C for up to 3 months.

Preparation of Solutions
  • All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated laboratory hood.

  • This compound is soluble in several organic solvents. For experimental use, it is often first dissolved in DMSO (up to 20 mg/ml with warming) and then diluted in an aqueous buffer.

Handling During Experimentation
  • Always wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • After handling, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.

  • Contaminated Materials: All disposable labware (e.g., pipette tips, tubes) and PPE that have come into contact with this compound should be collected in a designated hazardous waste container and disposed of appropriately.

  • Solutions: Aqueous solutions containing this compound should be collected and disposed of as hazardous chemical waste.

Experimental Protocols

This compound is utilized in a variety of experimental settings to investigate the role of the CB2 receptor.

In Vitro Assays
  • cAMP Accumulation Assay: Chinese Hamster Ovary (CHO) cells expressing either CB1 or CB2 receptors are incubated with this compound (in concentrations ranging from 3x10⁻⁹ to 10⁻⁵M) for 15 minutes at 37°C. Forskolin is then added to stimulate adenylyl cyclase, and the reaction is allowed to proceed for another 20 minutes. The reaction is stopped, and cAMP levels are measured to determine the antagonistic effect of this compound.[1]

  • Mitogen-Activated Protein (MAP) Kinase Activity Assay: CHO cells expressing CB1 or CB2 receptors are incubated with this compound (in concentrations ranging from 10⁻⁹ to 3x10⁻⁶ M) for 20 minutes at 37°C. The effect of the compound on MAP kinase activity is then assessed.[1]

In Vivo Studies
  • Administration in Rodent Models: For in vivo experiments in rats, this compound can be administered via intraperitoneal (i.p.) injection at a dosage of 1 mg/kg. The compound is typically dissolved in a vehicle such as a mixture of 10% DMSO and 90% corn oil.[1]

Visualizing Key Processes

To further clarify the procedural flow and the compound's mechanism, the following diagrams are provided.

SR144528_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don PPE Don PPE Work in Ventilated Hood Work in Ventilated Hood Don PPE->Work in Ventilated Hood Weigh Compound Weigh Compound Work in Ventilated Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Assay Perform Assay Prepare Solution->Perform Assay Segregate Waste Segregate Waste Perform Assay->Segregate Waste Dispose Hazardous Waste Dispose Hazardous Waste Segregate Waste->Dispose Hazardous Waste Decontaminate Surfaces Decontaminate Surfaces Dispose Hazardous Waste->Decontaminate Surfaces Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE End End Doff PPE->End Start Start Start->Don PPE

Caption: A step-by-step workflow for the safe handling of this compound.

SR144528_Signaling_Pathway This compound Antagonism of CB2 Receptor Signaling Cannabinoid Agonist Cannabinoid Agonist CB2 Receptor CB2 Receptor Cannabinoid Agonist->CB2 Receptor Activates This compound This compound This compound->CB2 Receptor Blocks G-protein G-protein CB2 Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Produces Cellular Response Cellular Response cAMP->Cellular Response

Caption: this compound blocks cannabinoid agonist-induced inhibition of adenylyl cyclase.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SR144528
Reactant of Route 2
Reactant of Route 2
SR144528

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.